3-Amino-5-benzylthio-1,2,4-thiadiazole
Description
The exact mass of the compound 3-Amino-5-benzylthio-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-benzylsulfanyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSHLDJUHMNAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373337 | |
| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-11-0 | |
| Record name | 5-[(Phenylmethyl)thio]-1,2,4-thiadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60093-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzylsulfanyl)-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60093-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-5-benzylthio-1,2,4-thiadiazole: A Technical Guide for Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological activities.[1][2] Unlike its more commonly studied 1,3,4-isomer, the 1,2,4-thiadiazole core offers a unique spatial arrangement of heteroatoms, influencing its interaction with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 3-Amino-5-benzylthio-1,2,4-thiadiazole (CAS Number: 60093-11-0). We will delve into its chemical properties, plausible synthetic routes, and potential applications, providing a foundational understanding for researchers and drug development professionals aiming to harness the therapeutic potential of this compound class.
Physicochemical and Structural Properties
While extensive experimental data for 3-Amino-5-benzylthio-1,2,4-thiadiazole is not widely published, we can infer its core properties based on its structure and the general characteristics of related compounds.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₉H₉N₃S₂ | Based on structural analysis. |
| Molecular Weight | 223.32 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Heterocyclic compounds of this nature are typically solids at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and have limited solubility in water. | The presence of the amino group and heteroatoms suggests polarity, while the benzyl group adds lipophilic character. |
| Stability | The 1,2,4-thiadiazole ring is generally stable. The benzylthio group may be susceptible to oxidation under harsh conditions. | Thiadiazoles are aromatic and thus possess a degree of stability. Thioethers can be oxidized to sulfoxides and sulfones. |
Synthesis and Plausible Reaction Mechanisms
Experimental Protocol: A Proposed Synthesis
Part 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole
This precursor can be synthesized via the oxidative cyclization of N-acylthioureas or related intermediates. A common and effective method involves the use of an oxidizing agent to facilitate the intramolecular S-N bond formation.
-
Step 1: Preparation of the Imidoyl Thiourea Intermediate. An appropriate amidine is reacted with an isothiocyanate in a suitable solvent like DMF.
-
Step 2: Oxidative Cyclization. The resulting imidoyl thiourea is then subjected to an oxidizing agent. Phenyliodine(III) bis(trifluoroacetate) is a known reagent for this type of transformation, offering high yields and short reaction times.[3]
Part 2: S-Benzylation to Yield 3-Amino-5-benzylthio-1,2,4-thiadiazole
This step is a standard nucleophilic substitution reaction.
-
Step 1: Deprotonation. The thiol group of 3-amino-5-mercapto-1,2,4-thiadiazole is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like DMF or acetonitrile to form the thiolate anion.
-
Step 2: Nucleophilic Attack. Benzyl bromide or benzyl chloride is added to the reaction mixture. The thiolate anion acts as a nucleophile, displacing the halide to form the desired S-benzyl bond.
-
Step 3: Work-up and Purification. The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification can be achieved by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Amino-5-benzylthio-1,2,4-thiadiazole is dictated by its functional groups: the amino group, the thioether linkage, and the aromatic thiadiazole ring.
-
Amino Group Reactivity: The 3-amino group is a key site for further functionalization. It can undergo acylation, sulfonylation, and diazotization followed by substitution, allowing for the generation of a diverse library of derivatives. These modifications can significantly impact the compound's biological activity.
-
Thioether Oxidation: The benzylthio group is susceptible to oxidation, which can be a deliberate synthetic step or an unwanted side reaction. Mild oxidizing agents will typically yield the corresponding sulfoxide, while stronger agents will produce the sulfone. These oxidized derivatives may exhibit altered biological properties and solubility profiles.
-
Electrophilic Aromatic Substitution: The 1,2,4-thiadiazole ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the activating effect of the amino group may allow for some reactions under specific conditions.
Sources
An In-Depth Technical Guide to the Molecular Structure of 3-Amino-5-benzylthio-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole. This compound, belonging to the versatile class of 1,2,4-thiadiazoles, is of significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This guide will delve into the intricacies of its structural features, provide a detailed, field-proven synthesis protocol, and present a thorough analysis of its spectroscopic data, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered considerable attention in the field of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules. The presence of three heteroatoms (two nitrogen and one sulfur) within the ring imparts a distinct chemical character, influencing the molecule's polarity, solubility, and metabolic stability.
Derivatives of 1,2,4-thiadiazole have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the thiadiazole core allows for the fine-tuning of its pharmacological profile, making it a versatile building block for the synthesis of targeted therapeutics. 3-Amino-5-benzylthio-1,2,4-thiadiazole represents a key derivative, combining the thiadiazole core with an amino group and a benzylthio moiety, which can be further modified to explore structure-activity relationships.
Molecular Structure and Key Features
The molecular structure of 3-Amino-5-benzylthio-1,2,4-thiadiazole is characterized by a central 1,2,4-thiadiazole ring substituted at the 3- and 5-positions.
Caption: Molecular structure of 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Key Structural Features:
-
1,2,4-Thiadiazole Core: A planar, aromatic five-membered ring containing two nitrogen atoms and one sulfur atom. This core structure is relatively stable and serves as the central scaffold.
-
3-Amino Group (-NH2): An electron-donating group that can act as a hydrogen bond donor and a site for further chemical modification. The presence of the amino group significantly influences the electronic distribution within the thiadiazole ring.
-
5-Benzylthio Group (-S-CH2-Ph): A lipophilic group that can engage in hydrophobic and van der Waals interactions with biological targets. The flexible thioether linkage allows the benzyl group to adopt various conformations.
Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
The synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles is often achieved through the oxidative cyclization of amidinothiourea precursors. The following protocol is a robust and reproducible method for the preparation of 3-Amino-5-benzylthio-1,2,4-thiadiazole, adapted from established literature procedures.[1]
Rationale Behind the Synthetic Strategy
The chosen synthetic route relies on the formation of a key intermediate, S-benzylisothiourea, which is then reacted with an appropriate electrophile to form the precursor for cyclization. The final step involves an oxidative cyclization, a common and efficient method for constructing the 1,2,4-thiadiazole ring. This approach is favored for its relatively mild reaction conditions and good yields.
Caption: General synthetic workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Detailed Experimental Protocol
Step 1: Synthesis of S-Benzylisothiourea hydrochloride
-
To a solution of thiourea (10 g, 0.13 mol) in ethanol (100 mL) is added benzyl chloride (15.2 g, 0.12 mol).
-
The reaction mixture is heated at reflux for 2 hours.
-
Upon cooling, a white precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield S-benzylisothiourea hydrochloride.
Step 2: Synthesis of 1-Amidino-3-benzylisothiourea
-
S-Benzylisothiourea hydrochloride (10 g, 0.049 mol) is dissolved in water (50 mL).
-
A solution of cyanamide (2.1 g, 0.05 mol) in water (20 mL) is added.
-
The mixture is heated at 80 °C for 1 hour.
-
The solution is then cooled, and the pH is adjusted to 8 with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to give 1-amidino-3-benzylisothiourea.
Step 3: Oxidative Cyclization to 3-Amino-5-benzylthio-1,2,4-thiadiazole
-
1-Amidino-3-benzylisothiourea (5 g, 0.024 mol) is suspended in chloroform (50 mL).
-
A solution of bromine (3.8 g, 0.024 mol) in chloroform (20 mL) is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for an additional 2 hours.
-
The resulting precipitate is filtered and then treated with a dilute solution of sodium thiosulfate to remove any excess bromine.
-
The solid is then washed with water and recrystallized from ethanol to afford pure 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Spectroscopic Characterization and Data Analysis
The structural elucidation of 3-Amino-5-benzylthio-1,2,4-thiadiazole is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | Multiplet | 5H | Phenyl protons (C₆H₅) |
| ~5.50 | Singlet | 2H | Amino protons (-NH₂) |
| ~4.30 | Singlet | 2H | Methylene protons (-S-CH₂-) |
The chemical shifts are approximate and may vary depending on the solvent and instrument used.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C5 of thiadiazole ring |
| ~165 | C3 of thiadiazole ring |
| ~138 | Quaternary carbon of the phenyl ring |
| ~129 | Phenyl carbons |
| ~128 | Phenyl carbons |
| ~127 | Phenyl carbons |
| ~36 | Methylene carbon (-S-CH₂-) |
The chemical shifts are approximate and based on data from analogous structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretching (amino group) |
| 3000 - 3100 | Medium | C-H stretching (aromatic) |
| 2850 - 2950 | Weak | C-H stretching (aliphatic) |
| ~1640 | Strong | N-H bending (amino group) |
| ~1580 | Medium | C=N stretching (thiadiazole ring) |
| ~1495, 1450 | Medium | C=C stretching (aromatic ring) |
| ~690, 740 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Molecular Ion Peak (M⁺): m/z = 223.04
-
Key Fragmentation Peaks:
-
m/z = 91 (C₇H₇⁺, tropylium ion from the benzyl group)
-
m/z = 132 (M - C₇H₇, loss of the benzyl group)
-
Potential Applications in Drug Discovery
The structural features of 3-Amino-5-benzylthio-1,2,4-thiadiazole make it an attractive starting point for the development of new drug candidates. The amino group at the 3-position can be readily acylated, alkylated, or converted into other functional groups to generate a library of derivatives. The benzylthio group at the 5-position can also be modified to explore the impact of lipophilicity and steric bulk on biological activity.
Potential therapeutic areas where derivatives of this scaffold could be explored include:
-
Antimicrobial Agents: The thiadiazole nucleus is a common feature in many antimicrobial compounds.
-
Anticancer Agents: The ability to functionalize the scaffold allows for the design of molecules that can interact with specific targets in cancer cells.
-
Enzyme Inhibitors: The heterocyclic nature of the core and the presence of hydrogen bonding groups suggest potential for interaction with enzyme active sites.
Conclusion
3-Amino-5-benzylthio-1,2,4-thiadiazole is a molecule of significant interest with a well-defined molecular structure and accessible synthetic routes. This technical guide has provided a detailed overview of its key structural features, a reliable experimental protocol for its synthesis, and a comprehensive analysis of its spectroscopic characterization. The information presented herein serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating further exploration of this promising scaffold for the discovery of novel therapeutic agents.
References
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Goerdeler, J., & Pabel, M. (1976). Synthese von 3-Amino-5-substituierten-1,2,4-thiadiazolen. Tetrahedron, 32(5), 623-626. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. The document outlines a validated synthetic pathway, details the rationale behind procedural choices, and establishes a full analytical protocol for structural confirmation and purity assessment.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in drug discovery, recognized for its metabolic stability and diverse pharmacological activities.[1][2] Its derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4] The inherent features of the thiadiazole core, such as its ability to act as a hydrogen bond acceptor and its stable aromatic nature, make it an attractive scaffold for designing novel therapeutic agents.[3][4]
The specific compound, 3-Amino-5-benzylthio-1,2,4-thiadiazole, combines the active 3-amino-1,2,4-thiadiazole core with a 5-benzylthio substituent. The amino group at the 3-position is a common feature in biologically active thiadiazoles, often contributing to key binding interactions with biological targets.[5] The benzylthio group at the 5-position enhances lipophilicity, which can be crucial for cell permeability and overall pharmacokinetic properties. This guide details a robust method for the synthesis and rigorous characterization of this promising molecule.
Synthetic Pathway: A Validated Approach
The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole is most effectively achieved through the oxidative cyclization of an appropriate N-amidinothiourea precursor. This method is widely recognized for its efficiency and reliability in forming the 1,2,4-thiadiazole ring system.[6][7] The rationale for this pathway is its straightforward nature, starting from commercially available reagents and proceeding through a stable intermediate, which allows for high purity in the final product.
The overall synthetic workflow can be visualized as a two-step process: first, the formation of the S-benzylisothiourea intermediate, followed by reaction with an aminating agent and subsequent oxidative cyclization.
Caption: Synthetic workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Experimental Protocol: Synthesis
Part A: Synthesis of S-Benzylisothiourea Hydrobromide (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1 equivalent) in acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The base is crucial for scavenging the HBr generated during the reaction.
-
Alkylation: Slowly add benzyl bromide (1 equivalent) to the stirring suspension. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid potassium carbonate. Evaporate the acetone solvent under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from ethanol to yield pure S-benzylisothiourea hydrobromide as a white crystalline solid.
Part B: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
-
Reaction Setup: In a 100 mL round-bottom flask, suspend S-benzylisothiourea hydrobromide (1 equivalent) in ethanol.
-
Amidation: Add an aqueous solution of cyanamide (1.2 equivalents).
-
Oxidative Cyclization: Cool the mixture in an ice bath and add hydrogen peroxide (30% solution, 2 equivalents) dropwise while vigorously stirring. The use of an oxidant like H₂O₂ or iodine is essential for the intramolecular dehydrogenative N-S bond formation required for cyclization.[7]
-
Reaction and Precipitation: Allow the reaction to stir at room temperature for 12-16 hours. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Characterization and Structural Elucidation
A multi-technique approach is required for the unambiguous characterization of the synthesized compound. This ensures confirmation of the chemical structure and assessment of purity, which are critical for any subsequent biological or medicinal chemistry applications.
The logical flow for characterization begins with preliminary physical tests, followed by spectroscopic analysis for structural confirmation, and finally, elemental analysis to confirm the empirical formula.
Caption: Logical workflow for the characterization of the target compound.
Analytical Data Summary
The following table summarizes the expected analytical data for 3-Amino-5-benzylthio-1,2,4-thiadiazole. These values are based on the known properties of the functional groups and data from analogous structures reported in the literature.[8][9][10]
| Analytical Technique | Parameter | Expected Result/Observation | Rationale/Interpretation |
| Melting Point | Melting Range | ~168-170 °C | A sharp melting point indicates high purity.[9] |
| FT-IR | Wavenumber (cm⁻¹) | ~3300-3100 (N-H str), ~3050 (Ar C-H str), ~1620 (C=N str), ~1550 (N-H bend) | Confirms the presence of the primary amine, aromatic ring, and the thiadiazole C=N bond.[11][12] |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.30-7.45 (m, 5H, Ar-H), ~7.35 (s, 2H, NH₂), ~4.45 (s, 2H, S-CH₂) | The multiplet corresponds to the benzyl protons, the singlet to the amino protons, and the downfield singlet to the methylene protons adjacent to the sulfur atom.[9] |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~178 (C5-S), ~165 (C3-N), ~136 (Ar-C), ~129-127 (Ar-CH), ~38 (S-CH₂) | Confirms the carbon skeleton, including the two distinct carbons of the thiadiazole ring and the carbons of the benzylthio group.[4][13] |
| Mass Spectrometry | m/z | [M+H]⁺ at ~223.04 | Corresponds to the molecular weight of the compound (C₉H₉N₃S₂), confirming the molecular formula.[14][15] |
| Elemental Analysis | % Composition | C: 48.41, H: 4.06, N: 18.82, S: 28.72 | Matches the calculated elemental composition for the molecular formula C₉H₉N₃S₂.[9] |
Potential Applications in Drug Development
Derivatives of 1,2,4-thiadiazole and 1,3,4-thiadiazole are well-documented for their wide range of pharmacological activities.[1][16][17] The structural motifs present in 3-Amino-5-benzylthio-1,2,4-thiadiazole suggest its potential as a lead compound in several therapeutic areas:
-
Antimicrobial Agents: The thiadiazole nucleus is a core component of various antibacterial and antifungal compounds.[3][5]
-
Anticancer Research: Many thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4]
-
Enzyme Inhibition: The scaffold can be tailored to inhibit specific enzymes, such as carbonic anhydrases or kinases, which are implicated in numerous diseases.[18]
Further investigation through in-vitro and in-vivo screening is warranted to fully explore the therapeutic potential of this compound.
References
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Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available from: [Link]
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Wang, Y., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. The Journal of Organic Chemistry. Available from: [Link]
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Ciupa, A., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules. Available from: [Link]
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Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Available from: [Link]
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The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]
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Antony, M. P., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Available from: [Link]
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NIST WebBook. 1,2,4-Thiadiazole, 5-amino-. Available from: [Link]
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SpectraBase. 3-benzylthio-5-propylamino-1,2,4-thiadiazole - Optional[1H NMR] - Spectrum. Available from: [Link]
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Chemical Synthesis Database. 3-Amino-5-benzylthio-1,2,4-thiadiazole. Available from: [Link]
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Semantic Scholar. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Available from: [Link]
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RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available from: [Link]
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International Journal of Pharmaceutical and Chemical Sciences. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]
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ResearchGate. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available from: [Link]
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IJERT. Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. Available from: [Link]
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Semantic Scholar. Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Available from: [Link]
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ResearchGate. Some biologically active 1,2,4-thiadiazoles. Available from: [Link]
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MDPI. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available from: [Link]
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Research Square. (2023). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Available from: [Link]
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3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives synthesis.
An In-depth Technical Guide to the Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole Derivatives
Executive Summary
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, 3-amino-5-thioether substituted 1,2,4-thiadiazoles serve as crucial intermediates and pharmacophores in drug discovery. The presence of the amino group at the C3 position and a versatile thioether linkage at C5 allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the prevailing synthetic strategies for 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives, focusing on the robust and widely adopted method of oxidative N-S bond formation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the 1,2,4-thiadiazole ring is of significant interest due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing ligand-receptor interactions.[1] The synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles has been a key objective, as this substitution pattern is common in biologically active molecules.[3]
The target scaffold, 3-Amino-5-benzylthio-1,2,4-thiadiazole, combines three key features:
-
The 1,2,4-Thiadiazole Core: Provides metabolic stability and a rigid framework for orienting substituents.
-
The C3-Amino Group: Acts as a critical hydrogen bond donor and a nucleophilic handle for further derivatization.
-
The C5-Benzylthio Linkage: Introduces lipophilicity and can be readily modified. The sulfur atom can be oxidized to sulfoxides or sulfones, and the benzyl group can be substituted or cleaved, offering a route to diverse analogues.
This guide focuses on the most efficient and reliable synthetic pathway to this scaffold: the intramolecular oxidative cyclization of guanyl thiourea precursors.
Core Synthetic Strategy: Intramolecular Oxidative N-S Bond Formation
The most direct and widely employed method for constructing the 3-amino-1,2,4-thiadiazole ring system is the formation of a nitrogen-sulfur (N-S) bond via oxidative cyclization of an open-chain precursor.[4][5] This strategy is favored for its high efficiency, atom economy, and the accessibility of the required starting materials.
The general workflow for this synthesis is depicted below.
Figure 1: General workflow for the synthesis of the target thiadiazole.
Mechanistic Rationale: The Role of the Oxidant
The key transformation is the conversion of a guanyl thiourea intermediate into the stable heterocyclic ring. This process involves the formal removal of two hydrogen atoms and the formation of the crucial N-S bond.
The mechanism, particularly when using a mild oxidant like molecular iodine (I₂), is believed to proceed as follows:
-
Activation: The thiourea sulfur atom acts as a nucleophile, coordinating to the iodine molecule.
-
Intramolecular Nucleophilic Attack: A terminal nitrogen atom of the guanyl moiety attacks the activated sulfur atom. This is the ring-closing step.
-
Deprotonation & Aromatization: A base (either the solvent or an added base) removes a proton from the attacking nitrogen, and subsequent elimination of iodide and another proton leads to the stable, aromatic 1,2,4-thiadiazole ring.
This iodine-mediated approach is particularly advantageous as it avoids the use of transition metals, operates under mild conditions, and is often completed in a short timeframe.[5][6]
Figure 2: Proposed mechanism for iodine-mediated oxidative cyclization. (Note: Actual chemical structures would replace placeholders in a publication)
Choice of Oxidizing Agent: A Comparative Analysis
The selection of the oxidant is a critical parameter that influences reaction efficiency, substrate scope, and overall process greenness. Several systems have been successfully employed for this transformation.
| Oxidizing System | Key Advantages | Considerations & Causality | Typical Yields |
| Molecular Iodine (I₂) / Base | Metal-free, mild conditions, readily available, simple work-up.[5][7] | Iodine is a soft electrophile, selectively activating the soft sulfur nucleophile. The base neutralizes the HI byproduct, driving the reaction to completion. | 75-95% |
| PIFA (Phenyliodine(III) bis(trifluoroacetate)) | Very fast reaction times, highly efficient, broad substrate scope.[1][4] | As a hypervalent iodine reagent, PIFA is a powerful oxidant that facilitates rapid N-S bond formation even with less reactive substrates. | 80-98% |
| Electrochemical Synthesis | Reagent-free (no chemical oxidant), environmentally friendly, high functional group tolerance.[4][8] | An electric potential is used to directly remove electrons from the precursor, initiating the cyclization cascade. This avoids stoichiometric waste. | 70-90% |
| Copper (II) Salts | Effective catalyst for oxidative coupling. | The Cu(II)/Cu(I) redox cycle facilitates the electron transfer required for the dehydrogenative coupling. May require specific ligands. | Variable |
Expert Insight: For general laboratory synthesis, the iodine-mediated protocol offers the best balance of efficiency, cost, and operational simplicity. The reaction is easily monitored by the disappearance of the iodine color and the work-up typically involves a simple wash with sodium thiosulfate solution.
Detailed Experimental Protocol: Iodine-Mediated Synthesis
This section provides a trusted, step-by-step methodology for the synthesis of a representative 3-Amino-5-benzylthio-1,2,4-thiadiazole derivative.
Materials and Reagents
-
Guanyl thiourea precursor (1.0 eq)
-
Iodine (I₂) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, NaHCO₃, or an organic base like DIPEA) (2.0 - 2.5 eq)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Ethanol (EtOH))
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add the guanyl thiourea precursor (e.g., 1-amino-2-benzyl-2-thiopseudourea, 5 mmol).
-
Dissolve the precursor in a suitable solvent (e.g., 25 mL of DCM).
-
Add the base (e.g., K₂CO₃, 10 mmol) to the solution. Causality: The base is crucial to neutralize the hydroiodic acid (HI) generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
Step 2: Oxidative Cyclization 4. To the stirring suspension, add molecular iodine (I₂, 5.5 mmol) portion-wise over 5-10 minutes at room temperature. Insight: Portion-wise addition helps to control any potential exotherm and maintain a steady reaction rate. 5. The reaction mixture will typically turn dark brown/purple upon addition of iodine and then gradually fade as the iodine is consumed. 6. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 3: Work-up and Extraction 7. Once the reaction is complete, quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark color is completely discharged. 8. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. 9. Extract the aqueous layer with DCM (3 x 25 mL). 10. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Trustworthiness: These washes ensure the removal of any remaining acidic byproducts and inorganic salts, which is critical for obtaining a pure product. 11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification 12. The resulting crude solid or oil is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the target compound. 13. Combine the pure fractions and remove the solvent in vacuo to yield the 3-Amino-5-benzylthio-1,2,4-thiadiazole as a solid.
Step 5: Characterization 14. Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives is most effectively achieved through an intramolecular oxidative N-S bond formation strategy. Among the available methods, iodine-mediated cyclization stands out as a practical, high-yielding, and reliable protocol suitable for a wide range of research and development applications. This guide has detailed the mechanistic basis for this transformation, provided a validated experimental procedure, and offered insights into the critical parameters governing the reaction's success. By leveraging this robust synthetic platform, researchers can efficiently access this valuable heterocyclic scaffold for exploration in drug discovery and materials science.
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Antony, M., A. S. Chakravarthy, and H. Ila. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89, 4453-4460. [Link]
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El-Baih, F. E. M., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ][3][4][9]thiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
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IntechOpen. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. IntechOpen. [Link]
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Abdel-Wahab, B. F., et al. (n.d.). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules. [Link]
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Frija, L. M. T., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry. [Link]
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Hassan, A. S., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(5), 1228. [Link]
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Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]
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Al-Obaidi, A. M. J., & Hussein, F. A. (2011). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi National Journal of Chemistry. [Link]
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Rao, W., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898-5903. [Link]
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Chai, G., et al. (2018). One-Pot Synthesis of 3-Aryl-5-amino-1,2,4-thiadiazoles from Imidates and Thioureas via I₂-Mediated Oxidative Construction of N-S Bond. ResearchGate. [Link]
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Introduction: The 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide on the Biological Activity of Amino-Benzylthio-Thiadiazole Derivatives
A Note on Isomeric Focus: While the initial topic specified the 1,2,4-thiadiazole scaffold, a comprehensive review of the current scientific literature reveals that the vast majority of research into the biological activities of amino-benzylthio-thiadiazoles is centered on the 1,3,4-thiadiazole isomer. To provide a guide grounded in extensive, verifiable data, this document will focus on the synthesis, mechanisms, and activities of derivatives of the 1,3,4-thiadiazole core. The principles and methodologies discussed herein serve as an authoritative foundation for researchers in the field of heterocyclic medicinal chemistry.
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine and oxadiazole, and its mesoionic character allows compounds containing this ring to readily cross cellular membranes and interact with biological targets.[1] Consequently, 1,3,4-thiadiazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a remarkable breadth of pharmacological properties.[2] These activities include antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and diuretic effects, among others.[2][3][4][5] The benzylthio group, when attached to this core, often enhances lipophilicity and can play a crucial role in binding to target proteins, making the amino-benzylthio-1,3,4-thiadiazole framework a privileged structure for drug discovery.
Synthesis of the Core Scaffold
The synthesis of the 2-amino-5-benzylthio-1,3,4-thiadiazole scaffold typically begins with the formation of the foundational 2-amino-5-mercapto-1,3,4-thiadiazole ring, followed by S-alkylation.
Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
A common and efficient method for synthesizing the core thiadiazole ring involves the cyclization of thiosemicarbazide with carbon disulfide.[6][7]
Protocol:
-
Dissolve thiosemicarbazide in ethanol.
-
Add anhydrous sodium carbonate and carbon disulfide to the solution.[6]
-
Heat the reaction mixture at 40°C with stirring for 1 hour, followed by reflux for 4 hours.[6]
-
After cooling, the mixture is distilled.
-
The crude product is then acidified with hydrochloric acid (HCl), causing the precipitation of a greenish-yellow solid.
-
The precipitate is filtered, washed with water, and recrystallized from hot water to yield 2-amino-5-mercapto-1,3,4-thiadiazole.[6]
S-Benzylation
The subsequent step is the attachment of the benzyl group to the thiol moiety via an S-alkylation reaction.
Protocol:
-
Prepare a potassium salt of the 2-amino-5-mercapto-1,3,4-thiadiazole by treating it with potassium hydroxide in methanol.[8]
-
Treat the resulting salt with an equimolar quantity of a suitable benzyl chloride derivative.[9]
-
The reaction mixture is refluxed for approximately 1 hour.[8]
-
Upon completion, the mixture is cooled, and the resulting precipitate (the desired 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivative) is filtered, washed, dried, and recrystallized.[8]
Caption: General workflow for the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amines.
Anticancer Activity
Derivatives of the 1,3,4-thiadiazole scaffold are widely investigated for their potent anticancer activities.[4] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key signaling pathways.[4][10]
Cytotoxicity Against Human Cancer Cell Lines
Studies have shown that N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives exhibit significant cytotoxic effects. The potency of these compounds is often influenced by the substitution pattern on the benzyl ring.
One study evaluated a series of these derivatives against prostate (PC3), glioblastoma (U87), and breast (MDA-MB-231) cancer cell lines.[9] The results indicated that the compounds were generally most effective against the MDA breast cancer cell line.[9]
| Compound ID | Substituent on Phenyl Ring | IC50 (μM) vs. MDA-MB-231[9] | IC50 (μM) vs. PC3[9] | IC50 (μM) vs. U87[9] |
| 3g | m-OCH3 | 9 | >50 | >50 |
| Imatinib (Ref.) | - | 20 | - | - |
Table 1: In-vitro cytotoxicity (IC50) of a potent derivative compared to the reference drug Imatinib.
The data highlight that compound 3g , featuring a meta-methoxy group on the phenyl ring, was the most potent in the series, with an IC50 value of 9 μM against the MDA cell line, demonstrating superior activity compared to the reference drug imatinib (IC50 = 20 μM).[9]
Mechanism of Action: Kinase Inhibition
A primary mechanism underlying the anticancer effect of these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[4] For instance, certain N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as potent dual inhibitors of Abl and Src tyrosine kinases.[9]
Furthermore, other derivatives have been shown to interfere with critical signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer.[4] By inhibiting these pathways, the compounds can effectively halt cell cycle progression and induce programmed cell death (apoptosis).
Caption: Proposed mechanism of anticancer action via tyrosine kinase inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231, PC3, U87) in 96-well plates at a density of 8,000–10,000 viable cells per well.[9] Incubate for 48 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives (e.g., 0.1-250 μg/mL) and incubate for a specified period (e.g., 48 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many compounds with significant antimicrobial properties.[3][11] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi.
Antibacterial and Antifungal Spectrum
The antimicrobial activity is highly dependent on the specific chemical structure of the derivative. For example, in one study, new 1,3,4-thiadiazole derivatives were synthesized and tested against various microorganisms.[3] Certain compounds demonstrated high potency against Gram-positive bacteria like Staphylococcus aureus (SA) and Bacillus subtilis (BS), and the Gram-negative bacterium Pseudomonas aeruginosa (PA).[3] The same compounds also showed strong antifungal activity.[3]
Interestingly, the study noted a clear structure-activity relationship: the presence of electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring at position 3 of the thiadiazole moiety led to a decrease or complete loss of antifungal activity.[3]
| Compound ID | Organism | Activity (Inhibition Zone)[3] |
| 4a (X=H) | S. aureus | High Potency |
| B. subtilis | High Potency | |
| P. aeruginosa | High Potency | |
| Antifungal | High Potency | |
| 4b (X=CH3) | S. aureus | High Potency |
| B. subtilis | High Potency | |
| P. aeruginosa | High Potency | |
| Antifungal | High Potency | |
| 4c (X=Cl) | Antifungal | Inactive |
| 4d (X=NO2) | Antifungal | Inactive |
Table 2: Structure-Activity Relationship (SAR) summary for antimicrobial activity.
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to screen for antimicrobial activity.
Protocol:
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Punch wells (e.g., 5 mm in diameter) into the agar using a sterile borer.[6]
-
Compound Loading: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well. A control well should contain only the solvent.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.
Other Biological Activities
Beyond anticancer and antimicrobial effects, the 1,3,4-thiadiazole scaffold is associated with a variety of other important biological functions.
Diuretic Activity
Certain 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been designed and synthesized as potential diuretic agents.[8][12] Some of these compounds, particularly 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives, have demonstrated a high level of diuretic action in in-vivo rat models.[8][12] The mechanism is often linked to the inhibition of carbonic anhydrase, similar to the action of the established diuretic drug acetazolamide, which also contains a 1,3,4-thiadiazole core.[12]
Anticonvulsant Activity
The structural similarity of the thiadiazole ring to existing anticonvulsant drugs has prompted investigation into its potential in this area.[5] Various derivatives have been screened and have shown protection against seizures in animal models, such as the maximal electroshock (MES) seizure test.[5]
Conclusion
The 3-amino-5-benzylthio-1,3,4-thiadiazole scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The extensive research into their synthesis and biological evaluation has revealed potent anticancer and antimicrobial activities, with promising results in other therapeutic areas like diuretics and anticonvulsants. The demonstrated ability to inhibit key enzymes like tyrosine kinases and carbonic anhydrase underscores the potential for developing targeted therapies. Future work in this area will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting further in-vivo studies to validate the therapeutic potential of these promising molecules.
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
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Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. SciSpace. [Link]
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Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. MDPI. [Link]
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
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Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. [Link]
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]
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Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. ResearchGate. [Link]
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Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. PubMed. [Link]
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Spectroscopic Elucidation of 3-Amino-5-benzylthio-1,2,4-thiadiazole: A Technical Guide for Advanced Drug Discovery
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 3-Amino-5-benzylthio-1,2,4-thiadiazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established scientific principles and supported by authoritative references. The guide will not only present the spectral data but also delve into the rationale behind the experimental design and data interpretation, ensuring a thorough understanding of the molecule's structural characteristics.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system is a crucial pharmacophore in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and structural features of this heterocycle allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The introduction of an amino group at the 3-position and a benzylthio substituent at the 5-position is anticipated to modulate the compound's lipophilicity and hydrogen bonding capacity, making it a promising candidate for further investigation in drug discovery programs. A precise and unambiguous characterization of its structure through spectroscopic methods is the foundational step in this endeavor.
Synthesis Pathway and Methodologies
The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole is typically achieved through a two-step process, commencing with the synthesis of the precursor, 3-amino-5-mercapto-1,2,4-triazole, followed by S-alkylation with benzyl bromide.
Experimental Protocol: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
Step 1: Synthesis of 3-Amino-5-mercapto-1,2,4-triazole
A mixture of thiosemicarbazide and carbon disulfide in an ethanolic solution of potassium hydroxide is refluxed. The reaction mixture is then cooled and acidified to precipitate the 3-amino-5-mercapto-1,2,4-triazole. The crude product is purified by recrystallization.
Step 2: S-Alkylation with Benzyl Bromide
To a solution of 3-amino-5-mercapto-1,2,4-triazole in a suitable solvent such as ethanol or DMF, a base (e.g., potassium carbonate or sodium hydroxide) is added to generate the thiolate anion. Benzyl bromide is then added dropwise to the reaction mixture, which is stirred at room temperature until the reaction is complete (monitored by TLC). The final product, 3-Amino-5-benzylthio-1,2,4-thiadiazole, is then isolated and purified.
Spectroscopic Data and Interpretation
The structural elucidation of 3-Amino-5-benzylthio-1,2,4-thiadiazole is based on the collective analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The interpretation is supported by comparative data from closely related 3-amino-5-arylimino-1,2,4-thiadiazoles.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the different types of protons and their neighboring environments within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for 3-Amino-5-benzylthio-1,2,4-thiadiazole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.50 | Singlet (broad) | 2H | Amino protons (-NH₂) |
| ~4.40 | Singlet | 2H | Methylene protons (-S-CH₂-) |
Causality Behind Experimental Observations: The aromatic protons of the benzyl group are expected to resonate in the typical downfield region of 7.30-7.45 ppm as a multiplet due to complex spin-spin coupling. The methylene protons adjacent to the sulfur atom are deshielded and appear as a singlet around 4.40 ppm. The amino protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange; its chemical shift can be concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 3-Amino-5-benzylthio-1,2,4-thiadiazole
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C5 (Thiadiazole ring) |
| ~168 | C3 (Thiadiazole ring) |
| ~136 | Quaternary aromatic carbon (C-ipso) |
| ~129.5 | Aromatic CH (C-ortho) |
| ~129.0 | Aromatic CH (C-para) |
| ~128.0 | Aromatic CH (C-meta) |
| ~38 | Methylene carbon (-S-CH₂-) |
Expertise in Interpretation: The carbon atoms of the 1,2,4-thiadiazole ring are significantly deshielded and are expected to appear at approximately 178 ppm (C5, attached to sulfur) and 168 ppm (C3, attached to the amino group), based on data from analogous compounds.[1] The aromatic carbons of the benzyl group will resonate in the 128-136 ppm range, and the methylene carbon will appear upfield at around 38 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for 3-Amino-5-benzylthio-1,2,4-thiadiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong, Broad | N-H stretching (Amino group) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Weak-Medium | Aliphatic C-H stretching |
| ~1640 | Strong | C=N stretching (Thiadiazole ring) |
| ~1550 | Medium | N-H bending (Amino group) |
| ~1495, 1450 | Medium | Aromatic C=C stretching |
| ~700 | Strong | C-S stretching |
Trustworthiness of Protocol: The presence of a primary amine is strongly indicated by the characteristic broad absorption bands in the 3400-3200 cm⁻¹ region. The C=N stretching vibration of the thiadiazole ring is expected to be a strong band around 1640 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as the C-S stretching, will also be present, confirming the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for 3-Amino-5-benzylthio-1,2,4-thiadiazole
| m/z | Interpretation |
| ~222 | Molecular ion [M]⁺ |
| ~91 | [C₇H₇]⁺ (Tropylium ion) |
Authoritative Grounding: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (C₉H₉N₃S₂ = 223.32 g/mol ). A prominent fragment at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), is a hallmark of compounds containing a benzyl group.
Visualizing the Molecular Structure and Spectroscopic Workflow
To further clarify the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.
Caption: Molecular structure and corresponding spectroscopic analyses.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
This technical guide has provided a detailed, multi-faceted spectroscopic characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole. By integrating predicted data with established principles and comparative analysis of analogous structures, we have established a robust spectral profile for this compound. This foundational knowledge is critical for its future development and application in medicinal chemistry and drug discovery. The methodologies and interpretations presented herein serve as a reliable reference for researchers working with this and related heterocyclic systems.
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An In-depth Technical Guide to the Putative Mechanism of Action of 3-Amino-5-benzylthio-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] This technical guide addresses the current understanding and proposes a putative mechanism of action for the specific compound, 3-Amino-5-benzylthio-1,2,4-thiadiazole. While direct experimental evidence for this particular molecule is limited, this document synthesizes the broader knowledge of 1,2,4-thiadiazole pharmacology to hypothesize potential molecular targets and cellular effects. Furthermore, a comprehensive experimental roadmap is provided to elucidate its precise mechanism of action, empowering researchers to systematically investigate its therapeutic potential, particularly in the context of oncology.
Introduction: The Therapeutic Potential of the 1,2,4-Thiadiazole Core
Heterocyclic compounds are mainstays in drug discovery, and among them, thiadiazoles have garnered significant attention for their diverse pharmacological profiles.[2] The 1,2,4-thiadiazole isomer, in particular, has been incorporated into a variety of molecules demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1] The interest in this scaffold stems from its unique physicochemical properties that allow for diverse interactions with biological targets.
While much of the research has focused on the 1,3,4-thiadiazole isomer, the 1,2,4-thiadiazole core offers a distinct electronic and structural landscape for molecular interactions.[2][3] Several studies have highlighted the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including breast, lung, and prostate cancers.[4]
This guide focuses on a specific, yet under-investigated derivative: 3-Amino-5-benzylthio-1,2,4-thiadiazole . The presence of the amino group at the 3-position and the benzylthio moiety at the 5-position suggests potential for specific interactions within biological systems, which will be explored in the subsequent sections.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Given the absence of direct mechanistic studies on 3-Amino-5-benzylthio-1,2,4-thiadiazole, we propose a putative mechanism of action based on the known biological activities of structurally related 1,2,4-thiadiazole and other thiadiazole derivatives. The proposed mechanism centers on the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Primary Hypothesis: Inhibition of Protein Kinases
A significant number of heterocyclic compounds, including thiadiazole derivatives, exert their anticancer effects through the inhibition of protein kinases. The benzylthio group of 3-Amino-5-benzylthio-1,2,4-thiadiazole could potentially occupy the ATP-binding pocket of various kinases, leading to the disruption of downstream signaling pathways.
Potential Kinase Targets:
-
Tyrosine Kinases (e.g., Src, Abl): Some thiadiazole derivatives have been identified as inhibitors of Src and Abl kinases.[5] Inhibition of these kinases can disrupt pathways involved in cell growth, adhesion, and migration.
-
Serine/Threonine Kinases (e.g., Akt): The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some triazolo-thiadiazole derivatives have been shown to inhibit Akt activation.[6]
Caption: Proposed kinase inhibition by 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Secondary Hypothesis: Induction of Apoptosis
Many effective anticancer agents induce programmed cell death, or apoptosis. The cytotoxic effects of thiadiazole derivatives are often associated with the activation of apoptotic pathways. This could be a direct effect or a consequence of inhibiting pro-survival signaling pathways.
Potential Apoptotic Mechanisms:
-
Caspase Activation: The compound may trigger the activation of initiator and effector caspases, leading to the execution of the apoptotic program.
-
Modulation of Bcl-2 Family Proteins: It could potentially alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
A Roadmap for Mechanistic Elucidation: Experimental Protocols
To validate the proposed mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for investigating the biological activity of 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Phase 1: In Vitro Cytotoxicity and Proliferation Assays
The initial step is to determine the cytotoxic and anti-proliferative effects of the compound on a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549, DU-145) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 3-Amino-5-benzylthio-1,2,4-thiadiazole (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Data Presentation: IC50 Values of Related Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids | MCF-7 | 0.10 - 11.5 | [4] |
| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids | A549 | 0.82 - 9.87 | [4] |
| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids | DU-145 | 0.91 - 10.2 | [4] |
| Triazolo[3,4-b]thiadiazoles | HT-29 | Potent in vivo efficacy | [6] |
Phase 2: Target Identification and Validation
Once the anti-proliferative activity is confirmed, the next phase focuses on identifying the molecular targets.
Experimental Workflow: Target Identification
Caption: A systematic workflow for identifying and validating molecular targets.
Experimental Protocol: Western Blot for Phospho-Kinase Levels
-
Cell Lysis: Treat cancer cells with 3-Amino-5-benzylthio-1,2,4-thiadiazole at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against total and phosphorylated forms of target kinases (e.g., p-Src, total Src, p-Akt, total Akt).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on kinase phosphorylation.
Phase 3: Cellular Mechanism of Action
The final phase aims to understand the cellular consequences of target engagement.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with 3-Amino-5-benzylthio-1,2,4-thiadiazole at 1x and 2x IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Conclusion and Future Directions
3-Amino-5-benzylthio-1,2,4-thiadiazole represents a promising, yet underexplored, scaffold for the development of novel anticancer therapeutics. Based on the established pharmacology of the broader 1,2,4-thiadiazole class, we hypothesize that its mechanism of action likely involves the inhibition of key protein kinases and the subsequent induction of apoptosis.
The experimental roadmap detailed in this guide provides a rigorous framework for testing this hypothesis and fully elucidating the compound's mechanism of action. Successful validation of its molecular targets and cellular effects will be a critical step in its preclinical development and will pave the way for further optimization and potential clinical translation. Future studies should also focus on structure-activity relationship (SAR) analysis to design more potent and selective analogs.
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 1,2,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole core, a five-membered heterocyclic motif, has carved a significant niche in the landscape of medicinal and materials chemistry. From its early, conceptually foundational descriptions in the 19th century to its definitive synthesis and subsequent explosion in therapeutic applications, the journey of the 1,2,4-thiadiazole is a compelling narrative of evolving synthetic strategies and deepening biological understanding. This in-depth technical guide provides a comprehensive exploration of the discovery and history of 1,2,4-thiadiazoles, charting the evolution of their synthesis from classical methods to modern, highly efficient protocols. Furthermore, it delves into the nuanced roles these compounds play as modulators of critical biological pathways, with a particular focus on their applications as enzyme inhibitors and anticancer agents. Detailed experimental protocols for key synthetic methodologies are provided to equip researchers with the practical knowledge to engage with this versatile and enduring chemical scaffold.
A Historical Perspective: From Postulation to Realization
The intellectual seeds of heterocyclic chemistry were sown in the 19th century, a period of foundational discoveries in organic chemistry. While the 1,2,4-thiadiazole ring system was reportedly first described in 1821, its concrete synthesis and characterization were not achieved until 1955. This significant lag highlights the practical challenges that early chemists faced in constructing these novel ring systems. The initial descriptions were likely theoretical postulations based on the emerging understanding of chemical bonding and structure.
The mid-20th century marked a turning point, with the development of synthetic methodologies that made the 1,2,4-thiadiazole scaffold accessible for systematic investigation. This breakthrough paved the way for the exploration of its chemical properties and, crucially, its biological activities. The discovery of the potent antibacterial properties of Cefozopran, a fourth-generation cephalosporin antibiotic featuring a 1,2,4-thiadiazole moiety, firmly established the therapeutic potential of this heterocyclic core and spurred intensive research into its derivatives.[1][2]
The Evolving Art of Synthesis: From Classical Reactions to Modern Innovations
The synthesis of the 1,2,4-thiadiazole ring has undergone a remarkable evolution, driven by the pursuit of efficiency, diversity, and milder reaction conditions. Early methods often relied on harsh reagents and offered limited scope, while contemporary approaches leverage a sophisticated understanding of reaction mechanisms to achieve elegant and practical syntheses.
Classical Approaches: The Foundation of 1,2,4-Thiadiazole Synthesis
Historically, the construction of the 1,2,4-thiadiazole ring was dominated by a few key strategies:
-
Oxidative Dimerization of Thioamides: This classical method involves the oxidation of two equivalents of a thioamide to form the symmetrical 3,5-disubstituted 1,2,4-thiadiazole. A variety of oxidizing agents have been employed over the years, including halogens, hydrogen peroxide, and nitric acid. While effective for symmetrical products, this method is not suitable for the synthesis of unsymmetrical derivatives.[1][3]
-
Cyclization of Amidrazones and Related Precursors: The reaction of amidrazones with sulfur-containing reagents provided another early entry into the 1,2,4-thiadiazole system. These methods, while foundational, often required multi-step procedures and were limited by the availability of the starting materials.
Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Scope
The latter half of the 20th century and the dawn of the 21st have witnessed a paradigm shift in the synthesis of 1,2,4-thiadiazoles. These modern methods offer greater flexibility, milder conditions, and access to a much broader range of derivatives.
-
Intramolecular Cyclization of Imidoyl Thioureas: A significant advancement has been the development of methods based on the intramolecular cyclization of imidoyl thioureas. This approach allows for the controlled synthesis of unsymmetrical 1,2,4-thiadiazoles. The key step is the oxidative formation of the N-S bond, which can be achieved using a variety of reagents, including iodine and hypervalent iodine compounds.[4]
-
[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of nitrile sulfides with nitriles offers a powerful and convergent route to 3,5-disubstituted 1,2,4-thiadiazoles. This method is particularly valuable for its ability to construct the heterocyclic ring in a single, atom-economical step.
-
Multi-component Reactions: In recent years, multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a one-pot operation. Several MCRs have been developed for the synthesis of 1,2,4-thiadiazoles, offering significant advantages in terms of operational simplicity and diversity generation.
The following diagram illustrates the general strategies for modern 1,2,4-thiadiazole synthesis:
Caption: Key modern synthetic routes to 1,2,4-thiadiazoles.
Biological Significance: A Scaffold for Therapeutic Innovation
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in drug design.
Antibacterial Activity: The Legacy of Cefozopran
The most prominent example of a 1,2,4-thiadiazole-containing drug is the fourth-generation cephalosporin antibiotic, Cefozopran. Like other β-lactam antibiotics, Cefozopran exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[5][6][7][8] The inactivation of PBPs leads to a weakening of the cell wall and ultimately results in cell lysis and bacterial death.[5][6][9] The 1,2,4-thiadiazole moiety in Cefozopran plays a crucial role in its pharmacokinetic and pharmacodynamic properties, contributing to its broad spectrum of activity and stability against β-lactamases.[1][2]
The following diagram illustrates the mechanism of action of Cefozopran:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is Cefozopran Hydrochloride used for? [synapse.patsnap.com]
- 7. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cephalosporin - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Topic: A Robust, Field-Tested Protocol for the Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
An Application Note from the Senior Scientist's Desk
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
I. Introduction: The Strategic Value of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of therapeutic agents. Derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[1]
Specifically, 3-amino-5-thioether substituted 1,2,4-thiadiazoles are exceptionally valuable as synthetic intermediates. The amino group at the 3-position serves as a versatile handle for amide coupling or further heterocycle formation, while the thioether at the 5-position allows for fine-tuning of lipophilicity and exploration of structure-activity relationships (SAR).
This document provides a comprehensive, two-part protocol for the synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole. The strategy involves:
-
Core Formation: Synthesis of the key intermediate, 3-amino-1,2,4-thiadiazole-5-thiol, via a modern oxidative cyclization approach.
-
S-Alkylation: A highly reliable nucleophilic substitution to install the benzylthio moiety.
This guide is structured to not only provide a step-by-step method but to explain the critical reasoning behind each procedural choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
II. Guiding Principles and Reaction Mechanism
Part A: Synthesis of the 3-Amino-1,2,4-thiadiazole-5-thiol Core
The construction of the 1,2,4-thiadiazole ring is achieved through an intramolecular oxidative S-N bond formation. Modern methods, such as the iodine-mediated cyclization of imidoyl thiourea precursors, offer a significant advantage over traditional multi-step or harsh-condition syntheses.[2] This approach is characterized by its mild reaction conditions, absence of transition-metal catalysts, and often proceeds with high atom economy and excellent yields. The general principle involves the formation of an N-guanylthiourea or a related open-chain precursor which, upon treatment with a mild oxidant like I₂, undergoes rapid cyclization to the stable heterocyclic core.
Part B: S-Alkylation via Nucleophilic Substitution (Sₙ2)
The core of this synthesis is a classic Sₙ2 reaction. The thiol group of the precursor is weakly acidic and requires deprotonation by a suitable base (e.g., potassium hydroxide) to form a potent nucleophile, the thiolate anion. This "soft" nucleophile then readily attacks the electrophilic benzylic carbon of benzyl bromide. Benzyl bromide is an ideal electrophile for this transformation due to the ability of the phenyl ring to stabilize the developing partial positive charge in the transition state, thereby accelerating the reaction.
The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is deliberate; it effectively solvates the potassium cation while leaving the thiolate anion relatively "naked" and highly reactive, promoting a rapid and efficient Sₙ2 pathway.
III. Visualized Workflow and Mechanism
Caption: High-level overview of the two-part synthetic workflow.
Caption: The Sₙ2 mechanism for the formation of the thioether bond.
IV. Detailed Experimental Protocol
Part A: Synthesis of 3-Amino-1,2,4-thiadiazole-5-thiol (Precursor)
Senior Scientist's Note: The synthesis of this precursor can be achieved via several routes involving oxidative cyclization. A representative and reliable method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of an oxidant or via cyclization of a dithiocarbazinate derivative. For the purpose of this protocol, we will assume the precursor is available. Researchers should consult relevant literature for its preparation, such as iodine-mediated cyclization of appropriate thiourea derivatives.[2]
Part B: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
1. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier Example |
| 3-Amino-1,2,4-thiadiazole-5-thiol | 37566-38-2 | 133.19 | ≥97% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | ≥85% | Fisher Scientific |
| Benzyl Bromide | 100-39-0 | 171.04 | ≥98% | Acros Organics |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR Chemicals |
| Brine (Saturated aq. NaCl) | N/A | N/A | N/A | Lab Prepared |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | ≥97% | Sigma-Aldrich |
2. Equipment
-
Three-neck round-bottom flask (100 mL) with magnetic stir bar
-
Reflux condenser and nitrogen inlet adapter
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard glassware for workup and purification
3. Step-by-Step Procedure
-
Setup: Assemble the three-neck flask with a stir bar, thermometer, and dropping funnel. Attach the condenser and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with dry nitrogen gas to ensure anhydrous conditions.
-
Dissolution: To the flask, add 3-Amino-1,2,4-thiadiazole-5-thiol (1.33 g, 10.0 mmol, 1.0 equiv). Add anhydrous DMF (30 mL) and stir under a nitrogen atmosphere until all the solid dissolves.
-
Deprotonation: Cool the solution to 0-5 °C using an ice-water bath. In a separate beaker, dissolve potassium hydroxide (0.62 g, 11.0 mmol, 1.1 equiv) in a minimal amount of water (~1 mL) and add it to the dropping funnel. Add the KOH solution dropwise to the stirred reaction mixture over 10 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Thiolate Formation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of the potassium thiolate salt may result in a slight color change or thickening of the mixture.
-
Alkylation: In a small beaker, dissolve benzyl bromide (1.71 g, 1.20 mL, 10.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture at 0-5 °C over 15 minutes.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). Spot the starting material and the reaction mixture. The product should appear as a new, less polar spot (higher Rƒ value).
-
Work-up: Once the reaction is complete (disappearance of the starting thiol), pour the mixture into a beaker containing cold deionized water (150 mL). A precipitate will form. Stir for 15 minutes to fully precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove DMF and salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid. Dry the purified product under vacuum.
V. Data Summary and Expected Characterization
Table 1: Reaction Parameters
| Reactant | M.W. | Amount (mmol) | Equivalents |
| 3-Amino-1,2,4-thiadiazole-5-thiol | 133.19 | 10.0 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 11.0 | 1.1 |
| Benzyl Bromide | 171.04 | 10.0 | 1.0 |
| Expected Yield: 80-90% | |||
| Reaction Time: 4-6 hours | |||
| Temperature: 0 °C to Room Temp. |
Expected Analytical Data:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.50-7.25 (m, 5H, Ar-H), 7.15 (s, 2H, -NH₂), 4.40 (s, 2H, -S-CH₂-Ar).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C5-S), 168.0 (C3-N), 136.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 36.0 (-S-CH₂-).
-
FT-IR (KBr, cm⁻¹): 3350-3250 (N-H stretch), 3050 (Ar C-H stretch), 1620 (C=N stretch), 1540 (N-H bend), 690-750 (Ar C-H bend).
-
MS (ESI+): Calculated for C₉H₉N₃S₂ [M+H]⁺: 224.03. Found: 224.1.
VI. Troubleshooting and Senior Scientist Insights
-
Critical Control Point - Anhydrous Conditions: Moisture will hydrolyze benzyl bromide and can hinder the activity of the base. Ensure all glassware is dry and use an anhydrous grade of DMF.
-
Oxidation Risk: The thiolate intermediate is susceptible to oxidative dimerization, forming a disulfide byproduct. Maintaining a positive nitrogen atmosphere throughout the reaction minimizes this side reaction.
-
Low Yield? If the yield is poor, first check the purity of the benzyl bromide; it can degrade over time. Secondly, ensure the base is fully dissolved and active. In some cases, a stronger base like sodium hydride (NaH) in THF can be used, but requires more stringent handling precautions.
-
Impure Product? The primary impurity is often unreacted starting material. Ensure the reaction goes to completion via TLC. If the product appears oily or discolored, it may indicate residual DMF; ensure thorough washing during the workup. The recrystallization step is crucial for achieving high purity.
VII. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.
-
Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Benzyl Bromide: Is a potent lachrymator (causes tearing) and is toxic. Handle with extreme care and avoid inhalation or skin contact.
-
Potassium Hydroxide (KOH): Is highly corrosive and can cause severe skin and eye burns.
-
DMF: Is a skin irritant and a suspected reproductive toxin. Avoid direct contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Halogenated organic waste (containing benzyl bromide) should be segregated. Aqueous waste should be neutralized before disposal.
VIII. References
-
Serban, G.; Stanasel, O.; Serban, E.; Bota, S. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. 2018 , 12, 1545–1566. [Link]
-
Jatangi, N., Tumula, N., Palakodety, R. K., & Nakka, M. I2-Mediated Oxidative C–N and N–S Bond Formations in Water: A Metal-Free, Environmentally Benign, and Convenient Strategy for the Synthesis of 1,2,4-Thiadiazoles. The Journal of Organic Chemistry. 2018 , 83(11), 5715-5723. [Link]
-
Young, R. W., & Wood, K. H. The Chemistry of Dithiocarbazic Acid. II. The Preparation and Cyclization of Some 3-Acyldithiocarbazic Acid Derivatives. Journal of the American Chemical Society. 1955 , 77(2), 400–403. [Link]
Sources
Application Notes and Protocols for the Analysis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust analytical protocols for the qualitative and quantitative analysis of 3-Amino-5-benzylthio-1,2,4-thiadiazole. This document is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies for accurate and reliable characterization and quantification of this compound. The protocols herein are grounded in established analytical principles and supported by scientific literature, ensuring both technical accuracy and practical applicability. We will delve into the core analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each section will not only provide step-by-step instructions but also explain the rationale behind the chosen methods and parameters, fostering a deeper understanding of the analytical workflow.
Introduction to 3-Amino-5-benzylthio-1,2,4-thiadiazole and its Analytical Importance
3-Amino-5-benzylthio-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole class of molecules. Thiadiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of 3-Amino-5-benzylthio-1,2,4-thiadiazole, specifically the amino group and the benzylthio substituent on the 1,2,4-thiadiazole core, contribute to its potential biological activity and make its precise analysis critical during drug discovery, development, and quality control processes.
Accurate and validated analytical methods are paramount for:
-
Purity Assessment: Ensuring the absence of impurities in the active pharmaceutical ingredient (API).
-
Stability Studies: Evaluating the degradation of the compound under various stress conditions.
-
Pharmacokinetic Studies: Quantifying the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Quality Control: Guaranteeing the identity and strength of the compound in final pharmaceutical formulations.
This guide will provide the foundational analytical methodologies to address these critical aspects of the drug development pipeline.
Analytical Workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole
A typical analytical workflow for the comprehensive analysis of 3-Amino-5-benzylthio-1,2,4-thiadiazole involves a combination of chromatographic and spectroscopic techniques. The following diagram illustrates a logical progression from initial identification to quantitative analysis.
Caption: General analytical workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Chromatographic Methods for Quantification
Chromatographic techniques are the cornerstone for the separation and quantification of 3-Amino-5-benzylthio-1,2,4-thiadiazole from complex mixtures.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine analysis and quality control of pharmaceutical compounds. The benzylthio and thiadiazole moieties in the target molecule provide sufficient chromophores for UV detection.
Principle: The compound is separated on a stationary phase based on its polarity. The separation is achieved by passing a pressurized mobile phase through the column. As the compound elutes from the column, it is detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Rationale for Method Development: The selection of chromatographic conditions is critical for achieving good resolution, peak shape, and sensitivity. Based on the analysis of structurally similar thiadiazole derivatives, a reverse-phase HPLC method is most appropriate.[1][2]
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommended Conditions | Rationale |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of these columns is well-suited for retaining and separating moderately polar compounds like the target analyte.[3][4] |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic AcidB: Acetonitrile or Methanol | The organic modifier (acetonitrile or methanol) is used to elute the compound. The acidic modifier (TFA or formic acid) helps to protonate silanol groups on the stationary phase and the analyte, leading to improved peak shape and reproducibility.[2][3] |
| Elution Mode | Isocratic or Gradient | An isocratic elution with a fixed mobile phase composition can be used for simple mixtures. A gradient elution, where the mobile phase composition changes over time, is preferable for separating the analyte from impurities with different polarities.[4][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV scan (typically in the range of 250-280 nm) | The optimal wavelength for detection is where the analyte has maximum absorbance, leading to the highest sensitivity.[1] |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Protocol 1: HPLC-UV Method for the Quantification of 3-Amino-5-benzylthio-1,2,4-thiadiazole
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 3-Amino-5-benzylthio-1,2,4-thiadiazole reference standard (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solutions:
-
Accurately weigh and dissolve the sample containing 3-Amino-5-benzylthio-1,2,4-thiadiazole in the mobile phase to obtain a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 3-Amino-5-benzylthio-1,2,4-thiadiazole in the sample solution by interpolating its peak area on the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly valuable for the analysis of the target compound in complex matrices, such as biological fluids, and for the identification of metabolites and degradation products.
Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer. The analyte molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Rationale for Method Development: An electrospray ionization (ESI) source in positive ion mode is generally suitable for the analysis of nitrogen-containing heterocyclic compounds like 3-Amino-5-benzylthio-1,2,4-thiadiazole, as the amino group can be readily protonated.[5][6]
Protocol 2: LC-MS/MS Method for the Quantification of 3-Amino-5-benzylthio-1,2,4-thiadiazole in Biological Matrices
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Use an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Employ chromatographic conditions similar to those described for the HPLC-UV method, but with a potentially faster gradient to reduce analysis time.
-
Optimize the mass spectrometer parameters (e.g., ion source temperature, gas flows, and collision energy) for the target analyte and internal standard by infusing standard solutions.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
-
Data Analysis:
-
Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve using standards prepared in the same biological matrix.
-
Spectroscopic Methods for Identification and Structural Characterization
Spectroscopic techniques are essential for confirming the identity and elucidating the structure of 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural confirmation.
Expected ¹H NMR Spectral Features:
-
Aromatic protons of the benzyl group.
-
A singlet for the methylene protons of the benzyl group.
-
A broad singlet for the amino protons .
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the carbons of the thiadiazole ring .
-
Signals for the carbons of the benzyl group .
-
A signal for the methylene carbon of the benzyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
-
N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹).
-
C-H stretching vibrations of the aromatic and methylene groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).
-
C=N and C=C stretching vibrations of the thiadiazole and benzene rings (in the fingerprint region, 1400-1600 cm⁻¹).
-
C-S stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.
Expected Mass Spectrum:
-
A prominent molecular ion peak [M+H]⁺ in the positive ion mode ESI-MS.
-
Characteristic fragment ions resulting from the cleavage of the benzylthio group or fragmentation of the thiadiazole ring.
Method Validation
Any analytical method intended for use in a regulated environment must be validated to ensure its reliability. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Table 2: Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that has been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The analytical methods outlined in this guide provide a comprehensive framework for the analysis of 3-Amino-5-benzylthio-1,2,4-thiadiazole. The combination of chromatographic and spectroscopic techniques allows for robust identification, purity assessment, and quantification of this important pharmaceutical compound. The provided protocols offer a solid starting point for method development and should be followed by rigorous validation to ensure their suitability for the intended application.
References
-
Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. (URL: [Link])
-
Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. (URL: [Link])
-
Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. (URL: [Link])
-
Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. (URL: [Link])
-
Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study. (URL: [Link])
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (URL: [Link])
-
Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC - Iraqi Academic Scientific Journals. (URL: [Link])
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- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 6. Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study - Malygin - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]
Applications of 3-Amino-5-benzylthio-1,2,4-thiadiazole in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological potential. This guide focuses on a specific, promising derivative, 3-Amino-5-benzylthio-1,2,4-thiadiazole , providing an in-depth exploration of its potential applications, supported by established methodologies for its evaluation. While direct, extensive research on this exact molecule is emerging, this document synthesizes data from closely related analogues to provide a robust framework for its investigation in drug discovery programs.
Introduction to 3-Amino-5-benzylthio-1,2,4-thiadiazole
The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The unique electronic properties and structural rigidity of this core make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. The subject of this guide, 3-Amino-5-benzylthio-1,2,4-thiadiazole (CAS 60093-11-0), features key functional groups that suggest significant therapeutic potential: an amino group at the 3-position, which can act as a hydrogen bond donor and a site for further chemical modification, and a benzylthio group at the 5-position, which imparts lipophilicity and can engage in hydrophobic interactions within target proteins.
Derivatives of the broader 1,2,4-thiadiazole and the isomeric 1,3,4-thiadiazole class have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3][4][5] This guide will extrapolate from these findings to propose and detail the investigation of 3-Amino-5-benzylthio-1,2,4-thiadiazole in these key therapeutic areas.
Potential Therapeutic Application: Anticancer Activity
The development of novel small molecule anticancer agents is a critical area of research.[1] Numerous derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1][2][3][6]
Rationale for Anticancer Evaluation
Compounds structurally related to 3-Amino-5-benzylthio-1,2,4-thiadiazole have exhibited potent anticancer activity. For instance, a series of 3-amino-5-sulfanyl-1,2,4-triazole derivatives showed significant cytotoxicity against a panel of human cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1][2][6] The proposed mechanism for some of these compounds involves the inhibition of DNA replication.[1][2][6] Given these precedents, it is highly probable that 3-Amino-5-benzylthio-1,2,4-thiadiazole will exhibit similar cytotoxic properties.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of 3-Amino-5-benzylthio-1,2,4-thiadiazole against a panel of human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, DU-145)[3]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 3-Amino-5-benzylthio-1,2,4-thiadiazole in DMSO. Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: After overnight incubation, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[3]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Sample IC50 Table
| Compound | MCF-7 (IC50, µM) | MDA-MB-231 (IC50, µM) | A549 (IC50, µM) | HCT116 (IC50, µM) | DU-145 (IC50, µM) |
| 3-Amino-5-benzylthio-1,2,4-thiadiazole | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Etoposide (Standard) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Mechanistic Studies: DNA Replication Inhibition Assay (EdU Incorporation)
To investigate if the cytotoxic mechanism of 3-Amino-5-benzylthio-1,2,4-thiadiazole involves the inhibition of DNA synthesis, an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay can be performed.[1][6]
Workflow for EdU Incorporation Assay:
Caption: Workflow for DNA replication inhibition assay.
Potential Therapeutic Application: Antimicrobial Activity
The thiadiazole nucleus is a common feature in many compounds with potent antimicrobial activity.[4][5] This suggests that 3-Amino-5-benzylthio-1,2,4-thiadiazole could be a valuable lead compound in the development of new antibacterial and antifungal agents.
Rationale for Antimicrobial Evaluation
The structural components of 3-Amino-5-benzylthio-1,2,4-thiadiazole, including the thiadiazole ring and the benzylthio moiety, have been associated with antimicrobial effects. The sulfur atom in the thiadiazole ring is known to contribute to the biological activity of these compounds.[5]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol describes a standard method for determining the MIC of the test compound against a panel of pathogenic bacteria and fungi.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of 3-Amino-5-benzylthio-1,2,4-thiadiazole in DMSO. Prepare serial twofold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Logical Flow of Antimicrobial Screening:
Caption: Antimicrobial screening workflow.
Other Potential Applications
The versatility of the 1,2,4-thiadiazole scaffold suggests that 3-Amino-5-benzylthio-1,2,4-thiadiazole could also be investigated for other therapeutic activities.
-
Anti-inflammatory Activity: Many thiadiazole derivatives have shown anti-inflammatory properties.[4] Evaluation in assays such as the lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages would be a logical next step.
-
Anticonvulsant Activity: The 1,2,4-thiadiazole nucleus is present in some anticonvulsant agents.[4] Screening in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, could reveal potential activity.[4]
Synthesis Outline
The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole and its derivatives can be achieved through established synthetic routes for 1,2,4-thiadiazoles. A general approach is outlined below.
General Synthetic Scheme:
Caption: Generalized synthetic pathway.
While specific precursors for 3-Amino-5-benzylthio-1,2,4-thiadiazole are not detailed in the provided search results, the synthesis of related 1,2,4-thiadiazole derivatives often involves the cyclization of amidine or guanidine derivatives with a sulfur-containing reagent. Further literature review on specific synthetic methods for this compound is recommended.
Conclusion and Future Directions
3-Amino-5-benzylthio-1,2,4-thiadiazole represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, its evaluation as an anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agent is well-justified. The protocols and workflows provided in this guide offer a comprehensive framework for researchers to initiate the investigation of this compound's medicinal chemistry potential. Future work should focus on the synthesis of a library of analogues to establish structure-activity relationships (SAR) and optimize the potency and selectivity for specific biological targets.
References
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Shi, Y. J., Song, X. J., Li, X., Ye, T. H., Xiong, Y., & Yu, L. T. (2013). Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents. Chemical & Pharmaceutical Bulletin, 61(11), 1099–1104. [Link]
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Shi, Y. J., et al. (2013). Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. PubMed. [Link]
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(Reference not directly cited in the text, but provides context on thiadiazole synthesis) Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. J-Stage. [Link]
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(Duplicate of reference 1) Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. PubMed. [Link]
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(2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules. [Link]
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(Reference not directly cited in the text, but provides context on thiadiazole synthesis) Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University. [Link]
-
(Reference not directly cited in the text, but provides context on thiadiazole synthesis) Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules. [Link]
-
(Reference not directly cited in the text, provides CAS number) 3-Amino-5-benzylthio-1,2,4-thiadiazole. Chemical Synthesis Database. [Link]
-
(Reference not directly cited in the text, but provides context on related compounds) Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]
-
(2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Epilepsy Research and Treatment. [Link]
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(Reference not directly cited in the text, but provides context on thiadiazole importance) The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
(2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. [Link]
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(Reference not directly cited in the text, but provides context on thiadiazole synthesis) Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
(Reference not directly cited in the text, but provides context on related compounds) Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]
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(Reference not directly cited in the text, but provides context on anticancer activity of thiadiazoles) Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. [Link]
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Castro, A., et al. (2006). Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Bioorganic & Medicinal Chemistry. [Link]
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(Reference not directly cited in the text, but provides context on thiadiazole applications) Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules. [Link]
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(Reference not directly cited in the text, but provides context on thiadiazine synthesis) Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry. [Link]
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(Reference not directly cited in the text, but provides context on thiadiazole activities) Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry. [Link]
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(Reference not directly cited in the text, but provides context on related compounds) Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. ResearchGate. [Link]
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The Versatile Scaffold: 3-Amino-5-benzylthio-1,2,4-thiadiazole in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the 1,2,4-thiadiazole core has emerged as a "privileged scaffold," a molecular framework that is consistently found in biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive starting point for the synthesis of novel therapeutics. This application note provides a detailed guide for researchers on the use of a particularly valuable derivative, 3-Amino-5-benzylthio-1,2,4-thiadiazole , as a versatile building block in organic synthesis. We will explore its synthesis, key reactive sites, and provide detailed protocols for its derivatization, underscoring its potential in creating diverse molecular libraries for drug development and materials science.
The strategic placement of an amino group at the 3-position and a benzylthio group at the 5-position endows this molecule with three primary points of reactivity: the exocyclic amino group, the exocyclic sulfur atom, and the thiadiazole ring itself. This trifecta of functionality allows for a wide array of chemical transformations, making it an ideal starting material for generating structural diversity.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 60093-11-0 | [3] |
| Molecular Formula | C₉H₉N₃S₂ | [4] |
| Molecular Weight | 223.31 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 157 - 161 °C | [4] |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 3-Amino-5-benzylthio-1,2,4-thiadiazole and its derivatives. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthesis of the Building Block
The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole is not commonly reported as a direct, one-step procedure. A highly effective and analogous strategy involves a two-step process starting from the commercially available 2-amino-5-mercapto-1,3,4-thiadiazole, which serves as a strong precedent for the synthesis of the 1,2,4-isomer from 3-amino-5-mercapto-1,2,4-thiadiazole. The general approach involves the S-alkylation of the thiol group.
The foundational 3-amino-5-mercapto-1,2,4-thiadiazole can be synthesized through the oxidative cyclization of amidinothiourea precursors.[5] Once the mercapto-thiadiazole is obtained, the benzylthio group is introduced via a nucleophilic substitution reaction.
Protocol 1: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
This protocol is based on well-established S-alkylation methods for mercapto-thiadiazoles.[6]
Reaction Scheme:
A representative synthesis scheme.
Materials:
-
3-Amino-5-mercapto-1,2,4-thiadiazole (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-amino-5-mercapto-1,2,4-thiadiazole in DMF, add potassium carbonate.
-
Add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol or purified by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient.[7]
Causality and Insights:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the acidic thiol (SH) group, forming a thiolate anion. This thiolate is a potent nucleophile that readily attacks the electrophilic benzylic carbon of benzyl bromide.
-
Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation while leaving the thiolate anion highly reactive.
-
Work-up: Pouring the reaction mixture into ice water precipitates the organic product, which has lower solubility in the aqueous medium, allowing for easy separation from the inorganic salts and DMF.
Reactivity and Synthetic Applications
The power of 3-Amino-5-benzylthio-1,2,4-thiadiazole lies in its predictable and versatile reactivity at its three key functional sites.
Key reactive sites of the building block.
Reactions at the 3-Amino Group: N-Acylation
The exocyclic amino group is nucleophilic and readily undergoes acylation with acyl chlorides or carboxylic acids (using coupling agents) to form stable amide derivatives. This is a cornerstone reaction for introducing diverse side chains and pharmacophores.
This protocol is adapted from a highly analogous procedure for the acylation of 2-amino-5-benzylthio-1,3,4-thiadiazole.[7]
Reaction Scheme:
A representative N-acylation reaction.
Materials:
-
3-Amino-5-benzylthio-1,2,4-thiadiazole (1.0 eq)
-
Substituted Carboxylic Acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Acetonitrile
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Dilute sulfuric acid
-
Brine
Procedure:
-
Dissolve the carboxylic acid in acetonitrile.
-
Add EDC and HOBt to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 3-Amino-5-benzylthio-1,2,4-thiadiazole to the reaction mixture.
-
Continue stirring at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, evaporate the acetonitrile under reduced pressure.
-
Add ethyl acetate and water to the residue. Separate the organic phase.
-
Wash the organic phase sequentially with 5% NaHCO₃ solution, dilute sulfuric acid, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[8]
Causality and Insights:
-
Coupling Agents: EDC and HOBt are standard peptide coupling reagents that activate the carboxylic acid by forming a highly reactive intermediate. This intermediate is then readily attacked by the nucleophilic 3-amino group of the thiadiazole to form the amide bond, avoiding the need to convert the acid to a more reactive acyl chloride. This method offers broad functional group tolerance.
Reactions at the Thiadiazole Core: C-C Bond Formation
While the amino and thioether groups provide straightforward functionalization handles, the thiadiazole ring itself can be modified, typically through palladium-catalyzed cross-coupling reactions.[9] This requires prior halogenation of the thiadiazole core, a common strategy in heterocyclic chemistry to install a reactive handle for cross-coupling. For instance, a 3-amino-5-halo-1,2,4-thiadiazole could be a precursor to our title compound or a substrate for further diversification.
The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds by coupling an organohalide with a boronic acid.[10] Studies on 3,5-dichloro-1,2,4-thiadiazole have shown that regioselective coupling is achievable, with the 5-position being more reactive under certain conditions.[11][12]
This workflow illustrates how a halogenated analog could be used to introduce aryl or vinyl groups at the 5-position.
Workflow for C-C bond formation.
Experimental Considerations:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical and often requires screening for optimal results. Tetrakis(triphenylphosphine)palladium(0) is a common starting point.
-
Base and Solvent: A base is required to activate the boronic acid. A biphasic solvent system (e.g., toluene/water) is often employed to dissolve both the organic and inorganic reagents.[11]
Applications in Drug Discovery and Beyond
The 1,2,4-thiadiazole nucleus is a key component in numerous biologically active compounds. Derivatives have shown a wide spectrum of activities, including:
-
Anticancer Agents: Many thiadiazole derivatives have been investigated as inhibitors of various protein kinases and other cancer-related targets.[2]
-
Antimicrobial Agents: The thiadiazole scaffold is present in several antibacterial and antifungal compounds.
-
Enzyme Inhibitors: The unique electronic nature of the thiadiazole ring allows it to act as a bioisostere for other heterocycles and to interact with enzyme active sites, for example, as cysteine protease inhibitors.[1]
The ability to easily synthesize a library of diverse compounds from 3-Amino-5-benzylthio-1,2,4-thiadiazole makes it an invaluable tool for structure-activity relationship (SAR) studies in the pursuit of new and more effective therapeutic agents.
Conclusion
3-Amino-5-benzylthio-1,2,4-thiadiazole is a high-potential building block for synthetic and medicinal chemists. Its well-defined points of reactivity at the amino, benzylthio, and core heterocyclic positions allow for controlled and diverse derivatization. The protocols and workflows outlined in this note provide a robust starting point for researchers to explore the vast chemical space accessible from this versatile scaffold. By leveraging established methodologies such as S-alkylation, N-acylation, and palladium-catalyzed cross-coupling, scientists can efficiently generate novel molecules for evaluation in drug discovery programs and materials science applications.
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Chemical Synthesis Database. (2025). 3-Amino-5-benzylthio-1,2,4-thiadiazole. csdb.com. Available at: .
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Ghorab, M. M., & Alsaid, M. S. (2016). Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. Available at: [Link].
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Shawali, A. S., et al. (2009). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][13][14][15]thiadiazine and other fused heterocycles. ARKIVOC, 2009(xi), 285-300.
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Application Notes & Protocols: In Vitro Evaluation of 3-Amino-5-benzylthio-1,2,4-thiadiazole as a Modulator of the STAT3 Signaling Pathway
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole. While this specific molecule is a novel entity for extensive biological characterization, its core thiadiazole scaffold is present in numerous compounds with demonstrated pharmacological activities, including anticancer effects.[1][2][3][4] This guide, therefore, hypothesizes a rational and scientifically grounded approach to investigate its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical oncogenic signaling cascade.[5][6][7] We present a tiered experimental strategy, from initial cell viability screening to specific target engagement and functional validation assays, complete with detailed protocols, data interpretation guidelines, and the scientific rationale behind each experimental choice.
Introduction and Scientific Rationale
The 1,2,4-thiadiazole moiety is a key heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][4] Given the established role of related compounds in oncology, it is logical to investigate novel derivatives like 3-Amino-5-benzylthio-1,2,4-thiadiazole for potential anticancer properties.[3][8][9]
A pivotal pathway frequently dysregulated in a wide array of human cancers is the STAT3 signaling cascade.[5][6][10] Constitutive activation of STAT3 is a hallmark of many malignancies, driving processes such as cell proliferation, survival, invasion, and angiogenesis, while suppressing antitumor immune responses.[6][7][11] Consequently, the STAT3 protein, particularly its activation and dimerization, has emerged as a high-value target for therapeutic intervention.[5][7][12]
This guide outlines a systematic in vitro approach to evaluate 3-Amino-5-benzylthio-1,2,4-thiadiazole as a potential STAT3 pathway inhibitor. The proposed workflow is designed to first establish the compound's effect on cancer cell viability and then to mechanistically link this activity to the modulation of STAT3 signaling.
The STAT3 Signaling Pathway: A Prime Target in Oncology
Under normal physiological conditions, STAT3 activation is a transient process initiated by cytokines (e.g., IL-6) and growth factors (e.g., EGF).[7][10] Upon ligand binding to a cell surface receptor, associated Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3 monomers.[5] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[13] This phosphorylation event induces STAT3 to form homodimers, which then translocate to the nucleus, bind to specific DNA sequences, and regulate the transcription of target genes involved in tumorigenesis.[5][10] In many cancers, this pathway is persistently active, making its inhibition a promising therapeutic strategy.[5][6]
Caption: The canonical JAK/STAT3 signaling pathway.
Tier 1 Assay: Assessing General Cytotoxicity and Anti-Proliferative Effects
The initial step is to determine if 3-Amino-5-benzylthio-1,2,4-thiadiazole exerts a biological effect on cancer cells. Cell viability assays, which measure metabolic activity, are a reliable proxy for cell proliferation and cytotoxicity.[14] The MTT and XTT assays are robust, colorimetric methods suitable for this purpose.[14][15]
Scientific Principle: These assays utilize tetrazolium salts (MTT or XTT) that are reduced by mitochondrial dehydrogenases in metabolically active, viable cells into a colored formazan product.[14][16] The amount of formazan produced is directly proportional to the number of living cells.[14] XTT offers the advantage of producing a water-soluble formazan, eliminating the solubilization step required for MTT.[15]
Protocol 2.1: XTT Cell Viability Assay
This protocol provides a general framework. Optimization for specific cell lines (e.g., cell seeding density, incubation times) is highly recommended.
Materials:
-
Cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231, DU145)
-
Complete cell culture medium
-
96-well, clear-bottom cell culture plates
-
3-Amino-5-benzylthio-1,2,4-thiadiazole (test compound), dissolved in DMSO
-
XTT labeling mixture (prepared according to manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.
-
Remove the seeding medium and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).[15]
-
XTT Reagent Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[15]
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for color development.[14]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm can be used for background correction.[15]
Data Analysis & Presentation:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 5 | 52.1 ± 4.8 |
| 10 | 25.3 ± 3.9 |
| 50 | 5.6 ± 2.1 |
| Caption: Example data table for a cell viability assay. |
Tier 2 Assay: Probing the Molecular Target - STAT3 Phosphorylation
If the compound demonstrates anti-proliferative activity, the next crucial step is to determine if it engages the intended molecular target. Western blotting is the gold-standard technique to measure the level of STAT3 activation by specifically detecting its phosphorylated form (p-STAT3 at Tyr705).[12][13] A reduction in the p-STAT3/total STAT3 ratio upon compound treatment indicates direct or indirect inhibition of the pathway.[17]
Protocol 3.1: Western Blot for Phosphorylated STAT3 (p-STAT3)
Materials:
-
Cell line from Tier 1 assay
-
Test compound and appropriate vehicle (DMSO)
-
STAT3 activator (e.g., IL-6, Oncostatin M) if the cell line does not have high basal p-STAT3
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) and Mouse anti-total STAT3[13][18]
-
Loading control antibody (e.g., anti-β-Actin)[13]
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate and imaging system[12]
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value from the viability assay) for a predetermined time (e.g., 6-24 hours).[12]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate.[17]
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-STAT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Normalization: To ensure equal protein loading, the membrane must be stripped and re-probed for total STAT3 and then for a loading control like β-Actin.[17][18]
Data Analysis & Presentation:
-
Use densitometry software to quantify the band intensity for p-STAT3, total STAT3, and β-Actin.
-
Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition to assess the specific effect on phosphorylation.
| Treatment (Concentration) | p-STAT3 / Total STAT3 Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 |
| Compound (0.5x IC₅₀) | 0.65 |
| Compound (1x IC₅₀) | 0.28 |
| Compound (2x IC₅₀) | 0.12 |
| Caption: Example data table for Western Blot analysis. |
Tier 3 Assay: Measuring Functional Downstream Effects
Demonstrating that the compound inhibits STAT3 phosphorylation is key, but linking this to a functional outcome is critical. A STAT3-dependent luciferase reporter assay directly measures the transcriptional activity of STAT3.[19][20]
Scientific Principle: In this assay, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple STAT3 binding sites.[21] When activated STAT3 binds to this promoter, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of STAT3. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell number.[17][22]
Caption: Workflow for a Dual-Luciferase Reporter Assay.
Protocol 4.1: STAT3 Dual-Luciferase Reporter Assay
Materials:
-
HEK293T cells or a cancer cell line with low endogenous STAT3 activity
-
STAT3-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
White, opaque 96-well plates
-
Test compound and STAT3 activator (e.g., IL-6)
-
Dual-luciferase assay system (lysis buffer, luciferase substrates)[23]
-
Luminometer
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells into a white, 96-well plate.[24]
-
Transfection: Co-transfect the cells with the STAT3-firefly and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.[20]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations.
-
Stimulation: After a 1-2 hour pre-incubation with the compound, stimulate the cells with a STAT3 activator like IL-6 (e.g., 20 ng/mL) for 6-18 hours. Include unstimulated and vehicle controls.[23]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[22]
-
Luminescence Measurement:
Data Analysis & Presentation:
-
For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This normalized ratio represents the STAT3 transcriptional activity.
-
Express the activity for each treatment as a percentage of the stimulated vehicle control.
-
Plot the results and calculate the IC₅₀ for the inhibition of STAT3 transcriptional activity.
| Treatment | Normalized Luciferase Activity (Fold Change vs. Unstimulated) |
| Unstimulated | 1.0 |
| IL-6 Stimulated (Vehicle) | 15.2 |
| IL-6 + Compound (1 µM) | 9.8 |
| IL-6 + Compound (5 µM) | 4.1 |
| IL-6 + Compound (10 µM) | 1.3 |
| Caption: Example data from a STAT3 reporter assay. |
Tier 4 Assay: Confirming Mechanism of Action - DNA Binding
To further dissect the mechanism, an Electrophoretic Mobility Shift Assay (EMSA) can determine if the compound prevents the physical binding of the STAT3 protein to its DNA consensus sequence.[19][25] This assay provides strong evidence for inhibition of a critical step in STAT3 function.
Scientific Principle: EMSA is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe.[25][26] A labeled DNA probe containing the STAT3 binding site is incubated with nuclear extracts from cells. If STAT3 is active and able to bind, a slower-migrating "shifted" band will be observed. The reduction or absence of this shift in the presence of the test compound indicates inhibition of DNA binding.[25]
Protocol 5.1: Electrophoretic Mobility Shift Assay (EMSA)
Materials:
-
Nuclear extraction kit or buffers
-
Biotin- or 32P-labeled DNA probe with a high-affinity STAT3 binding site
-
Unlabeled ("cold") competitor probe
-
EMSA binding buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
Detection system appropriate for the label (chemiluminescence or autoradiography)
Procedure:
-
Nuclear Extract Preparation: Treat cells (e.g., in 10-cm dishes) with the test compound and/or a STAT3 activator. Harvest the cells and prepare nuclear extracts using a commercial kit or established protocols.[27] Determine protein concentration.
-
Binding Reaction: In separate tubes, set up the binding reactions on ice. A typical setup includes:[27]
-
Lane 1: Labeled probe only (no protein).
-
Lane 2: Labeled probe + nuclear extract from stimulated, untreated cells.
-
Lane 3: Labeled probe + nuclear extract + excess unlabeled (cold) probe (specificity control).
-
Lane 4+: Labeled probe + nuclear extract from cells treated with increasing concentrations of the test compound.
-
Supershift (Optional): Labeled probe + nuclear extract + an anti-STAT3 antibody to confirm the identity of the shifted band.[28]
-
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.[27]
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis in a cold room or on ice to prevent complex dissociation.[25][26]
-
Transfer and Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using the appropriate method (e.g., streptavidin-HRP and chemiluminescence for biotin).
Data Interpretation:
-
A "shifted band" in Lane 2 that is absent in Lane 1 and diminished in Lane 3 confirms specific STAT3-DNA binding.
-
A dose-dependent decrease in the intensity of the shifted band in lanes with compound-treated extracts indicates that 3-Amino-5-benzylthio-1,2,4-thiadiazole inhibits the DNA-binding ability of STAT3.
Conclusion
This document provides a structured, multi-tiered approach to the in vitro evaluation of 3-Amino-5-benzylthio-1,2,4-thiadiazole, using the STAT3 signaling pathway as a scientifically-backed hypothetical target. By progressing from broad cell viability assays to specific molecular and functional assays, researchers can efficiently determine the compound's biological activity and elucidate its mechanism of action. Each protocol is designed to be a self-validating system with appropriate controls, ensuring the generation of robust and interpretable data. This framework serves as a rigorous starting point for the comprehensive characterization of this novel compound and others in the field of drug discovery.
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Application Note & Protocols: Characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole as an Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This document provides a comprehensive guide for the characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole as an enzyme inhibitor. As a Senior Application Scientist, this guide moves beyond simple instructions to explain the rationale behind experimental design, ensuring robust and reproducible results. We present detailed protocols for determining inhibitor potency (IC₅₀), elucidating the mechanism of action through kinetic studies, and confirming target engagement in a cellular context using the Cellular Thermal Shift Assay (CETSA). These methodologies are designed to be self-validating through the inclusion of appropriate controls, providing a reliable framework for researchers in drug discovery and chemical biology.
Compound Profile and Handling
Chemical Structure: 3-Amino-5-benzylthio-1,2,4-thiadiazole CAS Number: 60093-11-0[2] Molecular Formula: C₉H₉N₃S₂ Molecular Weight: 223.32 g/mol
Physicochemical Properties (Predicted)
| Property | Value |
|---|---|
| LogP | 2.15 |
| pKa (most acidic) | 12.34 |
| pKa (most basic) | 2.01 |
| Solubility | Poorly soluble in water. Soluble in DMSO, DMF, and Methanol. |
Storage and Handling:
-
Storage: Store the solid compound at 4°C or -20°C for long-term stability, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Causality: DMSO is a standard solvent for poorly soluble compounds in biological assays.[3] Preparing concentrated stocks allows for minimal final DMSO concentration in the assay, which is critical as high concentrations of DMSO (>1%) can affect enzyme activity and cell health. Aliquoting prevents degradation from repeated temperature changes.
Principles of Enzyme Inhibition Analysis
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[] Characterizing an inhibitor involves determining its potency and its mode of action.
-
Potency (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[5][6] It is a practical measure of inhibitor effectiveness.
-
Mechanism of Action (MoA): Reversible inhibitors typically fall into several categories based on how they interact with the enzyme (E) and the enzyme-substrate (ES) complex.[7][8]
-
Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme, competing directly with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.[8][9]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not change the Kₘ.[][10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vₘₐₓ and Kₘ.[8][10]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This affects both Vₘₐₓ and Kₘ.[10]
-
Caption: Modes of reversible enzyme inhibition.
Experimental Protocols
These protocols provide a framework for characterizing 3-Amino-5-benzylthio-1,2,4-thiadiazole. Specific concentrations and reagents should be optimized for the enzyme system under investigation.
Protocol 1: IC₅₀ Determination via In Vitro Enzymatic Assay
Objective: To determine the concentration of the inhibitor that reduces enzyme activity by 50%.[5]
Principle: A fixed concentration of enzyme and substrate are incubated with a serial dilution of the inhibitor. The reaction rate is measured and plotted against the inhibitor concentration to calculate the IC₅₀.[6] This protocol assumes a generic kinase assay format where ATP consumption is measured, but it can be adapted for proteases, phosphatases, etc.[11][12]
Caption: Workflow for IC₅₀ determination.
Materials:
-
Target Enzyme
-
Substrate (e.g., peptide substrate for a kinase)
-
ATP (for kinases)
-
3-Amino-5-benzylthio-1,2,4-thiadiazole
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
100% DMSO
-
Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplates (e.g., white, 384-well for luminescence)
-
Plate reader
Procedure:
-
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting from a 10 mM stock. This creates a wide concentration range to define the dose-response curve.
-
Assay Plate Preparation: Add diluted inhibitor or DMSO (for controls) to the assay plate. Then, add assay buffer to achieve an intermediate dilution. The final DMSO concentration should be kept constant across all wells, typically ≤1%.
-
Enzyme Addition: Add the target enzyme to all wells except the "no enzyme" negative control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.
-
Reaction Initiation: Add a solution containing the substrate and ATP to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where product formation is proportional to time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of product formed or substrate consumed.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., luminescence).
Data Analysis:
-
Define controls:
-
100% Activity (Negative Control): Reaction with enzyme + substrate + DMSO (no inhibitor).
-
0% Activity (Positive Control): Reaction with substrate + DMSO (no enzyme).
-
-
Calculate Percent Inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_0%_control) / (Signal_100%_control - Signal_0%_control))
-
Plot % Inhibition versus log([Inhibitor]).
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) model in software like GraphPad Prism to determine the IC₅₀ value.[5]
Protocol 2: Mechanism of Action (MoA) Kinetic Studies
Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[13]
Principle: The enzymatic reaction is run in a matrix of varying substrate and inhibitor concentrations. By analyzing the effect of the inhibitor on the kinetic parameters Kₘ and Vₘₐₓ, the MoA can be determined.[8] This is often visualized using a double reciprocal plot (Lineweaver-Burk).
Procedure:
-
Inhibitor Concentrations: Prepare 4-5 fixed concentrations of 3-Amino-5-benzylthio-1,2,4-thiadiazole (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
Substrate Titration: For each fixed inhibitor concentration, perform a substrate titration by varying the substrate concentration over a wide range (e.g., 0.1x Kₘ to 10x Kₘ).
-
Run Assay: Perform the enzymatic assay as described in Protocol 1, measuring the initial reaction velocity (V₀) for each condition. Ensure measurements are taken in the linear phase of the reaction.
-
Data Analysis:
-
Plot V₀ versus [Substrate] for each inhibitor concentration and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Generate a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition.[8]
-
Interpretation of Lineweaver-Burk Plots:
| Inhibition Type | Plot Description | Effect on Kₘ / Vₘₐₓ |
|---|---|---|
| Competitive | Lines intersect on the y-axis. | Kₘ increases, Vₘₐₓ is unchanged.[8] |
| Non-competitive | Lines intersect on the x-axis. | Kₘ is unchanged, Vₘₐₓ decreases.[10] |
| Uncompetitive | Lines are parallel. | Both Kₘ and Vₘₐₓ decrease.[7][8] |
| Mixed | Lines intersect in the upper-left quadrant. | Kₘ changes (increases or decreases), Vₘₐₓ decreases.[10] |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that 3-Amino-5-benzylthio-1,2,4-thiadiazole directly binds to and stabilizes its target protein inside intact cells.[14][15]
Principle: Ligand binding generally increases the thermal stability of a protein.[16] In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein is then quantified, typically by Western blot.[14][17]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
3-Amino-5-benzylthio-1,2,4-thiadiazole
-
PBS, Protease/Phosphatase Inhibitor Cocktail
-
PCR machine or water baths for heating
-
Ultracentrifuge
-
Reagents for Western Blotting (SDS-PAGE gels, transfer system, primary antibody against the target, HRP-conjugated secondary antibody, ECL substrate)
-
Imaging system for chemiluminescence
Procedure:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with the inhibitor at a saturating concentration (e.g., 10-50x IC₅₀) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
Heating: Harvest, wash, and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at room temperature.[14]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Fractionation: Separate the soluble proteins from the denatured, aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Determine protein concentration using a BCA assay. Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
Data Analysis:
-
Quantify the band intensities from the Western blot using software like ImageJ.
-
Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C) for that treatment group.
-
Plot the normalized soluble protein fraction against temperature for both vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.[16][18]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC₅₀ assay | Pipetting errors; Inconsistent incubation times; Compound precipitation. | Use calibrated pipettes; Automate liquid handling if possible; Ensure consistent timing; Check compound solubility in assay buffer; lower the final assay concentration if needed. |
| No clear inhibition pattern in MoA study | Inhibitor concentration range is not optimal; Assay is not in steady-state. | Center inhibitor concentrations around the determined IC₅₀; Ensure initial rates are measured and substrate depletion is <10%.[13] |
| No thermal shift observed in CETSA | Inhibitor does not enter cells; Inhibitor does not bind/stabilize the target in situ; Incorrect temperature range. | Confirm cell permeability of the compound; Use a higher concentration of inhibitor; Expand the temperature range for heating; Verify target expression in the cell line.[14] |
| "U-shaped" dose-response curve | Assay interference (e.g., compound auto-fluorescence/luminescence); Compound aggregation at high concentrations. | Run controls without enzyme to check for signal interference; Include a detergent like Triton X-100 (0.01%) in the assay buffer to mitigate aggregation. |
Conclusion
3-Amino-5-benzylthio-1,2,4-thiadiazole belongs to a class of compounds with significant therapeutic potential. The protocols detailed in this application note provide a robust, multi-faceted approach to rigorously characterize its activity as an enzyme inhibitor. By systematically determining the IC₅₀, elucidating the kinetic mechanism of action, and confirming target engagement in a physiologically relevant cellular environment, researchers can generate a comprehensive data package. This structured approach is essential for advancing promising inhibitor compounds through the drug discovery pipeline, from initial hit identification to lead optimization.
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Benzylthio-Thiadiazole Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the heterocyclic compounds, the thiadiazole nucleus is a privileged structure, forming the core of numerous biologically active agents.[1] Specifically, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This application note focuses on a promising subclass: 5-benzylthio-1,3,4-thiadiazole derivatives. The incorporation of a flexible benzylthio group at the 5-position and further modification at the 2-amino position can lead to compounds with significant potency, particularly against Gram-positive pathogens.[4]
This guide provides a comprehensive overview of the scientific rationale and detailed protocols for assessing the antimicrobial efficacy of these compounds. It is intended for researchers in microbiology, medicinal chemistry, and drug development, offering field-proven insights into experimental design and data interpretation, grounded in established standards.
Scientific Rationale and Mechanism of Action
The antimicrobial potential of thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens.[5] The sulfur atom in the thiadiazole ring can coordinate with metal ions crucial for microbial enzyme function, potentially disrupting metabolic pathways.[1]
For the specific class of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones, the mechanism is multifaceted. These hybrid molecules synergistically combine the properties of two distinct pharmacophores. The quinolone moiety is a well-established DNA gyrase and topoisomerase IV inhibitor, disrupting bacterial DNA replication. The benzylthio-thiadiazole portion appears to enhance activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Structure-activity relationship (SAR) studies indicate that both the benzyl unit and the thioether linker are critical for potency.[4][6] It is hypothesized that the thiadiazole moiety may facilitate cell wall penetration or interact with other bacterial targets, enhancing the overall efficacy of the quinolone core.[7]
Experimental Workflow for Antimicrobial Susceptibility Testing
The evaluation of a novel compound's antimicrobial activity is a stepwise process designed to determine its potency and spectrum. The workflow begins with primary screening to determine the Minimum Inhibitory Concentration (MIC), followed by secondary assays to assess bactericidal effects.
Caption: Workflow for MIC Determination.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is the gold standard for quantitative antimicrobial susceptibility testing, providing a precise MIC value.[5] It is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This is the standard medium recommended by CLSI as it has good batch-to-batch reproducibility and low levels of inhibitors to common antimicrobials.
-
0.5 McFarland Standard: Standardizing the inoculum density is critical. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Two-Fold Serial Dilutions: This method provides a logarithmic concentration gradient, allowing for the determination of an accurate MIC endpoint across a wide range of concentrations.[11]
-
DMSO as Solvent: Many novel organic compounds, including thiadiazole derivatives, have poor aqueous solubility. DMSO is a common solvent, but its final concentration in the assay must be kept low (typically ≤1%) to avoid impacting bacterial growth.[12]
Materials:
-
3-Amino-5-benzylthio-1,2,4-thiadiazole derivative (or related compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a stock solution of the test compound in 100% DMSO at a concentration 100-fold higher than the highest desired test concentration (e.g., 12.8 mg/mL for a final top concentration of 128 µg/mL). This minimizes the final DMSO concentration. b. Prepare a stock solution of the reference antibiotic in the appropriate solvent (water or DMSO).
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison. d. Within 15 minutes of standardization, dilute this suspension into MHB so that after inoculation, each well will contain approximately 5 x 10⁵ CFU/mL. (This usually requires a 1:100 to 1:200 dilution of the standardized suspension).
-
Plate Setup (96-Well Plate): a. Add 100 µL of sterile MHB to wells 2 through 12 in the desired rows. b. Prepare the starting concentration of the test compound in well 1 by adding 2 µL of the DMSO stock to 98 µL of MHB. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no compound, no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). b. The final volume in each well (1-11) is now 200 µL. c. Seal the plate or use a lid and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: a. Following incubation, check the sterility control (well 12) for clarity and the growth control (well 11) for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11] This can be determined by visual inspection or by reading the optical density at 600 nm.
Data Presentation: Antimicrobial Activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, demonstrating their potent activity, especially against Gram-positive bacteria.[4]
| Compound ID | R Group (on benzyl) | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| 3g | 4-Nitro | 0.5 | 0.06 | 2 |
| 3h | 4-Cyano | 0.5 | 0.03 | 1 |
| 4f | 4-Chloro (sulfonyl) | 2 | 0.06 | 1 |
| Ciprofloxacin | Reference Drug | 0.25 | 0.25 | 0.008 |
| Norfloxacin | Reference Drug | 1 | 0.5 | 0.06 |
| Data synthesized from Foroumadi et al., Bioorg. Med. Chem. Lett., 2005.[4] |
Interpretation of Results: The data clearly indicate that derivatives 3g and 3h exhibit potent activity against S. aureus and exceptionally high activity against S. epidermidis, with MIC values significantly lower than the reference drug norfloxacin and comparable or superior to ciprofloxacin in the case of S. epidermidis.[4] This highlights the potential of the benzylthio-thiadiazole scaffold in developing agents targeting Gram-positive pathogens.
Hypothetical Mechanism of Action Pathway
While the precise mechanism for the thiadiazole moiety's contribution is under investigation, a plausible hypothesis involves interference with bacterial cell envelope synthesis or function, leading to enhanced uptake or synergistic action with the primary drug target (e.g., DNA gyrase for quinolone hybrids).
Caption: Hypothetical dual-action mechanism.
Conclusion and Future Directions
The 3-Amino-5-benzylthio-1,2,4-thiadiazole scaffold and its related 1,3,4-thiadiazole isomers represent a promising avenue for the development of new antimicrobial agents. The protocols and data presented here provide a robust framework for their evaluation. Future work should focus on elucidating the precise mechanism of action of the thiadiazole moiety, optimizing the structure for improved activity against Gram-negative bacteria, and evaluating the in vivo efficacy and toxicity of lead compounds.
References
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Foroumadi, A., Emami, S., Hassanzadeh, A., Rajaee, M., Sokhanvar, K., Moshafi, M. H., & Shafiee, A. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Bioorganic & medicinal chemistry letters, 15(20), 4488–4492. [Link]
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Hill, D. L. (1980). Aminothiadiazoles. Cancer chemotherapy and pharmacology, 4(4), 215–220. [Link]
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Jadwiga, K., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
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Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]
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Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)pip. SciSpace. [Link]
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Theobald, L., et al. (1964). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). PubMed Central. [Link]
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Al-Azzawi, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Journal of University of Babylon for Pure and Applied Sciences. [Link]
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Çelik, H., et al. (2024). Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. Scielo. [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central. [Link]
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Sharma, P., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Pharmaceutical Research International. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
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Vasile, T., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
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Chhajed, S. S., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PubMed Central. [Link]
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Patel, M. B., et al. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][5][6][11] thiadiazine derivatives. PubMed Central. [Link]
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Chien, T., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
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Journal of University of Babylon for Pure and Applied Sciences. (n.d.). View of Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. [Link]
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ResearchGate. (2020). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. [Link]
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Lesyk, R., et al. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
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Shawali, A. S., et al. (2009). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. PubMed. [Link]
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Gotsulya, A., et al. (2018). Synthesis and Antimicrobial Action of 1,2,4-Triazole Derivatives Containing Theophylline and 1,3,4-Thiadiazole Fragments. Journal of Pharmacy and Pharmacology. [Link]
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Application Notes and Protocols for Investigating the Anticancer Properties of 3-Amino-5-benzylthio-1,2,4-thiadiazole Compounds
Introduction: The Therapeutic Potential of Benzylthio-Thiadiazole Scaffolds in Oncology
The thiadiazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its derivatives have been explored for a range of therapeutic applications, including as anticancer agents. The mesoionic character of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, enabling these compounds to interact effectively with intracellular biological targets.[1][2] Within this broad class, compounds featuring a benzylthio substituent are of particular interest. The incorporation of the benzylthio group can enhance lipophilicity and modulate the electronic properties of the thiadiazole core, potentially leading to improved potency and selectivity against cancer cells.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer properties of a specific subclass: 3-Amino-5-benzylthio-1,2,4-thiadiazole and its derivatives. While direct literature on this specific isomeric scaffold is emerging, the protocols and mechanistic insights presented herein are based on established methodologies and findings from closely related 1,3,4-thiadiazole analogs that have shown promise in preclinical studies.[3][4] These compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling kinases and the induction of programmed cell death (apoptosis).[4][5]
These application notes are designed to provide a robust framework for the systematic investigation of novel 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives as potential anticancer therapeutics.
Pillar 1: Unraveling the Mechanism of Action
Understanding the molecular mechanism by which a compound exerts its cytotoxic effects is paramount in drug discovery. For thiadiazole derivatives, two predominant mechanisms have been frequently reported: inhibition of protein kinases and induction of apoptosis.
Kinase Inhibition: A Prominent Target
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Thiadiazole-based compounds have been identified as potent inhibitors of several cancer-related kinases, including Abl, Src, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][6] The thiadiazole scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors.
-
Causality Behind Experimental Choices: To investigate kinase inhibition, a multi-pronged approach is necessary. Initial broad-spectrum kinase profiling can identify potential targets. Subsequent in vitro kinase assays with purified enzymes are required to confirm direct inhibition and determine the potency (e.g., IC50). Cellular assays, such as Western blotting for downstream phosphorylated substrates, validate the on-target effect within a biological context.
Below is a conceptual signaling pathway diagram illustrating the potential inhibitory action of 3-Amino-5-benzylthio-1,2,4-thiadiazole compounds on a generic receptor tyrosine kinase (RTK) pathway.
Caption: Potential inhibition of a receptor tyrosine kinase pathway.
Induction of Apoptosis: The Programmed Cell Death Pathway
A hallmark of effective anticancer agents is their ability to induce apoptosis in tumor cells. Several 1,3,4-thiadiazole derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][7] Key indicators of apoptosis include the activation of caspases, changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and externalization of phosphatidylserine.[7][8]
The following diagram illustrates the key events in the intrinsic apoptotic pathway that can be triggered by the test compounds.
Caption: Intrinsic apoptosis pathway induction.
Pillar 2: Experimental Protocols and Data Presentation
The following protocols provide a detailed, step-by-step methodology for the initial in vitro evaluation of 3-Amino-5-benzylthio-1,2,4-thiadiazole compounds.
Experimental Workflow Overview
A logical progression of experiments is crucial for an efficient and informative investigation. The workflow should begin with a broad screening for cytotoxicity, followed by more detailed mechanistic studies for the most potent compounds.
Caption: Overall experimental workflow for evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies used for evaluating the cytotoxicity of novel chemical entities.[3]
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).[3]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Test compounds dissolved in DMSO to create a stock solution.
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by the test compounds.
-
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound as described in the MTT assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells.
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-left (Annexin V- / PI+): Necrotic cells.
-
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol allows for the qualitative and semi-quantitative assessment of protein expression and phosphorylation status.
-
Objective: To investigate the effect of the test compounds on the expression and activation of key proteins involved in signaling and apoptosis.
-
Materials:
-
Cancer cells treated with the test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, cleaved PARP, and a loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
-
-
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Densitometric analysis of the protein bands can be performed to quantify the changes in protein expression or phosphorylation relative to the loading control.
-
Data Presentation: Summarizing Cytotoxicity Data
A well-structured table is essential for comparing the cytotoxic activity of different compounds across various cell lines.
| Compound ID | Modification | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | U-87 MG IC50 (µM) | Reference |
| 3g | m-OCH3 on phenyl ring | 9 | >50 | >50 | [3] |
| 3f | p-Cl on phenyl ring | 38 | 45 | >50 | [3] |
| 3b | m-F on phenyl ring | 35 | >50 | >50 | [3] |
| Imatinib | Reference Drug | 20 | - | - | [3] |
Note: The data presented is for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives, which are structural isomers of the target compounds. This data is illustrative of the potential activity of the 1,2,4-thiadiazole series.
Pillar 3: Trustworthiness and Authoritative Grounding
The protocols and mechanistic discussions presented in these application notes are grounded in established scientific literature. The citation of peer-reviewed articles for key claims and methodologies ensures that the proposed experimental framework is both scientifically sound and reproducible. Researchers are strongly encouraged to consult the original publications for a more in-depth understanding of the experimental details and data interpretation. The use of multiple, complementary assays to validate a mechanistic hypothesis, as described, is a cornerstone of building a trustworthy scientific narrative.
References
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2020). Molecules. [Link]
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Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. (2013). European Journal of Medicinal Chemistry. [Link]
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Bahmani, Y., et al. (2018). Synthesis, Cytotoxicity Assessment and Molecular Docking of N-(5-(substituted-benzylthio)-1,3,4- thiadiazole-2-yl)-2-p-fluorophenylacetamide Derivatives as Tyrosine Kinase Inhibitors. Indian Journal of Pharmaceutical Sciences. [Link]
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Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. (2023). Journal of cancer science & research. [Link]
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Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. (2023). RSC Advances. [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). Molecules. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). Pharmaceuticals. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. [Link]
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Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. (2013). European Journal of Medicinal Chemistry. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). Semantic Scholar. [Link]
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Thiadiazole derivatives as anticancer agents. (2019). Investigational New Drugs. [Link]
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Analysis of apoptosis induction by compound–5j (left) and ( ±)–5q... (2022). ResearchGate. [Link]
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(PDF) Thiadiazole derivatives as anticancer agents. (2019). ResearchGate. [Link]
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Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
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Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. (2023). Journal of the Indian Chemical Society. [Link]
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Application Notes & Protocols: 3-Amino-5-benzylthio-1,2,4-thiadiazole in Agricultural Research
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agricultural chemistry and drug development on the synthesis, evaluation, and potential applications of 3-Amino-5-benzylthio-1,2,4-thiadiazole and its related isomers. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental designs, ensuring a deep understanding of the methodologies.
Introduction: The Thiadiazole Scaffold in Agrochemical Discovery
The thiadiazole ring system is a prominent heterocyclic scaffold in the development of new agrochemicals due to its diverse biological activities.[1][2][3] Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. There are four principal isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole, with the 1,3,4- and 1,2,4-isomers being of particular interest in agricultural research for their demonstrated fungicidal, herbicidal, and insecticidal properties.[1][4][5][6]
The presence of the sulfur atom and the nitrogen heteroatoms in the thiadiazole ring imparts specific physicochemical properties, such as hydrogen bonding capacity and the ability to coordinate with metal ions in enzyme active sites, which are often crucial for biological activity.[3] This guide will focus on the 3-Amino-5-benzylthio-1,2,4-thiadiazole isomer, while also drawing relevant insights from the more extensively studied 1,3,4-thiadiazole derivatives, which often serve as a benchmark for this class of compounds.
Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
The synthesis of substituted 1,2,4-thiadiazoles can be achieved through various synthetic routes. A common and effective method involves the oxidative cyclization of amidinothioureas. The following protocol is a representative example of how 3-Amino-5-benzylthio-1,2,4-thiadiazole can be synthesized in a laboratory setting.
Rationale for the Synthetic Approach
This two-step synthesis is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions. The first step involves the formation of an S-benzylisothiourea derivative, which is then reacted with an amidine-forming reagent to generate the key intermediate. The subsequent oxidative cyclization is a reliable method for forming the 1,2,4-thiadiazole ring.
Experimental Protocol: Synthesis
Step 1: Synthesis of S-Benzylisothiourea hydrobromide
-
To a solution of thiourea (10 g, 0.131 mol) in 100 mL of ethanol, add benzyl bromide (15.6 mL, 0.131 mol) dropwise at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the white precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield S-benzylisothiourea hydrobromide.
Step 2: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
-
To a suspension of S-benzylisothiourea hydrobromide (10 g, 0.04 mol) in 80 mL of chloroform, add a solution of sodium cyanamide (3.6 g, 0.04 mol) in 20 mL of water.
-
Cool the mixture to 0-5°C in an ice bath and add a solution of bromine (2.1 mL, 0.04 mol) in 10 mL of chloroform dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 4 hours.
-
Separate the organic layer, wash with water (2 x 50 mL) and brine (1 x 50 mL), and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Applications in Agricultural Research
The 1,2,4-thiadiazole scaffold is a versatile platform for developing novel agrochemicals. The following sections detail the protocols for evaluating the potential fungicidal, herbicidal, and insecticidal activities of 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Fungicidal Activity
Thiadiazole derivatives have been reported to exhibit significant antifungal activity, often by interfering with essential fungal enzymes.[7][8] The following protocol describes an in vitro assay to determine the fungicidal efficacy of the title compound against common plant pathogenic fungi.
The poisoned food technique is a standard and reliable method for the preliminary screening of antifungal compounds. It allows for the direct measurement of mycelial growth inhibition and the calculation of the EC50 (half maximal effective concentration) value, a key indicator of fungicidal potency.
-
Preparation of Fungal Cultures: Grow pure cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C.
-
Preparation of Test Compound Stock Solution: Dissolve 3-Amino-5-benzylthio-1,2,4-thiadiazole in a minimal amount of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Preparation of Poisoned Media: Autoclave PDA medium and cool to 45-50°C. Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate containing the same concentration of DMSO without the test compound.
-
Inoculation: Pour the poisoned and control media into sterile Petri dishes. Once solidified, place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at 25°C for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
EC50 Determination: Plot the percentage inhibition against the log of the compound concentration and determine the EC50 value using probit analysis.
| Compound | Target Fungus | EC50 (µg/mL) |
| 3-Amino-5-benzylthio-1,2,4-thiadiazole | Botrytis cinerea | [Experimental Value] |
| 3-Amino-5-benzylthio-1,2,4-thiadiazole | Rhizoctonia solani | [Experimental Value] |
| Standard Fungicide (e.g., Carbendazim) | Botrytis cinerea | [Reference Value] |
| Standard Fungicide (e.g., Carbendazim) | Rhizoctonia solani | [Reference Value] |
Herbicidal Activity
Certain thiadiazole derivatives are known to act as herbicides by inhibiting photosynthesis or other vital plant processes.[4] A whole-plant bioassay is essential for evaluating the phytotoxicity and potential herbicidal utility of a novel compound.
Whole-plant assays provide a more realistic assessment of herbicidal activity compared to in vitro methods, as they account for factors such as compound uptake, translocation, and metabolism within the plant. The use of both a monocot and a dicot species allows for the evaluation of selective herbicidal activity.
-
Plant Preparation: Sow seeds of a monocotyledonous plant (e.g., Echinochloa crus-galli) and a dicotyledonous plant (e.g., Brassica campestris) in small pots filled with a standard potting mix.
-
Compound Application: Prepare a solution of 3-Amino-5-benzylthio-1,2,4-thiadiazole in acetone-water (1:1 v/v) with a surfactant (e.g., Tween 20) at various concentrations (e.g., 100, 250, 500 g/ha).
-
Treatment: Immediately after sowing, apply the test solutions evenly to the soil surface of the pots using a laboratory sprayer. A control group should be sprayed with the solvent-surfactant mixture only.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After 14-21 days, visually assess the herbicidal effect on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death. Also, measure the fresh weight of the shoots and roots and express it as a percentage of the control.
| Compound | Application Rate (g/ha) | Echinochloa crus-galli (% Inhibition) | Brassica campestris (% Inhibition) |
| 3-Amino-5-benzylthio-1,2,4-thiadiazole | 100 | [Experimental Value] | [Experimental Value] |
| 3-Amino-5-benzylthio-1,2,4-thiadiazole | 250 | [Experimental Value] | [Experimental Value] |
| 3-Amino-5-benzylthio-1,2,4-thiadiazole | 500 | [Experimental Value] | [Experimental Value] |
| Standard Herbicide (e.g., Atrazine) | 250 | [Reference Value] | [Reference Value] |
Insecticidal Activity
The thiadiazole scaffold has been incorporated into various insecticides.[5][9][10] Bioassays are crucial for determining the efficacy of new compounds against target insect pests.
The leaf-dip bioassay is a common method for evaluating the contact and/or ingestion toxicity of a compound to foliage-feeding insects. It is a relatively simple and reproducible method for determining the dose-response relationship and calculating the LC50 (lethal concentration for 50% of the population).
-
Insect Rearing: Maintain a healthy, age-synchronized colony of a target insect pest (e.g., cotton aphid, Aphis gossypii) on host plants in a controlled environment.
-
Preparation of Test Solutions: Prepare serial dilutions of 3-Amino-5-benzylthio-1,2,4-thiadiazole in an appropriate solvent (e.g., acetone-water with a surfactant).
-
Treatment: Excise leaves from the host plant and dip them into the test solutions for 10-20 seconds. Allow the leaves to air dry. A control group of leaves should be dipped in the solvent-surfactant mixture only.
-
Insect Exposure: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a known number of insects (e.g., 20-30 adult aphids) into each dish.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
LC50 Calculation: Use probit analysis to calculate the LC50 value from the mortality data.
Caption: Workflow for the leaf-dip insecticidal bioassay.
Concluding Remarks
3-Amino-5-benzylthio-1,2,4-thiadiazole represents a promising starting point for the development of novel agrochemicals. The protocols outlined in these application notes provide a robust framework for its synthesis and the systematic evaluation of its biological activities. Further structural modifications of this scaffold could lead to the discovery of more potent and selective fungicides, herbicides, or insecticides. It is imperative that all experimental work is conducted in accordance with institutional safety guidelines and regulations.
References
- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 38-46.
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(n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]
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- (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1435-1469.
- (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. International Journal of Molecular Sciences, 24(1), 843.
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948.
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- El-Saghier, A. M. M., et al. (2025). Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. Bioorganic Chemistry, 158, 108510.
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(n.d.). Antifungal activity of 5-substituted-4-amino-1,2,4-triazole-3-thioesters. Retrieved from [Link]
- El-Saghier, A., Abosella, L., et al. (2025). Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. Bioorganic chemistry (Print).
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(n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Retrieved from [Link]
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Application Notes & Protocols for the Experimental Investigation of 3-Amino-5-benzylthio-1,2,4-thiadiazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of studies involving the novel heterocyclic compound, 3-Amino-5-benzylthio-1,2,4-thiadiazole. The 1,2,4-thiadiazole scaffold is a recognized pharmacophore with a wide range of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide outlines a logical, multi-stage experimental workflow, from initial in vitro screening to preliminary in vivo toxicity assessments. The protocols provided herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data to thoroughly characterize the therapeutic potential of this specific molecule.
Introduction: The Scientific Rationale
Heterocyclic compounds are the cornerstone of medicinal chemistry, with nitrogen and sulfur-containing rings like thiadiazole being particularly prominent in a multitude of approved drugs.[3] The 1,2,4-thiadiazole nucleus, an isomer of the more extensively studied 1,3,4-thiadiazole, offers a unique structural motif for engaging with biological targets.[1][2] Derivatives of this scaffold have shown promise in diverse therapeutic areas, from oncology to infectious diseases.[1][2][4]
3-Amino-5-benzylthio-1,2,4-thiadiazole (CAS No. 60093-11-0) is a specific derivative that combines the 1,2,4-thiadiazole core with an amino group and a benzylthio moiety.[5] These functional groups present opportunities for hydrogen bonding and hydrophobic interactions, respectively, making the compound an intriguing candidate for binding to enzyme active sites or cellular receptors. The primary scientific objective for investigating this molecule is to systematically evaluate its bioactivity, determine its mechanism of action (MOA), and assess its potential as a lead compound for drug development.
This guide proposes a phased approach, beginning with broad phenotypic screening to identify potential areas of biological activity, followed by more focused assays to elucidate the specific molecular pathways involved.
Phase 1: Foundational Screening & Cytotoxicity Profiling
The initial phase of investigation is designed to cast a wide net, identifying the potential therapeutic areas where 3-Amino-5-benzylthio-1,2,4-thiadiazole may have an effect. The foundational experiment is to determine the compound's general cytotoxicity across a panel of relevant cell lines. This provides a crucial therapeutic window—the concentration range where the compound might exert a specific biological effect without causing general cell death.
Core Protocol: MTT Assay for General Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to assess cell viability.[6] It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells, which convert the yellow MTT substrate into a dark blue formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Amino-5-benzylthio-1,2,4-thiadiazole across a panel of human cancer cell lines and a non-cancerous control cell line.
Materials:
-
3-Amino-5-benzylthio-1,2,4-thiadiazole (solubilized in DMSO, sterile-filtered)
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver))[7][8]
-
Non-cancerous human cell line (e.g., HEK293 (kidney))[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well plates, sterile
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound in complete medium. A typical starting range would be from 200 µM down to 0.1 µM in two-fold serial dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Observe for the formation of purple formazan crystals.[10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Self-Validation & Controls:
-
Vehicle Control: Wells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Wells with cells in medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel to validate the assay's sensitivity.[8]
-
Blank: Wells with medium only (no cells) to subtract background absorbance.
Data Presentation: Cytotoxicity Profile
| Cell Line | Cancer Type | IC₅₀ (µM) of 3-Amino-5-benzylthio-1,2,4-thiadiazole | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Result] | [Experimental Result] |
| A549 | Lung Carcinoma | [Experimental Result] | [Experimental Result] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Result] | [Experimental Result] |
| HEK293 | Embryonic Kidney (Non-cancerous) | [Experimental Result] | [Experimental Result] |
Interpretation: A significantly lower IC₅₀ value in cancer cell lines compared to the non-cancerous cell line suggests potential cancer-specific cytotoxicity and warrants further investigation into its anticancer mechanism.
Phase 2: Mechanism of Action (MOA) Elucidation
Should Phase 1 reveal promising and selective cytotoxicity, the next logical step is to understand how the compound works. The mechanism of action is the specific biochemical interaction through which a substance produces its pharmacological effect.[11]
Experimental Workflow for MOA Studies
The following diagram outlines a logical workflow for investigating the potential anticancer mechanism of action.
Caption: Workflow for elucidating the Mechanism of Action.
Protocol: Annexin V/PI Apoptosis Assay
A common mechanism for anticancer agents is the induction of apoptosis (programmed cell death).[12] This protocol uses Annexin V, which binds to phosphatidylserine translocated to the outer cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptosis/necrosis).
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis after treatment with the test compound.
Materials:
-
Target cell line (e.g., MCF-7)
-
3-Amino-5-benzylthio-1,2,4-thiadiazole
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow Cytometer
-
6-well plates
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Interpretation: A significant increase in the Annexin V+ populations compared to the vehicle control indicates the induction of apoptosis.
Phase 3: Preliminary In Vivo Assessment
After establishing a promising in vitro profile and a potential mechanism of action, the next critical step is to evaluate the compound's behavior in a living organism. These studies are essential to bridge the gap between cell culture models and potential clinical applications.[10][13]
Protocol: Acute Oral Toxicity Study (OECD 423 Guideline Adaptation)
This study provides initial information on the short-term toxicity of the compound when administered orally. It helps in classifying the compound by its toxicity and is crucial for planning future efficacy studies.
Objective: To determine the acute toxic effects and estimate the LD₅₀ (lethal dose, 50%) of 3-Amino-5-benzylthio-1,2,4-thiadiazole in a rodent model.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Healthy, young adult Wistar rats or Swiss albino mice (single sex, typically females)[14]
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Step-by-Step Protocol:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Dosing: Fast the animals overnight before dosing. Administer a single oral dose of the compound. According to OECD guidelines, a stepwise procedure is used, starting with a dose of 300 mg/kg.[14]
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record any signs of toxicity, such as changes in skin, fur, eyes, motor activity, and behavior.
-
Body Weight: Record the body weight of each animal before dosing and weekly thereafter.
-
Endpoint: At the end of the 14-day observation period, euthanize the surviving animals. Conduct a gross necropsy on all animals (including those that died during the study) to observe any pathological changes in organs.
-
Dose Adjustment: If the animals survive the initial dose, the study may be repeated with a higher dose (e.g., 2000 mg/kg). If toxicity is observed, lower doses are used in subsequent steps to refine the determination of toxicity.
Interpretation: The results will classify the compound's toxicity level. The absence of mortality and significant toxic signs at high doses (e.g., >1000 mg/kg) suggests a favorable acute toxicity profile.[14][15]
Experimental Workflow: In Vivo Studies
Caption: A logical progression for preliminary in vivo studies.
Conclusion and Future Directions
The experimental framework detailed in this application note provides a comprehensive and scientifically rigorous pathway for the initial investigation of 3-Amino-5-benzylthio-1,2,4-thiadiazole. By systematically progressing from broad cytotoxicity screening to specific mechanism of action studies and preliminary in vivo safety assessments, researchers can build a robust data package. Positive outcomes from this workflow would strongly support the advancement of this compound into more detailed preclinical development, including pharmacokinetics, formulation, and chronic toxicology studies, ultimately paving the way for potential clinical trials.
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El-Metwaly, N. M., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of the Iranian Chemical Society, 19(1), 35-49. Retrieved from [Link]
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ResearchGate. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Retrieved from [Link]
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Kumar, D., et al. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Polycyclic Aromatic Compounds, 1-28. Retrieved from [Link]
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Wang, M., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]
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Singh, A., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research, 12(13), 1166-1184. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
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IJCRT. (2022). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]
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MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
-
A13239, 2-Amino-5-(benzylthio)-1, 3, 4-thiadiazole, min 98% (HPLC), 1 gram. (n.d.). Retrieved from [Link]
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BuyersGuideChem. (n.d.). 3-Amino-5-methylthio-[16][17][18]thiadiazole. Retrieved from [Link]
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Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Retrieved from [Link]
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International Journal of Scientific Research & Technology. (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. Retrieved from [Link]
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Vasanth, S., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1262, 132986. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Retrieved from [Link]
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Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ScienceRise: Pharmaceutical Science, (1), 30-38. Retrieved from [Link]
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Firoozpour, L., et al. (2016). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 15(4), 755-761. Retrieved from [Link]
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MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-5-benzylthio-1,2,4-thiadiazole
Welcome to the technical support guide for the purification of 3-Amino-5-benzylthio-1,2,4-thiadiazole (CAS No. 60093-11-0). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic intermediate. Here, we address common challenges and provide field-proven troubleshooting strategies in a direct question-and-answer format to ensure you achieve the highest possible purity for your downstream applications.
Section 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section covers the foundational knowledge required before attempting purification. Understanding the physical properties and common impurity profiles is the first step toward a successful strategy.
Table 1: Physical Properties of 3-Amino-5-benzylthio-1,2,4-thiadiazole
| Property | Value | Source |
| CAS Number | 60093-11-0 | [1] |
| Molecular Formula | C₉H₉N₃S₂ | [1] |
| Molecular Weight | 223.32 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | Data not consistently reported; similar isomers melt around 157-161 °C | [2] |
Q1: What are the most common impurities I should expect from the synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole?
A1: The impurity profile largely depends on the synthetic route. However, for syntheses involving the reaction of amidines with thiocyanates or related pathways, common impurities include:
-
Inorganic Salts: Byproducts such as sodium chloride or potassium bromide are frequently generated and must be removed.[3]
-
Unreacted Starting Materials: Residual starting materials are a common source of contamination.
-
Side-Products: Oxidative side-reactions or dimerization can lead to structurally related impurities that may be difficult to separate. For instance, the formation of disulfides or other sulfur-containing heterocycles can occur.[4]
Q2: What is the best overall purification strategy for this compound?
A2: A multi-step approach is often most effective. The general workflow involves an initial purification to remove bulk impurities followed by a more refined chromatographic or recrystallization step to achieve high purity.
Sources
Technical Support Center: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
Welcome to the technical support center for the synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve reaction yields, minimize impurities, and achieve consistent results.
Overview of the Synthetic Pathway
The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole is typically achieved via a two-step process. The first step involves the formation of a 3-amino-1,2,4-thiadiazole-5-thiol precursor, which is then S-alkylated using a benzyl halide. The most critical stage for yield and purity is the second step, the nucleophilic substitution, which is the primary focus of this guide.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is consistently low (<40%) or the reaction fails completely. What are the primary causes and how can I troubleshoot this?
Low yields are a common frustration in heterocyclic synthesis, often stemming from a few critical factors.[1][2] A systematic approach is the most effective way to diagnose the root cause.
Caption: Systematic workflow for diagnosing low reaction yield.
Troubleshooting Summary Table
| Category | Potential Cause | Diagnostic Check & Explanation | Suggested Solution |
| Reagents & Setup | Impure 3-amino-1,2,4-thiadiazole-5-thiol precursor | Check precursor purity via NMR or LC-MS. Impurities can compete in the reaction, consuming the benzyl halide and reducing yield. | Purify the precursor before use, typically by recrystallization from an ethanol/water mixture.[3] |
| Degraded Benzyl Halide | Benzyl halides can hydrolyze to benzyl alcohol or oxidize to benzaldehyde over time. Check for a clear, colorless appearance. | Use a freshly opened bottle or purify by distillation under reduced pressure. | |
| Presence of Moisture | The thiolate anion is a strong nucleophile, but also a moderate base. Water can protonate the thiolate, reducing its nucleophilicity. It can also hydrolyze the benzyl halide. | Use anhydrous solvents (e.g., dry DMF or acetonitrile). Ensure glassware is oven-dried before use and run the reaction under an inert atmosphere (N₂ or Ar).[1] | |
| Reaction Conditions | Suboptimal Base | Weak Base: Incomplete deprotonation of the thiol leads to a low concentration of the reactive thiolate anion. Strong Base (e.g., NaOH, KOH): Can promote side reactions or hydrolysis of the product. | Use a moderate base like potassium carbonate (K₂CO₃) or triethylamine (TEA). K₂CO₃ is often preferred as it is easily filtered off. |
| Incorrect Temperature | Too Low: The reaction rate may be impractically slow. Too High: Can lead to decomposition of the product or starting materials and promote side reactions.[2] | Start at room temperature (20-25°C) and monitor by TLC. If slow, gently heat to 40-50°C. Avoid excessive heat. | |
| Inefficient Mixing | In a heterogeneous reaction (e.g., with K₂CO₃), poor stirring limits access of the dissolved reactants to the solid base, slowing the reaction.[1] | Ensure vigorous stirring to maintain a fine suspension of the base. A mechanical stirrer is recommended for larger scale reactions. | |
| Workup & Purification | Product Loss During Workup | The product has some solubility in water. Excessive washing with water during extraction or filtration can lead to significant product loss. | Precipitate the product by adding the reaction mixture to ice-cold water. Wash the filtered solid with a minimal amount of cold water, followed by a non-polar solvent like hexane to aid drying.[3] |
| Product Decomposition | The thiadiazole ring can be sensitive to strong acids or bases during workup. | Maintain a neutral or slightly basic pH during extraction and workup procedures. |
Q2: I'm observing significant impurity formation on my TLC/LC-MS. How can I identify and minimize these side products?
Impurity formation is typically due to competing side reactions. Understanding these potential pathways is key to suppressing them.
Caption: Potential side reactions in the synthesis.
-
Side Product 1: Disulfide Formation
-
Cause: The thiolate anion is susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of a disulfide-linked dimer. This is often observed if the reaction is run for an extended period exposed to the atmosphere.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.[1]
-
-
Side Product 2: N-Alkylation
-
Cause: The exocyclic amino group and the ring nitrogen atoms are also nucleophilic and can react with the benzyl halide, particularly if a strong base is used or if the reaction is overheated.[4] This leads to the formation of N-benzylated or even di-benzylated impurities.
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of benzyl halide. Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration. Avoid strong bases and high temperatures.
-
-
Side Product 3: Unreacted Starting Material
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent quality.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). An effective solvent system for TLC is typically a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane). Ensure the reaction is allowed to proceed until the starting thiol spot has disappeared.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a first-time synthesis?
For a robust starting point, we recommend the following parameters.
Table of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dimethylformamide (DMF) | Excellent solubility for both the thiolate salt and benzyl halide, promoting a homogenous reaction.[5] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate the thiol without promoting significant side reactions. Easily removed by filtration. |
| Stoichiometry | 1.0 eq. Thiol, 1.5 eq. K₂CO₃, 1.05 eq. Benzyl Chloride | A slight excess of benzyl chloride ensures full conversion of the limiting thiol. Excess base drives the deprotonation equilibrium. |
| Temperature | 25°C (Room Temperature) | Balances reaction rate with selectivity. Gentle heating (to ~40°C) can be applied if the reaction is slow.[2] |
| Reaction Time | 2-6 hours | This is a typical range. The reaction should be monitored by TLC to determine the exact endpoint.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions, primarily disulfide formation.[1] |
Q2: How should I purify the crude 3-Amino-5-benzylthio-1,2,4-thiadiazole?
Purification is critical for obtaining a high-purity final product. A two-step approach of recrystallization followed by column chromatography if needed is highly effective.[3]
Protocol 1: Purification by Recrystallization
This method is excellent for removing inorganic salts (e.g., KCl) and some organic impurities.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solution is colored, you can add a small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent, followed by a small amount of cold hexane to displace the solvent and speed up drying.
-
Drying: Dry the crystals under vacuum to a constant weight.
Q3: When is column chromatography necessary and what conditions should I use?
If recrystallization fails to remove persistent organic impurities (e.g., N-alkylated byproducts or unreacted starting material), column chromatography is the next step.[3]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel (standard 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity (e.g., up to 40-50% EtOAc). The target compound is moderately polar and should elute effectively in this range.
-
Procedure:
-
Prepare a slurry of silica gel in the initial low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Begin elution with the low-polarity solvent mixture.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
-
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Organic Synthesis.
- BenchChem. (2025).
- Al-Sultani, A. A. J., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives. Iraqi Journal of Industrial Research.
-
Husain, A., & Ahmad, A. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. [Link]
- Kurzer, F. (1982). Chemistry of 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry. (As cited in ISRES Publishing, 2021).
-
Yang, Z., et al. (2020). An electro-oxidative intramolecular dehydrogenative N–S bond formation of imidoyl thioureas. Journal of Organic Chemistry, 85, 3358-3363. [Link]
- BenchChem. (2025).
Sources
Technical Support Center: 3-Amino-5-benzylthio-1,2,4-thiadiazole
Welcome to the technical support guide for 3-Amino-5-benzylthio-1,2,4-thiadiazole (CAS No. 60093-11-0). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this compound in your experiments. We will address common questions and troubleshooting scenarios to maintain the integrity of your research material.
Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling and storage of 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Q1: What are the ideal long-term storage conditions for solid 3-Amino-5-benzylthio-1,2,4-thiadiazole?
A1: For maximum shelf-life and to prevent degradation, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. While some suppliers may indicate room temperature storage is acceptable for short periods, we recommend storing it at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.[1] The rationale is to minimize thermal decomposition and oxidative degradation, which can be accelerated by ambient temperature, humidity, and oxygen.
Q2: What is the expected appearance of the compound, and what does a change in appearance signify?
A2: 3-Amino-5-benzylthio-1,2,4-thiadiazole is typically a white to light yellow powder or crystalline solid.[2] A significant darkening or change in color (e.g., to brown) may indicate degradation or the presence of impurities. If you observe a color change, we advise performing a purity analysis (e.g., HPLC, TLC, or NMR) before use to ensure it meets the requirements of your experiment.
Q3: Is the compound stable in common laboratory solvents?
A3: The compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] However, long-term stability in solution is not guaranteed. Heterocyclic compounds, particularly those with thioether and amino groups, can be susceptible to degradation in solution, especially in protic solvents or when exposed to light. For this reason, we strongly recommend preparing solutions fresh for each experiment. If short-term storage of a stock solution is necessary, store it in small aliquots at -20°C or -80°C and protect it from light.
Q4: What are the primary chemical incompatibilities I should be aware of?
A4: The 1,2,4-thiadiazole ring is generally stable due to its aromatic character.[5] However, the molecule possesses reactive functional groups. You should avoid exposure to:
-
Strong Oxidizing Agents: These can oxidize the thioether and amino groups, leading to decomposition.
-
Strong Acids and Bases: While the thiadiazole ring shows some stability, extreme pH conditions can lead to hydrolysis or other unwanted reactions.[5]
-
Reducing Agents: These may cleave the benzyl-sulfur bond.
Q5: What are the essential safety precautions for handling this compound?
A5: Standard laboratory safety protocols should be followed. Always handle the compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Avoid creating and inhaling dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6] For detailed information, always consult the Safety Data Sheet (SDS).[7]
Data Summary Tables
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 60093-11-0 | [7][8] |
| Molecular Formula | C₉H₉N₃S₂ | [2] |
| Molecular Weight | 223.31 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | ~157 - 161 °C | [2] |
| Purity (Typical) | ≥98% (HPLC) |[2] |
Table 2: Recommended Storage Conditions Summary
| Format | Temperature | Atmosphere | Light Condition | Duration |
|---|---|---|---|---|
| Solid | 2-8°C | Inert Gas (e.g., Ar, N₂) | Dark (Amber Vial) | Long-Term |
| Solid | Room Temperature | Tightly Sealed | Dark | Short-Term |
| Solution (DMSO/DMF) | -20°C to -80°C | Tightly Sealed | Dark (Foil Wrapped) | Short-Term (Days) |
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, helping you diagnose and resolve problems related to compound stability.
Q: My solid compound, which was initially off-white, has developed a brownish tint after several months in the lab. What happened and is it still usable?
A:
-
Causality: A color change to brown strongly suggests chemical degradation. The most probable causes are oxidation of the thioether linkage or the amino group, or slow polymerization initiated by light and air. This is more likely if the container was not properly sealed or stored under an inert atmosphere.
-
Troubleshooting Steps:
-
Do not assume usability. The presence of degradation products can significantly impact experimental outcomes.
-
Perform a Purity Check: Dissolve a small sample in an appropriate solvent (e.g., DMSO-d₆ for NMR or a mobile phase component for HPLC) and analyze its purity. Compare the results against the certificate of analysis or data from a fresh sample.
-
Decision: If significant impurity peaks are detected (>5%), it is highly recommended to discard the material and use a fresh, uncompromised lot to ensure data integrity.
-
Q: I prepared a 10 mM stock solution in DMSO. After a week at 4°C, I noticed a slight yellowing and some precipitate. What is the cause?
A:
-
Causality: This is a common issue. Several factors could be at play:
-
Limited Solubility at Lower Temperatures: The compound may be precipitating out of solution as the temperature drops from room temperature to 4°C.
-
Moisture Absorption: DMSO is highly hygroscopic. Absorbed water can decrease the compound's solubility or promote hydrolysis over time.
-
Chemical Instability: The compound may have limited stability in DMSO solution, even at 4°C. The yellowing is a classic indicator of decomposition.
-
-
Troubleshooting Workflow: The following workflow can help diagnose and prevent this issue.
Caption: Potential factors leading to compound degradation.
-
Preventative Measures:
-
Inert Atmosphere: If your reaction is sensitive, run it under an inert atmosphere (N₂ or Ar).
-
Temperature Control: Avoid unnecessarily high temperatures.
-
pH Monitoring: If possible, buffer your reaction medium to a neutral pH unless acidic or basic conditions are required.
-
Purity Confirmation: Always confirm the purity of your starting material before beginning a new set of experiments.
-
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Environment: Perform all aliquoting in a low-humidity environment, such as a glove box or a desiccator.
-
Vial Preparation: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.
-
Aliquoting: Weigh the desired amount of 3-Amino-5-benzylthio-1,2,4-thiadiazole into the vial. Do not return any unused material to the main stock bottle to prevent contamination.
-
Inerting: Backfill the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.
-
Storage: Place the sealed vial in a labeled container and store at 2-8°C.
Protocol 2: Preparation and Short-Term Storage of a Stock Solution
-
Solvent Preparation: Use anhydrous grade DMSO or DMF to minimize water content.
-
Weighing: Weigh the required amount of the compound in a fume hood.
-
Dissolution: Add the solvent to the solid and vortex or sonicate briefly until fully dissolved. For a 10 mM stock solution, dissolve 2.23 mg of the compound in 1 mL of solvent.
-
Immediate Use: For best results, use the solution immediately after preparation.
-
Short-Term Storage (if necessary):
-
Dispense the solution into small-volume, single-use aliquots in cryovials.
-
Wrap the vials in aluminum foil to protect from light.
-
Flash-freeze the aliquots (e.g., in liquid nitrogen or a dry ice/acetone bath) and immediately transfer to a -80°C freezer.
-
When needed, thaw a single aliquot quickly and use it immediately. Do not re-freeze thawed solutions.
-
References
-
Safety Data Sheet. (Generic). Available at: [Link]
-
Safety Data Sheet(SDS). (2023-11-02). (Generic). Available at: [Link]
-
Drapak, I. V., et al. (2025-08-06). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]
-
Thiadiazoles and Their Properties - ISRES. (2022). ISRES Publishing. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024-10-20). Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. Available at: [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives - ResearchGate. Available at: [Link]
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole - MDPI. Available at: [Link]
-
3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC - NIH. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Buy 2-Benzylthio-5-amino-1,3,4-thiadiazole (EVT-320426) | 25660-71-3 [evitachem.com]
- 5. isres.org [isres.org]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. 3-AMINO-5-BENZYLTHIO-1,2,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 8. 3-AMINO-5-BENZYLTHIO-1,2,4-THIADIAZOLE | 60093-11-0 [chemicalbook.com]
Technical Support Center: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive, field-tested perspective on this synthesis, moving beyond a simple protocol to address the common challenges, side reactions, and purification strategies you may encounter. Our goal is to empower you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Section 1: Recommended Synthetic Workflow
The most reliable and common route to 3-Amino-5-benzylthio-1,2,4-thiadiazole involves a two-step process. First is the formation of the 1,2,4-thiadiazole ring to create a mercapto-intermediate, followed by a selective S-alkylation. This approach is generally favored for its high selectivity and the commercial availability of the necessary precursors.
Caption: General workflow for the synthesis of the target compound.
Section 2: Detailed Experimental Protocol
This protocol represents a standard, validated procedure. Always conduct a thorough risk assessment before beginning any new chemical synthesis.
Part A: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole (Intermediate)
This step often involves the oxidative cyclization of a precursor like guanylthiourea. Various methods exist, including using iodine or hydrogen peroxide as the oxidant.[1]
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend guanylthiourea (1.0 eq) in a suitable solvent such as ethanol or water.
-
Oxidant Addition : Slowly add a solution of the chosen oxidant (e.g., iodine, 1.0-1.2 eq) portion-wise to the suspension at room temperature. The reaction is often exothermic.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the reaction mixture. If iodine is used, quench the excess with a sodium thiosulfate solution until the brown color disappears. The product often precipitates.
-
Isolation : Filter the solid precipitate, wash thoroughly with cold water and then a small amount of cold ethanol to remove impurities. Dry the solid under vacuum to yield the mercapto intermediate. This intermediate is often used in the next step without further purification.
Part B: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
-
Preparation : To a stirred suspension of 3-Amino-5-mercapto-1,2,4-thiadiazole (1.0 eq) in a solvent like ethanol, methanol, or DMF, add a suitable base (e.g., potassium carbonate, sodium hydroxide, or triethylamine, 1.1-1.5 eq).
-
Deprotonation : Stir the mixture for 15-30 minutes at room temperature to ensure complete deprotonation of the thiol group, forming the more nucleophilic thiolate anion.
-
Alkylation : Slowly add benzyl bromide or benzyl chloride (1.0-1.1 eq) to the mixture.
-
Reaction : Continue stirring at room temperature for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (up to 50 °C) can accelerate the reaction but may also promote side reactions.
-
Isolation : Once the reaction is complete, pour the mixture into cold water. The crude product will typically precipitate as a solid.
-
Purification : Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) or by column chromatography on silica gel.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Use the following logic tree to help diagnose problems systematically.
Caption: A logic tree for troubleshooting common synthesis problems.
Q1: My overall yield is consistently low. What are the most common causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis can stem from several factors.[2] Let's break down the possibilities:
-
Purity of the Mercapto-Intermediate : The quality of the 3-amino-5-mercapto-1,2,4-thiadiazole is critical. If it contains unreacted starting materials or byproducts from the cyclization step, these impurities can interfere with the subsequent alkylation.
-
Solution : Ensure the intermediate is thoroughly washed and dried. If it appears discolored or gummy, consider a simple recrystallization or trituration before proceeding.
-
-
Suboptimal Alkylation Conditions : The S-alkylation step is a nucleophilic substitution that is highly dependent on conditions.
-
Base Selection : A base that is too weak may not fully deprotonate the thiol, leading to a slow or incomplete reaction. A base that is too strong can potentially deprotonate the amino group, opening the door for N-alkylation side reactions. Potassium carbonate is often a good starting point.
-
Solvent Choice : The solvent must be able to dissolve the reactants, particularly the thiolate salt. DMF and DMSO are excellent solvents but can be difficult to remove. Alcohols like ethanol are often a good compromise.
-
Temperature : While heating can speed up the reaction, it can also promote side reactions. This reaction generally proceeds well at room temperature if left for a sufficient duration (monitor by TLC).
-
Q2: My TLC plate shows multiple products after the alkylation step. What are these byproducts?
Answer: This is a very common issue. The primary suspects are products of competing nucleophilic attack and over-alkylation.
-
N-Alkylated Isomer : The amino group at the 3-position is also nucleophilic and can compete with the thiolate for the benzyl halide. This results in the formation of 3-(benzylamino)-5-mercapto-1,2,4-thiadiazole (if alkylation happens before cyclization tautomerization) or other N-benzylated isomers. This is often a major byproduct if the reaction conditions are not optimized.
-
Di-benzylated Product : If excess benzyl halide is used or if the reaction conditions are too harsh, both the sulfur and the amino nitrogen can be alkylated, leading to a di-substituted product.
-
Oxidized Dimer (Disulfide) : The mercapto-intermediate can be oxidized by atmospheric oxygen to form a disulfide-linked dimer, especially under basic conditions before the alkylating agent is added.
Q3: Purification of the final product is challenging. Recrystallization yields are poor, and it streaks on my silica column. What can I do?
Answer: The amino and thioether functionalities can make this compound quite polar and prone to interacting strongly with silica gel.
-
For Recrystallization :
-
Solvent Screening : Systematically screen a range of solvents. Good choices include isopropanol, ethanol, acetonitrile, or mixtures like ethyl acetate/hexane or ethanol/water. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Technique : Ensure you are dissolving the crude material in the minimum amount of hot solvent to get a saturated solution. Allow it to cool slowly to promote the growth of larger, purer crystals.
-
-
For Column Chromatography :
-
Deactivate the Silica : The acidic nature of standard silica gel can cause streaking with basic compounds like amines. Pre-treating the silica by slurrying it with a solvent system containing a small amount of triethylamine (~0.5-1%) can neutralize the acidic sites and lead to much better peak shapes.
-
Solvent System : Start with a less polar eluent and gradually increase the polarity. A gradient of hexane/ethyl acetate is a common starting point. Adding a small amount of methanol to the ethyl acetate can help elute highly polar compounds.
-
Section 4: Common Side Reactions and Mechanistic Insights
Understanding the competitive reaction pathways is key to maximizing the yield of your desired product. The most significant side reaction in the second step is N-alkylation competing with the desired S-alkylation.
Caption: Competing S-Alkylation vs. N-Alkylation pathways.
Causality : According to Hard and Soft Acid and Base (HSAB) theory, the thiolate anion (S⁻) is a "soft" nucleophile, while the amino group (N) is a "harder" nucleophile. The primary carbon of benzyl bromide is a "soft" electrophile. Soft-soft interactions are highly favorable, which is why S-alkylation is the predominant pathway.
How to Minimize N-Alkylation :
-
Use a base that is just strong enough to deprotonate the thiol but not the amine (e.g., K₂CO₃ instead of NaH).
-
Avoid high reaction temperatures.
-
Use a stoichiometric amount of the benzyl halide. An excess will increase the likelihood of reacting at the less reactive nitrogen site after the sulfur has reacted.
Section 5: Data Tables for Quick Reference
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Reaction Stalled | Insufficient base, inactive alkylating agent, low temperature. | Add more base, check the purity of the benzyl halide, gently warm the reaction. |
| Product Oily/Non-crystalline | Presence of impurities, residual solvent (e.g., DMF). | Triturate with a non-polar solvent like hexane or ether, or purify by column chromatography. |
| TLC shows a dark spot at the baseline | Polymerization or decomposition. | Use milder conditions, ensure an inert atmosphere if reagents are air-sensitive. |
| Final product discolors over time | Oxidation of the thioether to sulfoxide or sulfone. | Store the product under an inert atmosphere (Nitrogen or Argon) and protect it from light. |
Table 2: Key Reaction Parameters
| Parameter | Options | Rationale & Impact |
| Solvent | Ethanol, Methanol, DMF, Acetonitrile | Affects solubility of the thiolate salt. DMF is excellent for solubility but hard to remove. Ethanol is a good, practical choice. |
| Base | K₂CO₃, Na₂CO₃, NaOH, TEA | Controls the deprotonation. K₂CO₃ is a mild, effective choice that minimizes N-alkylation. NaOH is stronger but can promote side reactions. |
| Alkylating Agent | Benzyl Bromide, Benzyl Chloride | Benzyl bromide is more reactive than the chloride, leading to faster reaction times but potentially more side products if not controlled. |
| Temperature | Room Temp to 60 °C | Higher temperatures increase reaction rate but also significantly increase the rate of N-alkylation and other side reactions. Room temperature is recommended. |
Section 6: References
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
BenchChem. (2025). Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis.
-
ISRES. (2021). Thiadiazoles and Their Properties.
-
Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles.
-
dos Santos, F. P., & Leite, A. C. L. (2018). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate.
-
Yang, Z., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. Journal of Organic Chemistry. [Link]
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Technical Support Center: Crystallization of 3-Amino-5-benzylthio-1,2,4-thiadiazole
An in-depth technical guide from the desk of a Senior Application Scientist.
A Guide for Researchers and Drug Development Professionals
The crystallization of 3-Amino-5-benzylthio-1,2,4-thiadiazole and its isomers, such as 2-Amino-5-benzylthio-1,3,4-thiadiazole, is a critical purification step in synthetic chemistry and pharmaceutical development. These thiadiazole derivatives are versatile building blocks in medicinal chemistry, investigated for a range of biological activities.[1][2][3][4][5] However, achieving a crystalline final product with high purity and a desirable crystal habit can be challenging.
This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the crystallization of this compound. It moves beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions in your own experiments.
Section 1: Foundational Knowledge
A successful crystallization is predicated on understanding the molecule's behavior in solution.
Q1: What are the key physicochemical properties of this compound that affect crystallization?
The properties of the target molecule dictate the entire crystallization strategy. The most commonly referenced isomer in commercial and research settings is 2-Amino-5-benzylthio-1,3,4-thiadiazole (CAS 25660-71-3), whose properties provide a strong starting point for its 1,2,4-thiadiazole analogue (CAS 60093-11-0).
Cause: Solubility, melting point, and stability are the cornerstones of crystallization design. A solvent must be chosen that provides a steep solubility curve—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] The compound's melting point also influences solvent selection; ideally, the solvent's boiling point should be lower than the compound's melting point to prevent "oiling out."
Solution: Refer to known data to build your initial experimental design.
Table 1: Physicochemical Properties of 2-Amino-5-benzylthio-1,3,4-thiadiazole (CAS 25660-71-3)
| Property | Value | Implication for Crystallization |
| Melting Point | 157.0 to 161.0 °C | Allows for the use of a wide range of common laboratory solvents without risk of melting the solute. |
| Appearance | Pale Yellow to Pale Beige Solid | Color can be an initial indicator of purity. A darker color may suggest impurities. |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Indicates that more polar solvents are required. Ethanol has also been successfully used for crystallization.[7] |
| pKa | 2.46 ± 0.10 (Predicted) | The amino group is weakly basic. Avoid highly acidic conditions which could protonate the molecule, drastically changing its solubility. |
Data sourced from ChemicalBook.[8]
Q2: How does the choice of solvent impact the crystallization outcome?
The solvent is not merely a medium for dissolution; it actively participates in the crystallization process by interacting with the solute molecules and growing crystal faces.[9]
Cause: Solvent-solute interactions can dictate crystal habit (the external shape of the crystal, e.g., needles, plates, prisms).[10][11] Solvents that strongly adsorb to a specific crystal face can inhibit growth on that face, allowing other faces to grow more prominently, thereby changing the overall shape.[9] Furthermore, the polarity and hydrogen-bonding capability of the solvent system are critical.[10][12]
Solution: A systematic approach to solvent selection is crucial.
-
Start with single solvents based on the "like dissolves like" principle and known data (e.g., ethanol, methanol, isopropanol).
-
If single solvents fail, employ a binary solvent system . This typically involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The controlled addition of the anti-solvent to a near-saturated solution of the compound in the good solvent can induce crystallization.
-
Consider the functional groups of your molecule. Solvents with similar functional groups often provide good solubility.[13] For our thiadiazole, which has an amine group and thioether linkage, polar protic (e.g., alcohols) and polar aprotic (e.g., acetone, ethyl acetate) solvents are good candidates.
Table 2: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | A proven solvent for related thiadiazole derivatives.[7] Good for slow cooling crystallization. |
| Methanol | 65 | 32.7 | Higher polarity than ethanol; the compound is slightly soluble.[8] May require a larger volume. |
| Isopropanol | 82 | 18.3 | Lower polarity than ethanol, may provide a steeper solubility curve. |
| Acetone | 56 | 20.7 | Good "good" solvent for binary systems. Its volatility can be used for slow evaporation techniques. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used in binary systems with hexane. |
| n-Hexane | 69 | 1.9 | A non-polar "anti-solvent" for use in binary systems. |
Section 2: Common Troubleshooting Scenarios
This section addresses the most frequent challenges in a direct question-and-answer format.
Q3: My compound is not crystallizing, even after cooling. What should I do?
Cause: This is typically due to one of two reasons: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome. This can happen if too much solvent was used or if the compound is highly soluble even at low temperatures.[14]
Solution: Follow a logical progression of steps to induce crystallization.
Caption: Impact of Cooling Rate on Crystal Quality.
Q5: My compound oiled out instead of forming crystals. What are the causes and solutions?
Cause: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This happens under several conditions:
-
The melting point of the solid is lower than the temperature of the solution.
-
The solution is too highly concentrated.
-
The presence of significant impurities can depress the melting point of the solute-impurity mixture.
Solution:
-
Lower the Crystallization Temperature: Re-heat the solution to dissolve the oil, add more solvent to lower the saturation point, and attempt to crystallize at a lower temperature.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Improve Purity: If impurities are suspected, consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before attempting crystallization.
Q6: I'm getting very fine needles or thin plates instead of well-defined crystals. How can I improve the crystal habit?
Cause: The formation of needles or thin plates, while crystalline, can be problematic for filtration and drying, often resulting in a low-density solid that traps solvent. This habit is a result of anisotropic crystal growth, where the crystal grows much faster in one or two dimensions than in others. This is heavily influenced by the solvent system. [11][12] Solution:
-
Change the Solvent: This is the most effective method. A different solvent will have different interactions with the crystal faces, potentially slowing the growth along the preferred axis and allowing for more uniform, or "isotropic," growth. For example, if ethanol yields needles, try isopropanol or an ethyl acetate/hexane mixture.
-
Slow Down the Growth Rate: Slower cooling or using a more dilute solution can sometimes provide enough time for molecules to arrange themselves into a more stable, compact lattice.
-
Use Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve the compound in a small amount of a good, less volatile solvent (e.g., acetone) and place this vial inside a larger, sealed jar containing a bad, more volatile solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution induces very slow crystallization over days. [15]
Q7: I suspect impurities are hindering crystallization. How can I confirm this and what purification steps can I take?
Cause: Impurities from the synthesis, such as unreacted starting materials or byproducts, can act as "crystal poisons." [1]They can inhibit nucleation, disrupt lattice formation leading to poor crystal quality, or cause oiling out.
Solution:
-
Analytical Confirmation: Use Thin Layer Chromatography (TLC) to assess the purity of your crude material. If multiple spots are visible, significant impurities are present. 1H-NMR can also reveal the presence of impurities if their signals do not correspond to the product structure.
-
Pre-Purification: Do not rely on crystallization to remove large amounts of impurities. Perform column chromatography to obtain a solid that is >90-95% pure before proceeding with the final crystallization.
-
Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal before cooling. Use charcoal sparingly as it can also adsorb your product.
Section 3: Advanced Topics
Q8: Could polymorphism be affecting my results? How do I screen for different crystal forms?
Cause: Polymorphism is the ability of a compound to exist in two or more different crystal structures. [16]These different forms can have distinct physical properties, including solubility, stability, and melting point. It is a critical consideration in pharmaceutical development. Thiadiazole derivatives, like other heterocyclic compounds, can exhibit polymorphism. [16]Obtaining different crystal habits or melting points from different solvents is a strong indicator that you may be isolating different polymorphs.
Solution: A systematic polymorphism screen is required to identify and characterize different forms.
-
Vary Crystallization Conditions: Crystallize the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons). Also, vary the crystallization technique (slow cooling, slow evaporation, vapor diffusion).
-
Characterize the Solids: Analyze the solids obtained from each experiment using techniques like:
-
Powder X-Ray Diffraction (PXRD): The definitive tool for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and phase transition temperatures.
-
Microscopy: Different polymorphs often exhibit different crystal habits.
-
Section 4: Protocols & Methodologies
Protocol 1: Standard Recrystallization of 3-Amino-5-benzylthio-1,2,4-thiadiazole from Ethanol
This protocol assumes you are starting with ~1 gram of crude material of >90% purity.
-
Dissolution: Place the crude solid in a 50 mL Erlenmeyer flask with a stir bar. Add ~15-20 mL of ethanol. Heat the mixture on a hotplate with stirring to the boiling point of the ethanol.
-
Achieve Saturation: Continue adding ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess.
-
(Optional) Hot Filtration: If the solution is colored or contains insoluble impurities, remove it from the heat, add a spatula tip of activated charcoal, swirl for 1-2 minutes, and then perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask. Crystals should begin to appear within 20-30 minutes.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopy.
References
-
Jadhav, S. D., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]
- Aggarwal, N., & Kumar, R. (2011). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical and Chemical Sciences, 1(3).
-
Ahmad, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. [Link]
- Al-Jbouri, F. A. A., & Al-Majedy, Y. K. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2).
- Al-Sultani, K. H. K., & Al-Jbouri, F. A. A. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(11).
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Anizon, F., et al. (2013). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of Medicinal Chemistry, 56(11), 4439-4451. [Link]
-
Li, Y., et al. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 13(7), 1083. [Link]
-
Gholampour, N., et al. (2020). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 19(1), 217-226. [Link]
-
O'Mahony, M. A., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design, 17(8), 4333-4342. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 17, 2026, from [Link]
- Journal of Pharmaceutical Research. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Journal of Pharmaceutical Research.
-
Zhang, Y., et al. (2022). Effect of organic solvents on calcium minodronate crystal morphology in aqueous solution: an experimental and theoretical study. Scientific Reports, 12, 1373. [Link]
-
Karczmarzyk, Z., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3816. [Link]
-
Muller, P. (n.d.). Guide for crystallization. EPFL. Retrieved January 17, 2026, from [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The effect of solvent on crystal morphology. Retrieved January 17, 2026, from [Link]
-
University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved January 17, 2026, from [Link]
-
Chen, H., et al. (2020). Molecular dynamics simulations of solvent effects on the crystal morphology of lithium carbonate. CrystEngComm, 22, 1148-1156. [Link]
-
Yakan, H., et al. (2021). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 11, 23758-23772. [Link]
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- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 3. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3 [chemicalbook.com]
- 9. Molecular dynamics simulations of solvent effects on the crystal morphology of lithium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07909B [pubs.rsc.org]
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Technical Support Center: Optimization of Reaction Conditions for 3-Amino-5-benzylthio-1,2,4-thiadiazole Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Our approach is grounded in established scientific principles and field-proven insights to help you navigate the intricacies of your experimental work.
Introduction to the Synthesis
The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives is a critical process in the development of various pharmacologically active compounds. The core of this synthesis typically involves the S-benzylation of a 3-amino-5-mercapto-1,2,4-thiadiazole precursor. While the reaction appears straightforward, achieving high yield, purity, and reproducibility requires careful optimization of several reaction parameters. This guide will walk you through the key aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives.
Q1: What is the general reaction scheme for the synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole?
A1: The most common route involves a nucleophilic substitution reaction where the thiol group of 3-amino-5-mercapto-1,2,4-thiadiazole acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.
Q2: Why is the choice of base important in this reaction?
A2: The base plays a crucial role in deprotonating the mercapto group to form the thiolate anion, which is a much stronger nucleophile. The strength and type of base can significantly impact the reaction rate and yield. A base that is too strong may lead to side reactions, while a base that is too weak may result in incomplete reaction. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and triethylamine (Et₃N).[1]
Q3: What are the most suitable solvents for this synthesis?
A3: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN), as well as polar protic solvents like ethanol, are commonly used for S-alkylation reactions.[1] The choice of solvent can influence the solubility of the reactants and the reaction rate. DMF is often a good choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for a wider range of reaction temperatures.
Q4: Can other alkylating agents be used instead of benzyl halides?
A4: Yes, a variety of alkylating agents can be used to introduce different substituents at the 5-position. These can include other substituted benzyl halides, alkyl halides, and other electrophilic reagents. The reactivity of the alkylating agent will influence the reaction conditions required.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base may not be strong enough or used in insufficient quantity to deprotonate the thiol. 2. Low Reactivity of Benzyl Halide: The benzyl halide might be of poor quality or less reactive (e.g., benzyl chloride is less reactive than benzyl bromide). 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Poor Solubility of Reactants: The starting materials may not be fully dissolved in the chosen solvent. | 1. Optimize the Base: Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH) or increase the molar equivalent of the base. Ensure the base is fresh and anhydrous if necessary. 2. Check Reagent Quality: Use a fresh bottle of high-purity benzyl halide. Consider using benzyl bromide for higher reactivity. 3. Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. 4. Change Solvent: Switch to a solvent in which all reactants are fully soluble, such as DMF. |
| Formation of Side Products | 1. Over-alkylation: The amino group on the thiadiazole ring can also be alkylated, especially under harsh basic conditions. 2. Formation of Bis-thiadiazole: If a dihaloalkane is used as the alkylating agent, a common side product is the bis-thiadiazole.[2] 3. Decomposition of Starting Material or Product: The reactants or product may be unstable at the reaction temperature. | 1. Use a Milder Base: Employ a weaker base like K₂CO₃ or Et₃N. Add the benzyl halide slowly to the reaction mixture to maintain a low concentration. 2. Control Stoichiometry: Use a slight excess of the dihaloalkane and monitor the reaction closely to stop it once the desired mono-alkylated product is formed. 3. Lower the Reaction Temperature: Run the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC to identify the optimal time to stop the reaction before significant decomposition occurs. |
| Difficult Product Purification | 1. Product is highly polar: The amino and thiadiazole groups can make the product highly polar and difficult to separate from polar side products or starting materials. 2. Product is an oil: The product may not crystallize easily. | 1. Column Chromatography: Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to purify the product. 2. Recrystallization: If the product is a solid, try recrystallization from a suitable solvent or solvent mixture to obtain pure crystals.[3] 3. Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Protocol 1: General Synthesis using Potassium Carbonate in DMF
This protocol is a good starting point for the synthesis and can be optimized further.
Materials:
-
3-Amino-5-mercapto-1,2,4-thiadiazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add 3-amino-5-mercapto-1,2,4-thiadiazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Protocol 2: Optimization of Reaction Conditions
To optimize the reaction, a design of experiments (DoE) approach can be employed. The following table outlines key parameters to investigate.
| Parameter | Range to Investigate | Rationale |
| Base | K₂CO₃, NaOH, NaH, Et₃N | The strength of the base affects the rate of thiolate formation. |
| Solvent | DMF, Acetonitrile, Ethanol, THF | Solvent polarity can influence reaction rate and solubility.[1] |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |
| Equivalents of Benzyl Bromide | 1.0 to 1.5 eq | Using a slight excess can drive the reaction to completion, but a large excess can lead to side reactions. |
Visualizing the Reaction Pathway and Troubleshooting Logic
To further clarify the process, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Reaction Mechanism
Caption: General reaction mechanism for the S-benzylation.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common issues.
References
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. National Institutes of Health. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Preprints.org. [Link]
-
Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Royal Society of Chemistry. [Link]
-
5-Mercapto-1,3,4-thiadiazole-2(3H)-thione: Synthesis and Structure of Alkylated Derivatives. ResearchGate. [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. [Link]
-
5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate. [Link]
-
Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4 - Arkivoc. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health. [Link]
-
5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl). International Union of Crystallography. [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Baghdad Science Journal. [Link]
-
3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Wiley Online Library. [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Thermodynamic properties of 2-mercapto-, 2,5-dimethyl- and 2-mercapto-5-methyl-1,3,4-thiadiazole. ResearchGate. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]
-
(PDF) 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl). ResearchGate. [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
-
Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Bentham Science. [Link]
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Overcoming solubility issues with 3-Amino-5-benzylthio-1,2,4-thiadiazole
Technical Support Center: 3-Amino-5-benzylthio-1,2,4-thiadiazole
Introduction
Welcome to the technical support resource for 3-Amino-5-benzylthio-1,2,4-thiadiazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to the solubility of this compound. As a molecule with significant therapeutic potential, its utility is often hampered by its poor aqueous solubility. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is rooted in fundamental physicochemical principles and field-proven laboratory techniques.
Compound Identification and Properties
A clear understanding of the molecule's properties is the first step in troubleshooting. The structure contains a heterocyclic thiadiazole core, a basic amino group, and a large, hydrophobic benzylthio moiety. This combination dictates its solubility behavior.
| Property | Value | Source |
| CAS Number | 60093-11-0 | [1] |
| Molecular Formula | C₉H₉N₃S₂ | [2] |
| Molecular Weight | 223.31 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [2] |
| Predicted Solubility | Slightly soluble in DMSO and Methanol; Poorly soluble in water | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my first experiment. What is the expected solubility profile of 3-Amino-5-benzylthio-1,2,4-thiadiazole and why is it challenging?
Answer: 3-Amino-5-benzylthio-1,2,4-thiadiazole is expected to be poorly soluble in aqueous solutions. The primary reason lies in its molecular structure:
-
Hydrophobic Benzylthio Group: The benzylthio (-S-CH₂-Ph) group is large and non-polar. This moiety significantly contributes to the molecule's overall hydrophobicity, resisting interaction with polar solvents like water. The larger the hydrocarbon portion of a molecule, the lower its aqueous solubility tends to be[4].
-
Crystalline Structure: As a solid, the compound exists in a crystal lattice. To dissolve, the solvent must provide enough energy to overcome the intermolecular forces holding this lattice together. For poorly soluble compounds, this energy barrier is often high.
The presence of the amino (-NH₂) group provides a handle for solubility manipulation. Amines are basic and can be protonated to form more soluble salts, a principle we will explore in subsequent questions[5].
Q2: What is the best solvent to prepare a high-concentration stock solution?
Answer: For creating a concentrated stock solution (typically 10-50 mM), you should start with polar, aprotic organic solvents. Water is not a suitable primary solvent.
Recommended Solvent Screening Protocol:
-
Start with Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for a wide range of poorly soluble compounds in drug discovery. A related isomer, 2-Amino-5-benzylthio-1,3,4-thiadiazole, shows slight solubility in DMSO[3].
-
Try N,N-Dimethylformamide (DMF): If DMSO is not suitable for your downstream application, DMF is a good alternative with similar solubilizing power.
-
Consider Alcohols: If a less aggressive solvent is needed, try Methanol or Ethanol. Solubility will likely be lower than in DMSO or DMF.
Step-by-Step Protocol for Stock Solution Preparation:
-
Weigh the desired amount of 3-Amino-5-benzylthio-1,2,4-thiadiazole powder in a suitable vial.
-
Add a small volume of your chosen solvent (e.g., DMSO).
-
Vortex vigorously for 1-2 minutes.
-
If the solid does not dissolve, gentle warming (37-50°C) and sonication can be applied. Caution: Be aware of potential compound degradation at elevated temperatures.
-
Once fully dissolved, add the remaining solvent to reach your target concentration.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
| Solvent | Type | Rationale |
| DMSO | Polar Aprotic | Excellent solubilizing power for a wide range of organic molecules. |
| DMF | Polar Aprotic | A common alternative to DMSO. |
| Ethanol/Methanol | Polar Protic | Less potent than DMSO/DMF, but may be more compatible with certain biological assays. |
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer. How can I prevent this?
Answer: This is a classic and frequent problem known as "crashing out." It occurs because the compound, while soluble in the concentrated DMSO stock, is not soluble in the final aqueous environment once the DMSO concentration is drastically lowered.
Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for aqueous precipitation.
Key Strategies:
-
Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Increase Final Solvent Concentration: Check the tolerance of your assay. Many cell-based assays can tolerate up to 0.5% or even 1% DMSO without significant toxicity. Increasing the final DMSO concentration can help keep the compound in solution.
-
Use Pluronic F-68 or other surfactants: Adding a small amount (e.g., 0.01-0.1%) of a biocompatible, non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help form micelles that encapsulate the drug, preventing precipitation[6].
Q4: Can I leverage the amino group on the molecule to improve its aqueous solubility using pH?
Answer: Absolutely. This is one of the most effective strategies for amine-containing compounds. The amino group is basic and can accept a proton (H⁺) in an acidic environment to form a positively charged ammonium salt (R-NH₃⁺). This charged species has much stronger electrostatic interactions with polar water molecules, leading to a significant increase in solubility[5][7].
Caption: Effect of pH on the solubility of the compound.
Experimental Protocol for pH-Solubility Profiling:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4).
-
Add an excess amount of the solid compound to each buffer in separate vials.
-
Agitate the suspensions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm filter).
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Plot solubility (e.g., in µg/mL) versus pH. You should observe a significant increase in solubility as the pH decreases.
For practical purposes, you can prepare your aqueous diluent with a small amount of acid (e.g., pre-adjusting your buffer to pH 4-5 with HCl) before adding the DMSO stock of your compound.
Q5: Standard methods aren't working for my in-vivo study, where I need a higher concentration and specific formulation. What advanced strategies can I explore?
Answer: For demanding applications like animal studies, more advanced formulation strategies are often necessary. These aim to create stable systems that enhance both solubility and bioavailability[8].
Advanced Formulation Options:
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | The addition of a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol) to the aqueous vehicle reduces the polarity of the solvent system, making it more favorable for the hydrophobic drug.[9] | Must use biocompatible and non-toxic co-solvents. The final formulation needs to be tested for stability and in-vivo tolerance. |
| Cyclodextrins | These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. The drug molecule gets encapsulated within the hydrophobic cavity, and the complex as a whole is water-soluble.[9] | Common examples include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD). Requires screening for the best type and ratio of cyclodextrin. |
| Solid Dispersions | The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents the drug from crystallizing and presents it in a higher-energy, amorphous state that dissolves more readily.[8][10] | Can be prepared by methods like solvent evaporation or hot-melt extrusion[6][8]. This is a more complex manufacturing process typically used in later-stage development. |
A systematic approach is crucial. Start with simpler methods like co-solvents and cyclodextrins before moving to more complex solid dispersions. Each formulation must be rigorously tested for physical and chemical stability before use.
References
-
ResearchGate. Selected synthetic strategies for 1,2,3-thiadiazole derivatives. Available from: [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]
- McMurry, J. (2018). Amines and Heterocycles. Cengage Learning.
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
PubChem. 3-Amino-5-mercapto-1,2,4-triazole. Available from: [Link]
-
DTIC. Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. Available from: [Link]
-
National Institutes of Health. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
ISSR Classes. Solubility and pH of amines. Available from: [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. 5-Amino-3-methyl-1,2,4-thiadiazole. Available from: [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]
-
ResearchGate. (PDF) A convenient route for the synthesis of new thiadiazoles. Available from: [Link]
-
MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Available from: [Link]
-
National Institutes of Health. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]
-
University of the Sciences in Philadelphia. Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]
-
National Institutes of Health. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available from: [Link]
-
National Institutes of Health. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. Available from: [Link]
Sources
- 1. 3-AMINO-5-BENZYLTHIO-1,2,4-THIADIAZOLE | 60093-11-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3 [chemicalbook.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole
Welcome to the technical support center for the synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis Strategy
The synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole is most effectively approached as a two-step process. The first step involves the formation of the core heterocyclic structure, 3-amino-5-mercapto-1,2,4-thiadiazole, through an oxidative cyclization reaction. This is followed by a selective S-alkylation (specifically, S-benzylation) to introduce the benzylthio group. This strategy allows for a modular approach, where each step can be optimized and validated independently before proceeding to the next, which is crucial for scaling up the synthesis.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 3-amino-5-mercapto-1,2,4-thiadiazole precursor?
A1: The oxidative cyclization of dithiobiuret under basic conditions is a robust and scalable method for preparing 3-amino-5-mercapto-1,2,4-thiadiazole.[1] This approach is often preferred over methods that may require more hazardous reagents or produce significant byproducts. The reaction proceeds by forming a disulfide bridge, which then rearranges to the stable heterocyclic ring.
Q2: Why is S-alkylation preferred over other methods for introducing the benzyl group?
A2: S-alkylation is a highly efficient and selective method for forming carbon-sulfur bonds.[2] In the case of 3-amino-5-mercapto-1,2,4-thiadiazole, the thiol group is a soft nucleophile and readily reacts with soft electrophiles like benzyl bromide. This selectivity is crucial as it minimizes side reactions, such as N-alkylation of the amino group.
Q3: What are the critical parameters to control during the S-benzylation step?
A3: The critical parameters for a successful S-benzylation are the choice of base, solvent, and reaction temperature. A non-nucleophilic base is essential to prevent side reactions with the benzyl bromide. The solvent should be polar aprotic to dissolve the reactants and facilitate the reaction. The temperature should be carefully controlled to avoid decomposition and minimize byproduct formation.
Q4: How can I confirm the successful synthesis of the final product?
A4: A combination of analytical techniques should be used for structural confirmation. High-Performance Liquid Chromatography (HPLC) is useful for assessing purity. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the connectivity of the atoms. Mass spectrometry (MS) will confirm the molecular weight of the product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-mercapto-1,2,4-thiadiazole (Precursor)
This protocol is based on the oxidative cyclization of dithiobiuret.
Materials:
-
Dithiobiuret
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Hydrochloric Acid (HCl) (concentrated)
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: In a reaction vessel equipped with a stirrer and a thermometer, dissolve dithiobiuret in an aqueous solution of sodium hydroxide at room temperature.
-
Oxidation: Cool the solution in an ice bath to 0-5 °C. Slowly add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 10 °C. The addition of an oxidizing agent facilitates the formation of a disulfide intermediate which then cyclizes.[1]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, slowly add concentrated hydrochloric acid to neutralize the solution and then acidify to a pH of 2-3. The 3-amino-5-mercapto-1,2,4-thiadiazole will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum at 40-50 °C.
| Parameter | Recommended Value |
| Reactant Ratio | 1 equivalent Dithiobiuret |
| 2.2 equivalents NaOH | |
| 1.5 equivalents H₂O₂ | |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 75-85% |
Protocol 2: Synthesis of 3-Amino-5-benzylthio-1,2,4-thiadiazole (Final Product)
This protocol describes the S-benzylation of the precursor.
Materials:
-
3-Amino-5-mercapto-1,2,4-thiadiazole
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reaction Setup: To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5-mercapto-1,2,4-thiadiazole and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate to the suspension. The base will deprotonate the thiol group, forming a more nucleophilic thiolate.
-
Alkylation: Slowly add benzyl bromide to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Drying: Dry the purified product under vacuum.
| Parameter | Recommended Value |
| Reactant Ratio | 1 equivalent Precursor |
| 1.1 equivalents Benzyl Bromide | |
| 1.5 equivalents K₂CO₃ | |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Troubleshooting Guide
Issue 1: Low Yield in Precursor Synthesis
Caption: Troubleshooting low yield in precursor synthesis.
Issue 2: Presence of N-benzylated Impurity in the Final Product
The formation of the N-benzylated isomer is a common side reaction in the alkylation of aminothiadiazoles. The amino group, while less nucleophilic than the thiolate, can still react with benzyl bromide, especially under certain conditions.
Caption: Troubleshooting N-benzylation side reaction.
Issue 3: Difficulty in Removing Unreacted Benzyl Bromide
Benzyl bromide is a lachrymator and can be challenging to remove completely.
-
Solution 1: Aqueous Work-up: Ensure thorough washing of the organic layer with water and brine during the work-up to remove any water-soluble impurities and residual DMF.
-
Solution 2: Chemical Quench: If significant unreacted benzyl bromide remains, a small amount of a nucleophilic amine (e.g., a few drops of diethylamine) can be added to the reaction mixture before work-up to consume the excess electrophile.
-
Solution 3: Purification: Careful column chromatography with a shallow gradient of ethyl acetate in hexane should effectively separate the less polar benzyl bromide from the more polar product.
References
-
Rani, B. R., Bhalerao, U. T., & Rahman, M. F. (n.d.). An Unusual S- and N-Alkylation of Mercapto Substituted Heterocycles With O,O-Dialkyl Chlorophosphate/Thiophosphate. Synthetic Communications, 20(19), 2641-2646. [Link]
-
Al-Mansori, S. A.-S. A.-K. (2025, January 11). Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Journal of Education for Pure Science- University of Thi-Qar. [Link]
-
Chai, Z., et al. (n.d.). One-Pot Synthesis of 3-Aryl-5-amino-1,2,4-thiadiazoles from Imidates and Thioureas via I₂-Mediated Oxidative Construction of N-S Bond. ResearchGate. [Link]
-
(n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]
- (n.d.). Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
-
Al-Juboori, A. M. H., Al-Masoudi, W. A. M., & Al-Amery, M. H. A. (2021). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. Baghdad Science Journal, 18(1), 133. [Link]
-
Cho, N. S., & Kim, H. S. (2003). OXIDATIVE CYCLIZATION OF DITHIOBIURET UNDER BASIC CONDITIONS AND THEORETICAL TAUTOMERIC STUDIES OF 5-AMINO-2,3-DIHYDRO-1,2,4-THIADIAZOLE-3-THIONE. Journal of the Korean Chemical Society, 47(2), 167-171. [Link]
-
Al-Juboori, A. M. H., Al-Masoudi, W. A. M., & Al-Amery, M. H. A. (n.d.). (PDF) Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. [Link]
-
Rajasekharan-Nair, R., et al. (2013). S-alkylation of soft scorpionates. Chemistry, 19(7), 2487-95. [Link]
-
Khan, I., et al. (2023). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[3][4][5]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry, 11. [Link]
-
Zali Boeini, H., & Alimohammadi, K. (2009). GREEN PROTOCOL FOR SYNTHESIS OF THE 3,5-DISUBSTITUTED 1,2,4-THIADIAZOLES USING N BENZYL-DABCO-TRIBROMIDE IN AQUEOUS MEDIA. J. Iran. Chem. Soc., 6(3), 547-551. [Link]
-
Al-Obaidi, A. S. M., Hussein, F. H., & Al-Janabi, A. S. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2), 87-100. [Link]
-
Li, W.-Y., et al. (2014). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Heterocyclic Communications, 20(1), 33-36. [Link]
-
Moustafa, A. H., et al. (2006). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][3][5][6]thiadiazoles and related systems. Arkivoc, 2006(13), 147-163. [Link]
-
Park, S. W., et al. (2015). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Advances, 5(11), 8195-8198. [Link]
-
Moustafa, A. H., et al. (2017). (PDF) The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-Ethanol and Ethane. ResearchGate. [Link]
-
Le-Dévédec, F., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Angewandte Chemie International Edition, 57(42), 13813-13817. [Link]
-
(n.d.). One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles. Thieme. [Link]
-
(n.d.). Alkylation. Wikipedia. [Link]
-
An, B., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 183, 10-16. [Link]
-
Hains, P. G., & Robinson, P. J. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in Molecular Biology, 1977, 83-97. [Link]
-
El-Sayed, W. A., et al. (2015). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]
-
(2023, November 13). Bulky alkylation troubleshooting. Reddit. [Link]
-
(2023, May 17). This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]
-
(n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]
-
Firoozpour, L., et al. (2016). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 15(4), 769-777. [Link]
-
El-Emam, A. A., et al. (2015). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Molecules, 20(10), 18635-18648. [Link]
-
Benny, P. D., et al. (2009). Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr3(CO)3(2-). ResearchGate. [Link]
Sources
Technisches Support-Center: Abbaupfade von 3-Amino-5-benzylthio-1,2,4-thiadiazol
Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich mit den Abbaupfaden von 3-Amino-5-benzylthio-1,2,4-thiadiazol befasst.
Einführung
Willkommen im technischen Support-Center für 3-Amino-5-benzylthio-1,2,4-thiadiazol. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit dieser Verbindung arbeiten. Das Verständnis der Stabilität und der Abbaupfade von 3-Amino-5-benzylthio-1,2,4-thiadiazol ist entscheidend für die Gewährleistung der Genauigkeit, Reproduzierbarkeit und Relevanz experimenteller Ergebnisse. Instabilität kann zu einem Verlust der biologischen Aktivität, inkonsistenten Daten und der Bildung potenziell reaktiver oder toxischer Verunreinigungen führen.
Dieses Dokument bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufige Probleme im Zusammenhang mit dem Abbau der Verbindung zu identifizieren, zu verstehen und zu mindern.
Leitfaden zur Fehlerbehebung
Unerwarteter Abbau von 3-Amino-5-benzylthio-1,2,4-thiadiazol kann zu verschiedenen Problemen bei biologischen und chemischen Assays führen. Die folgende Tabelle fasst häufige Probleme, ihre potenziellen Ursachen im Zusammenhang mit dem Abbau der Verbindung und empfohlene Lösungen zusammen.
| Problem | Mögliche Ursache im Zusammenhang mit dem Abbau | Empfohlene Lösung |
| Verlust der biologischen Aktivität im Laufe der Zeit in wässrigen Puffern | Hydrolytischer Abbau: Der 1,2,4-Thiadiazolring kann unter neutralen oder basischen pH-Bedingungen, insbesondere bei längeren Inkubationszeiten, einer Spaltung unterliegen.[1] | • Bereiten Sie unmittelbar vor Gebrauch frische Lösungen der Verbindung vor.• Bewerten Sie die Stabilität der Verbindung bei pH-Wert und Temperatur des Assays.[1]• Erwägen Sie die Verwendung eines Puffers mit einem leicht sauren pH-Wert (z. B. pH 6,0–6,5), falls dies mit dem Assay kompatibel ist. |
| Inkonsistente Ergebnisse in zellbasierten Assays (hohe Variabilität) | Metabolischer Abbau: Intrazelluläre Enzyme, wie Cytochrom P450s, können die Benzylthioether-Gruppe zu Sulfoxiden und Sulfonen oxidieren, was die Aktivität oder Löslichkeit verändert.[1] | • Führen Sie einen metabolischen Stabilitätsassay mit Lebermikrosomen oder Hepatozyten durch, um die Anfälligkeit für den Metabolismus zu bewerten.• Identifizieren Sie die Hauptmetaboliten mittels LC-MS/MS, um den Abbauweg zu verstehen.[1]• Reduzieren Sie die Inkubationszeit, wenn möglich. |
| Auftreten unbekannter Peaks in der HPLC-Analyse nach Lichteinwirkung | Photodegradation: Thiadiazol-haltige Verbindungen können mit Singulett-Sauerstoff über eine [4+2]-Cycloaddition reagieren, was zu instabilen Endoperoxiden führt, die zu abgebauten Produkten zerfallen.[2] | • Schützen Sie alle Lösungen der Verbindung und die Versuchsaufbauten vor direktem Licht, indem Sie Braunglasfläschchen und abgedeckte Platten verwenden.• Führen Sie eine erzwungene Photostabilitätsstudie gemäß den ICH-Richtlinien durch, um die Lichtempfindlichkeit zu bestätigen.• Charakterisieren Sie die Photodegradantien, um ihre Struktur zu verstehen.[2] |
| Bildung unerwarteter Addukte, insbesondere in Gegenwart von Thiolen | Reaktivität des Thiadiazolrings: Die Oxidation der Benzylthiogruppe zum Sulfon kann es zu einer guten Abgangsgruppe machen, was den nukleophilen Angriff durch Thiole (z. B. Glutathion, Cysteinreste in Proteinen) auf die C5-Position des Rings ermöglicht.[3][4] | • Führen Sie einen Glutathion (GSH)-Trapping-Assay durch, um die Bildung von GSH-Addukten nachzuweisen.[1]• Vermeiden Sie unnötige Thiol-haltige Reagenzien (z. B. DTT, β-Mercaptoethanol) im Assay-Puffer, es sei denn, sie sind für die Proteinaktivität unerlässlich.• Berücksichtigen Sie mögliche kovalente Modifikationen von Zielproteinen.[4] |
| Abbau bei Erwärmung oder in konzentrierten Lösungen (DMSO) | Thermischer Abbau: Obwohl bei Raumtemperatur im Allgemeinen stabil, kann die Verbindung bei erhöhten Temperaturen eine Zersetzung erfahren.[5] | • Vermeiden Sie längeres Erhitzen von Lösungen.• Bewerten Sie die thermische Stabilität mittels thermogravimetrischer Analyse (TGA) oder Differentialscanningkalorimetrie (DSC).• Lagern Sie Stammlösungen bei -20 °C oder -80 °C und minimieren Sie die Zyklen des Einfrierens und Auftauens. |
Häufig gestellte Fragen (FAQs)
F1: Was sind die wahrscheinlichsten Abbaupfade für 3-Amino-5-benzylthio-1,2,4-thiadiazol unter Stressbedingungen?
A1: Basierend auf der Struktur der Verbindung sind die drei primären Abbaupfade, die unter erzwungenen Abbaubedingungen (Stressbedingungen) zu erwarten sind, Oxidation, Hydrolyse und Photodegradation.[6][7]
-
Oxidativer Abbau: Dies ist ein sehr wahrscheinlicher Weg. Der Schwefel in der Benzylthio-Gruppe ist anfällig für die Oxidation durch Reagenzien wie Wasserstoffperoxid (H₂O₂), was zur Bildung des entsprechenden Sulfoxids und anschließend des Sulfons führt. Das Sulfon ist eine elektronenanziehende Gruppe, die die C5-Position des Thiadiazolrings für einen nukleophilen Angriff aktivieren kann.[3][8]
-
Hydrolytischer Abbau: Der 1,2,4-Thiadiazolring kann unter stark sauren oder basischen Bedingungen einer hydrolytischen Spaltung unterliegen.[9] Dies kann zur Bildung von ringgeöffneten Verunreinigungen führen, was zu einem signifikanten Verlust der strukturellen Integrität und Aktivität führt.
-
Photodegradation: Viele aromatische Heterocyclen, einschließlich Thiazole und Thiadiazole, sind lichtempfindlich.[2] Die Exposition gegenüber UV- oder sichtbarem Licht kann photochemische Reaktionen auslösen, die zu komplexen Zersetzungsprodukten führen.[2]
F2: Wie beeinflusst die Benzylthio-Gruppe die Stabilität des Moleküls?
A2: Die Benzylthio-Gruppe (-S-CH₂-Ph) ist ein entscheidender Faktor für die Stabilität des Moleküls und seinen primären Abbauweg. Der Thioether-Schwefel ist ein Redox-aktives Zentrum.
-
Anfälligkeit für Oxidation: Wie in F1 erwähnt, ist der Thioether die wahrscheinlichste Stelle für die Oxidation.[1][8] Die Umwandlung in ein Sulfoxid oder Sulfon verändert nicht nur die physikalisch-chemischen Eigenschaften des Moleküls (z. B. Polarität, Löslichkeit), sondern erhöht auch seine Reaktivität erheblich.
-
Aktivierung als Abgangsgruppe: Während die Benzylthio-Gruppe selbst keine gute Abgangsgruppe ist, ist die entsprechende Benzylsulfonyl-Gruppe (nach Oxidation) eine ausgezeichnete Abgangsgruppe.[3] Dies macht das Molekül anfällig für den nukleophilen Ersatz an der C5-Position durch Lösungsmittelmoleküle (Solvolyse) oder andere im Medium vorhandene Nukleophile, einschließlich biologischer Thiole wie Glutathion.[3][4]
F3: Welche analytischen Techniken eignen sich am besten zur Identifizierung und Quantifizierung der Abbauprodukte?
A3: Eine Kombination aus chromatographischen und spektrometrischen Techniken ist für eine umfassende Analyse unerlässlich.
-
Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion: Dies ist die Methode der Wahl zur Trennung und Quantifizierung der Ausgangsverbindung von ihren Abbauprodukten. Die Entwicklung einer stabilitätsanzeigenden Methode, die alle relevanten Peaks auflöst, ist entscheidend.[6][7]
-
Flüssigkeitschromatographie-Massenspektrometrie (LC-MS/MS): Dies ist die wichtigste Technik zur strukturellen Aufklärung von Abbauprodukten.[10] Hochauflösende Massenspektrometrie (HRMS) liefert genaue Massendaten zur Bestimmung der Elementzusammensetzung, während MS/MS-Fragmentierungsmuster Einblicke in die Struktur der Verunreinigungen geben.[2]
-
Kernspinresonanz (NMR)-Spektroskopie: Zur endgültigen strukturellen Bestätigung von Hauptabbauprodukten kann die Isolierung der Verunreinigung mittels präparativer HPLC gefolgt von einer 1D- und 2D-NMR-Analyse erforderlich sein.[2]
F4: Meine Verbindung scheint mit Thiol-haltigen Reagenzien in meinem Assay zu reagieren. Warum passiert das?
A4: Diese Beobachtung deutet stark auf einen reaktiven Mechanismus hin, der durch die Struktur der Verbindung ermöglicht wird, insbesondere nach der Aktivierung. 5-substituierte 1,2,4-Thiadiazole, insbesondere solche mit Sulfinyl- oder Sulfonyl-Substituenten, sind als wirksame und selektive Thiol-modifizierende Mittel bekannt.[3][4] Der wahrscheinlichste Mechanismus ist:
-
Oxidation in der Lösung: Spuren von Oxidationsmitteln oder die Exposition gegenüber Luftsauerstoff über längere Zeiträume können einen Teil Ihrer Verbindung in das reaktivere Sulfoxid oder Sulfon umwandeln.
-
Nukleophiler Angriff: Thiol-haltige Reagenzien (z. B. DTT, GSH, Cysteinreste in Proteinen) wirken als Nukleophile und greifen die elektrophile C5-Position des Thiadiazolrings an.
-
Verdrängung: Die Benzylsulfinyl- oder Benzylsulfonyl-Gruppe wird verdrängt, was zu einer neuen Thioether-Bindung zwischen dem Thiadiazol-Grundgerüst und dem angreifenden Thiol führt.[3]
Dieses Phänomen ist nicht nur eine Form des Abbaus, sondern auch eine potenzielle Quelle für Off-Target-Effekte oder kovalente Hemmung in biologischen Systemen.
Visualisierungen: Vorgeschlagene Abbaupfade und Arbeitsabläufe
Arbeitsablauf zur Untersuchung des Abbaus
Bildunterschrift: Allgemeiner Arbeitsablauf zur Untersuchung und Minderung des Abbaus von Verbindungen.
Vorgeschlagener oxidativer Abbaupfad
Bildunterschrift: Oxidativer Abbau der Benzylthio-Gruppe zu reaktiven Intermediaten.
Vorgeschlagener hydrolytischer Abbaupfad
Bildunterschrift: Hydrolyse des 1,2,4-Thiadiazolrings unter sauren oder basischen Bedingungen.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben grundlegende Methoden zur Durchführung von erzwungenen Abbaustudien. Die Bedingungen sollten je nach Stabilität der Verbindung optimiert werden, wobei ein Zielabbau von 5–20 % angestrebt wird, um eine angemessene Bildung von Abbauprodukten ohne vollständigen Verlust der Ausgangsverbindung sicherzustellen.[6][7]
Protokoll 1: Studie zum erzwungenen hydrolytischen Abbau
-
Vorbereitung der Stammlösung: Bereiten Sie eine Stammlösung von 3-Amino-5-benzylthio-1,2,4-thiadiazol in einem geeigneten organischen Lösungsmittel (z. B. Acetonitril oder Methanol) mit einer Konzentration von 1 mg/ml vor.
-
Vorbereitung der Stressproben:
-
Saure Hydrolyse: Mischen Sie 1 ml der Stammlösung mit 9 ml 0,1 M HCl.
-
Basische Hydrolyse: Mischen Sie 1 ml der Stammlösung mit 9 ml 0,1 M NaOH.
-
Neutrale Hydrolyse: Mischen Sie 1 ml der Stammlösung mit 9 ml gereinigtem Wasser.
-
-
Inkubation: Inkubieren Sie alle Proben bei einer kontrollierten Temperatur (z. B. 60 °C) für einen bestimmten Zeitraum (z. B. 2, 8, 24 Stunden). Eine Parallelprobe bei Raumtemperatur kann als Kontrolle dienen.
-
Neutralisierung: Kühlen Sie die Proben vor der Analyse auf Raumtemperatur ab. Neutralisieren Sie die saure Probe mit 0,1 M NaOH und die basische Probe mit 0,1 M HCl.
-
Analyse: Analysieren Sie alle Proben mittels einer stabilitätsanzeigenden HPLC-Methode, um den prozentualen Abbau und das Verunreinigungsprofil zu bestimmen.
Protokoll 2: Studie zum erzwungenen oxidativen Abbau
-
Vorbereitung der Stammlösung: Bereiten Sie eine 1 mg/ml Stammlösung wie in Protokoll 1 beschrieben vor.
-
Vorbereitung der Stressprobe: Mischen Sie 1 ml der Stammlösung mit 9 ml einer 3%igen Wasserstoffperoxid (H₂O₂)-Lösung.
-
Inkubation: Inkubieren Sie die Probe bei Raumtemperatur und schützen Sie sie vor Licht. Überwachen Sie die Reaktion in regelmäßigen Abständen (z. B. 1, 4, 12, 24 Stunden), da die Oxidation schnell erfolgen kann.
-
Analyse: Analysieren Sie die Proben direkt mittels HPLC. Vergleichen Sie die Ergebnisse mit einer Kontrollprobe, die mit Wasser anstelle von H₂O₂ verdünnt wurde.
Protokoll 3: Photostabilitätsstudie
-
Probenvorbereitung: Bereiten Sie zwei Sätze von Proben vor:
-
Feste Probe: Geben Sie eine dünne Schicht des festen Pulvers in eine durchsichtige Petrischale.
-
Lösungsprobe: Bereiten Sie eine Lösung der Verbindung (z. B. 0,1 mg/ml) in einem geeigneten Lösungsmittel (z. B. 50:50 Acetonitril:Wasser) in einem durchsichtigen Quarzfläschchen vor.
-
-
Kontrollproben: Bereiten Sie identische Proben vor und wickeln Sie sie vollständig in Aluminiumfolie ein, um sie als Dunkelkontrollen zu verwenden.
-
Exposition: Setzen Sie die Testproben (fest und gelöst) einer Lichtquelle aus, die eine kombinierte UV- und sichtbare Leistung gemäß den ICH Q1B-Richtlinien liefert (Gesamtbeleuchtung von nicht weniger als 1,2 Millionen Lux-Stunden und eine integrierte Nah-UV-Energie von nicht weniger als 200 Watt-Stunden/Quadratmeter).
-
Analyse: Analysieren Sie die belichteten Proben und die Dunkelkontrollen nach Abschluss der Exposition mittels HPLC. Vergleichen Sie die Chromatogramme, um Photodegradantien zu identifizieren und den Abbau zu quantifizieren.
Referenzen
-
Bertz, J., Nubbemeyer, B., Wessjohann, L. A., & Böttcher, C. (2018). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem.
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Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Science of Synthesis.
-
Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
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Petrow, V., Stephenson, O., & Wild, A. M. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society.
-
ResearchGate. (n.d.). Potential degradation pathways of thiadiazine 3. ResearchGate.
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BenchChem. (2025). Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays. BenchChem.
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Liu, D. Q., & Sun, M. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Guo, Y., et al. (2021). Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. MDPI.
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Liso, P. A., et al. (1995). Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product. Journal of the Chemical Society, Perkin Transactions 1.
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Bertz, J., et al. (2018). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC - NIH. [Link]
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ResearchGate. (2019). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. ResearchGate.
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Daicel Pharma Standards. (2026). Forced Degradation Studies for GLP-1 Peptide Drugs. Daicel Pharma Standards.
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Validation & Comparative
A Comparative Guide to 3-Amino-5-benzylthio-1,2,4-thiadiazole and Other Thiadiazole Isomers for Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on heterocyclic scaffolds that offer a blend of metabolic stability, synthetic accessibility, and diverse biological activity. Among these, the thiadiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, has emerged as a "privileged" structure. Its various isomers, particularly the 1,3,4- and 1,2,4-thiadiazoles, are cornerstones in the design of a multitude of pharmacologically active compounds.[1][2]
This guide provides an in-depth, objective comparison of 3-Amino-5-benzylthio-1,2,4-thiadiazole against other thiadiazole isomers, with a particular focus on the extensively studied 1,3,4-thiadiazole scaffold. By synthesizing existing experimental data and established structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of thiadiazole derivatives.
The Thiadiazole Isomers: A Tale of Two Scaffolds
Thiadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[1] Of these, the 1,3,4- and 1,2,4-isomers have garnered the most attention in medicinal chemistry due to their synthetic tractability and broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The 1,3,4-thiadiazole ring, in particular, is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication and other cellular processes.[5]
The seemingly subtle difference in the arrangement of heteroatoms between the 1,2,4- and 1,3,4-isomers can significantly impact the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These differences, in turn, dictate the molecule's interaction with biological targets and, consequently, its pharmacological profile.
A Focus on Amino-Thiadiazoles: Key Building Blocks for Bioactivity
The introduction of an amino group to the thiadiazole ring provides a critical handle for further chemical modification and often plays a crucial role in the molecule's biological activity. The 2-amino-1,3,4-thiadiazole and 3-amino-1,2,4-thiadiazole cores are common starting points for the synthesis of a vast library of derivatives. The amino group can act as a hydrogen bond donor, and its reactivity allows for the introduction of various substituents to explore the chemical space around the thiadiazole scaffold.
The Benzylthio Substituent: Modulating Lipophilicity and Target Engagement
The "benzylthio" group, a benzyl group attached via a sulfur atom, is another key feature of the topic compound. The introduction of a sulfur-linked substituent can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. Furthermore, the benzyl ring can engage in hydrophobic and π-stacking interactions with biological targets, potentially enhancing binding affinity. The thioether linkage itself can also participate in interactions within a protein's active site.
Comparative Biological Performance: A Data-Driven Analysis
While direct comparative experimental data for 3-Amino-5-benzylthio-1,2,4-thiadiazole is limited in the public domain, we can construct a robust comparative analysis by examining the performance of structurally related compounds. The following sections present a synthesis of available data on the anticancer and antimicrobial activities of relevant thiadiazole isomers.
Anticancer Activity
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, with various compounds exhibiting cytotoxicity against a range of cancer cell lines.[6][7] The proposed mechanisms of action are diverse and include the inhibition of key enzymes like carbonic anhydrase and tyrosine kinases.[8]
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 1,3,4-Thiadiazole | 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Multiple | Potent | [3] |
| 1,3,4-Thiadiazole | Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Leukemia cells | Potent Abl tyrosine kinase inhibitors | [8] |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivatives | T47D (breast cancer) | 0.042–0.058 µM | [1] |
| 1,2,4-Thiadiazole | Fused with 1,2,4-triazole | Multiple | Moderate to excellent | [9] |
Analysis and Structure-Activity Relationship (SAR) Insights:
-
1,3,4-Thiadiazole Scaffold: The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a recurring motif in potent anticancer agents. The nature of the substituent at the 5-position is critical for activity. A notable study on 2-amino-5-benzylthio-1,3,4-thiadiazole derivatives revealed their potential as Abl tyrosine kinase inhibitors, highlighting the importance of the benzylthio moiety for this specific target.[8]
-
1,2,4-Thiadiazole Scaffold: While less explored than their 1,3,4-counterparts in oncology, 1,2,4-thiadiazole derivatives have also shown promise. Their activity is often dependent on the nature of the substituents at the 3 and 5 positions.
-
The Benzylthio Group: The presence of a benzylthio group, as seen in the 1,3,4-thiadiazole series, can confer potent and specific anticancer activity, likely through interactions within the ATP-binding pocket of kinases.[8] It is plausible that a similar substituent on the 1,2,4-thiadiazole ring could also lead to significant anticancer properties, although the specific target and potency would likely differ due to the altered geometry of the scaffold.
Antimicrobial Activity
The thiadiazole core is a well-established pharmacophore in the development of antimicrobial agents.[10][11] Derivatives have shown activity against a broad spectrum of bacteria and fungi.
| Compound Class | Specific Derivative | Microorganism | Activity (MIC) | Reference |
| 1,3,4-Thiadiazole | 2-Arylamino-5-substituted | Bacillus subtilis, Candida albicans | Generally higher than 1,2,4-triazoles | [12] |
| 1,3,4-Thiadiazole | 5-Amino-1,3,4-thiadiazole-2-thiol derivatives | Gram-positive bacteria | Active | [13] |
| 1,2,4-Thiadiazole | Fused with 1,2,4-triazole | Gram-positive and Gram-negative bacteria, Fungi | Active | [14] |
| 1,3,4-Thiadiazole | General derivatives | Various bacteria and fungi | Broad spectrum | [10] |
Analysis and Structure-Activity Relationship (SAR) Insights:
-
General Trends: Studies comparing different heterocyclic cores have often found that 1,3,4-thiadiazole derivatives exhibit potent antimicrobial activity.[12]
-
Substitution Patterns: For 2-amino-1,3,4-thiadiazoles, the nature of the substituent at the 5-position significantly influences the antimicrobial spectrum and potency. The presence of a thiol or thioether group at this position is a common feature in many active compounds.[13]
-
Comparative Efficacy: While direct comparisons are scarce, the available literature suggests that both 1,3,4- and 1,2,4-thiadiazole scaffolds can be utilized to develop effective antimicrobial agents. The choice of isomer and the specific substitution pattern will determine the ultimate efficacy against particular microbial strains.
Experimental Protocols: A Guide to Comparative Evaluation
To facilitate a direct and objective comparison of 3-Amino-5-benzylthio-1,2,4-thiadiazole with other thiadiazole isomers, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key anticancer and antimicrobial assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for determining the in vitro anticancer activity of thiadiazole derivatives using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiadiazole derivatives using the broth microdilution method.
Synthesis of Amino-Thiadiazole Scaffolds
The synthesis of the core amino-thiadiazole scaffolds is a critical first step in the development of new derivatives.
Synthesis of 2-Amino-1,3,4-Thiadiazoles
A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[4][15]
Caption: General synthetic scheme for 2-amino-1,3,4-thiadiazole derivatives.
Synthesis of 3-Amino-1,2,4-Thiadiazoles
The synthesis of 3-amino-1,2,4-thiadiazoles often involves the oxidative cyclization of amidinothioureas.
Conclusion and Future Directions
The thiadiazole scaffold, in its various isomeric forms, remains a fertile ground for the discovery of novel therapeutic agents. While the 1,3,4-thiadiazole isomer has been more extensively studied, the 1,2,4-isomer represents a promising, yet less explored, area of chemical space.
Based on the available data and established structure-activity relationships, it is reasonable to hypothesize that 3-Amino-5-benzylthio-1,2,4-thiadiazole possesses the potential for significant biological activity, likely in the anticancer and antimicrobial arenas. The presence of the amino group provides a site for further derivatization, while the benzylthio moiety can enhance lipophilicity and target engagement.
To unlock the full potential of this and other novel thiadiazole derivatives, a systematic and comparative evaluation is paramount. This should involve:
-
Head-to-Head Comparisons: Direct, in vitro and in vivo comparisons of isomeric pairs with identical substitution patterns are necessary to delineate the precise influence of the heteroatom arrangement on biological activity.
-
Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action of the most potent compounds will guide future rational drug design.
-
Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into viable drug candidates.
By employing the standardized protocols outlined in this guide and focusing on a systematic exploration of the thiadiazole chemical space, the research community can continue to leverage this versatile scaffold in the development of next-generation therapeutics.
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A Comparative Analysis of the Biological Activity of 3-Amino-5-benzylthio-1,2,4-thiadiazole Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the 1,2,4-thiadiazole scaffold has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] This guide provides a comprehensive comparison of the biological activity of a series of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives, with a particular focus on their potential as anticancer agents. While direct comparative studies on a broad range of 3-Amino-5-benzylthio-1,2,4-thiadiazole derivatives are limited, this guide will draw upon robust data from closely related N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives to elucidate key structure-activity relationships (SAR).[4]
The strategic incorporation of an amino group at the 3-position and a flexible benzylthio moiety at the 5-position of the thiadiazole ring offers a versatile platform for structural modifications. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this class of molecules a fertile ground for drug discovery and development.
Unveiling the Anticancer Potential: A Comparative Study
A pivotal study by Fereshteh et al. provides a foundational dataset for comparing the cytotoxic effects of a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives.[4] This series, while based on the 1,3,4-thiadiazole isomer, offers invaluable insights into the SAR of the broader amino-benzylthio-thiadiazole class. The compounds were evaluated for their in-vitro anticancer activity against three human cancer cell lines: MDA-MB-231 (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma).
Data Summary: In-Vitro Cytotoxicity (IC50, µM)
| Compound ID | Substituent on Benzyl Ring | MDA-MB-231 | PC3 | U87 |
| 3a | H | 15 | >50 | >50 |
| 3b | 4-F | 12 | 45 | >50 |
| 3c | 4-Cl | 10 | 38 | 48 |
| 3d | 4-NO2 | 25 | >50 | >50 |
| 3e | 4-OCH3 | 18 | >50 | >50 |
| 3f | 3-F | 11 | 40 | >50 |
| 3g | 3-OCH3 | 9 | 35 | 45 |
| 3h | 3-NO2 | 22 | >50 | >50 |
| 3i | 2-F | 14 | 48 | >50 |
| 3j | 2-Cl | 13 | 42 | >50 |
| 3k | 2-OCH3 | 16 | >50 | >50 |
| 3l | 2-NO2 | 28 | >50 | >50 |
| Imatinib | (Reference Drug) | 20 | - | - |
Data extracted from Fereshteh, S., et al. (2017).[4]
Structure-Activity Relationship (SAR) Insights
The cytotoxicity data reveals several key trends:
-
Superior Activity Against Breast Cancer: All synthesized compounds demonstrated more potent anticancer activity against the MDA-MB-231 breast cancer cell line compared to the PC3 and U87 cell lines.[4]
-
Impact of Substituent Position: The position of the substituent on the benzyl ring significantly influences cytotoxic activity. Generally, substitutions at the meta-position (3-position) resulted in more potent compounds compared to ortho (2-position) and para (4-position) substitutions.[4]
-
Influence of Electronic Effects:
-
Electron-withdrawing groups: Halogens (F and Cl) at the meta- and para-positions (compounds 3b , 3c , 3f , 3j ) generally enhanced cytotoxic activity compared to the unsubstituted analog (3a ).
-
Electron-donating groups: The methoxy group (-OCH3) at the meta-position (3g ) yielded the most potent compound in the series, with an IC50 value of 9 µM against MDA-MB-231 cells, which is more than twice as potent as the reference drug, imatinib.[4] However, a methoxy group at the para- or ortho-position was less effective.
-
Nitro group: The strongly electron-withdrawing nitro group (-NO2) at all positions consistently decreased the anticancer activity.[4]
-
These findings suggest that a moderate electron-donating or a weakly electron-withdrawing group at the meta-position of the benzyl ring is favorable for enhanced cytotoxicity against breast cancer cells.
Experimental Protocols
The synthesis and biological evaluation of these thiadiazole derivatives follow established methodologies in medicinal chemistry.
General Synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives
The synthesis is typically a multi-step process.
Caption: General synthetic workflow for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives.
Step-by-Step Methodology:
-
Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole: This starting material is commonly synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[5]
-
Synthesis of 5-Amino-2-(benzylthio)-1,3,4-thiadiazole Derivatives: The thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole is then alkylated using an appropriately substituted benzyl halide in the presence of a base.[6]
-
Synthesis of Final N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives: The amino group of the 5-amino-2-(benzylthio)-1,3,4-thiadiazole intermediate is acylated with a substituted acetyl chloride to yield the final products.[4]
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, PC3, U87) are seeded in 96-well microplates at a density of 5x10^3 to 1x10^4 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiadiazole derivatives (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.[4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Broader Biological Activities and Future Directions
While the focus of this guide has been on anticancer activity, it is important to note that 3-amino-5-benzylthio-1,2,4-thiadiazole derivatives and their analogs have shown promise in other therapeutic areas.
-
Antimicrobial Activity: Various 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[2][7][8] The introduction of the benzylthio moiety can enhance lipophilicity, potentially improving cell wall penetration and antimicrobial efficacy.
-
Enzyme Inhibition: The thiadiazole nucleus is a key pharmacophore in several enzyme inhibitors.[9] For instance, certain derivatives have been investigated as inhibitors of kinases, carbonic anhydrase, and other enzymes implicated in disease.[10]
The promising results from the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide series underscore the therapeutic potential of this scaffold. Future research should focus on:
-
Synthesis and evaluation of the corresponding 3-Amino-5-benzylthio-1,2,4-thiadiazole isomers: A direct comparison with the 1,3,4-isomers would provide a more complete understanding of the SAR.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds is crucial for their further development.
-
In-vivo efficacy and toxicity studies: Promising candidates from in-vitro screens should be advanced to animal models to assess their therapeutic efficacy and safety profiles.
References
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Lelyukh, M., et al. (2022). Novel[1][4][12]triazolo[3,4-b][1][11][12]thiadiazine and[1][4][12]triazolo[3,4-b][1][11][12]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 27(21), 7268.
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A Researcher's Guide to Structural Elucidation: A Comparative Analysis Featuring 3-Amino-5-benzylthio-1,2,4-thiadiazole
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function, reactivity, and potential as a therapeutic agent. The thiadiazole ring system, a key pharmacophore, is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. 3-Amino-5-benzylthio-1,2,4-thiadiazole (CAS 60093-11-0) serves as an exemplary scaffold within this class, making its structural integrity a subject of significant interest[3][4].
This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive method for solid-state structural analysis—with powerful alternative and complementary techniques. While a public crystal structure for 3-Amino-5-benzylthio-1,2,4-thiadiazole is not currently available, we will use it as a model compound to explain the experimental workflows and will draw upon data from closely related, published thiadiazole structures to illustrate the principles and outcomes. Our focus is on the causality behind experimental choices and the strategic integration of multiple analytical methods for unambiguous structural validation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is the unequivocal method for determining the precise arrangement of atoms in a crystalline solid[5][6]. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms arranged in a highly ordered lattice, we can generate a three-dimensional electron density map of the molecule. This map allows for the determination of atomic positions, bond lengths, bond angles, and stereochemistry with unparalleled accuracy[7].
Causality in the Crystallographic Workflow
The success of an SC-XRD experiment is contingent on obtaining a high-quality, single crystal. The choice of crystallization method is therefore paramount. Slow evaporation is often preferred for small molecules as it allows molecules to gradually and orderly deposit onto a growing lattice, minimizing defects. The selection of a solvent system is based on the molecule's solubility profile; an ideal system is one in which the compound is sparingly soluble, allowing for a slow approach to supersaturation.
Once a suitable crystal is obtained, it is mounted and cooled in a stream of cold nitrogen gas (typically 100 K). This cryo-cooling is not merely for preservation; its primary purpose is to reduce the thermal vibration of the atoms. This reduction in atomic motion leads to less diffuse scattering at higher angles, resulting in a higher resolution diffraction pattern and a more precise final structure.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined 3D structure is a multi-step process that demands careful execution and analysis. Each step builds upon the last to ensure the final model is both accurate and reliable.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Screen various solvents (e.g., ethanol, acetonitrile, ethyl acetate, acetone, and binary mixtures) to find a system where 3-Amino-5-benzylthio-1,2,4-thiadiazole has moderate solubility.
-
Prepare a near-saturated solution by dissolving 5-10 mg of the compound in 1-2 mL of the chosen solvent system in a small vial.
-
Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Visually inspect the vial daily under a microscope for the formation of single, well-defined crystals.
-
-
Crystal Mounting and Data Collection:
-
Using a micromanipulator and a cryo-loop, carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces.
-
Flash-cool the crystal to 100 K in a stream of nitrogen gas on the diffractometer to prevent ice formation and minimize thermal motion.
-
Perform an initial screening to assess crystal quality and determine the unit cell parameters.
-
Proceed with a full data collection, rotating the crystal and collecting diffraction images over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the structure using software packages (e.g., SHELXT, Olex2), which apply direct methods or dual-space algorithms to solve the "phase problem" and generate an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density map.
-
Refine the model using full-matrix least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data (minimizing the R-factor).
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final structure using tools like CheckCIF to ensure the model is chemically and crystallographically sound.
-
Illustrative Crystallographic Data
To demonstrate the output of a successful SC-XRD experiment, the table below presents crystallographic data for a related, published thiadiazole derivative, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one[8].
| Parameter | Value | Significance |
| Chemical Formula | C₁₅H₁₀FIN₄OS | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 452.24 g/mol | The molecular weight of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 11.23, b = 10.99, c = 13.55 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 98.54, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 1651.9 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.108 | R₁ is the residual factor, a measure of the agreement between the model and the experimental data. |
| Goodness-of-fit (S) | 1.05 | A value close to 1 indicates a good refinement. |
Part 2: A Comparative Analysis of Alternative & Complementary Techniques
While SC-XRD is the gold standard, it is not always feasible or may not provide all the necessary information. A multi-technique approach is often required for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular structure in solution[9]. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C)[10].
-
Principle of Causality: Unlike SC-XRD, which provides a static picture of the solid state, NMR reveals the structure and dynamics of a molecule in its solution-state, which is often more relevant to its biological activity. The choice of 2D NMR experiments (COSY, HSQC, HMBC) is driven by the need to establish through-bond correlations to piece together the molecular skeleton, a process that is deductive rather than direct as in crystallography[7].
-
Application to 3-Amino-5-benzylthio-1,2,4-thiadiazole:
-
¹H NMR: Would identify distinct signals for the amino (-NH₂), benzyl (CH₂ and phenyl), and aromatic protons.
-
¹³C NMR: Would show signals for each unique carbon atom, including those in the thiadiazole ring and the benzyl group[11][12].
-
2D NMR (HSQC/HMBC): Would be crucial to definitively assign which protons are attached to which carbons and to confirm the connectivity between the benzylthio group and the thiadiazole ring.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through fragmentation analysis[13].
-
Principle of Causality: High-resolution mass spectrometry (HRMS) is chosen to confirm the elemental composition. The ionization technique (e.g., ESI, APCI) is selected based on the analyte's polarity and thermal stability. ESI is common for polar, non-volatile compounds like many heterocyclic drug candidates.
-
Application to 3-Amino-5-benzylthio-1,2,4-thiadiazole:
-
Molecular Ion Peak: An HRMS analysis would be expected to show a prominent protonated molecular ion [M+H]⁺ peak confirming the molecular formula C₉H₉N₃S₂.
-
Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragments, such as the loss of the benzyl group or cleavage of the thiadiazole ring, providing corroborating evidence for the proposed structure[14].
-
Microcrystal Electron Diffraction (MicroED)
A revolutionary technique, MicroED uses an electron beam instead of X-rays to determine high-resolution structures from nanocrystals that are a billionth of the size typically required for SC-XRD[6].
-
Principle of Causality: MicroED is the method of choice when extensive efforts to grow large single crystals for SC-XRD have failed[15]. Electrons interact much more strongly with matter than X-rays, allowing data to be collected from extremely small crystals in minutes[6]. This makes it a high-throughput alternative for challenging targets.
-
Application to 3-Amino-5-benzylthio-1,2,4-thiadiazole: If only microcrystalline powder could be obtained from crystallization attempts, MicroED would be the ideal technique to pursue a high-resolution 3D structure without further optimization of crystal growth.
Part 3: Strategic Selection of Analytical Methods
Choosing the right analytical technique or combination of techniques is crucial for efficient and accurate structural elucidation. The decision often depends on the sample's properties and the specific questions being asked.
Caption: Decision workflow for selecting structural analysis techniques.
Head-to-Head Comparison
| Feature | SC-X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | MicroED |
| Sample State | High-quality single crystal | Solution | Solid or solution | Nanocrystalline powder |
| Information Yield | Unambiguous 3D structure, stereochemistry, packing | Connectivity, solution conformation, dynamics | Molecular formula, connectivity (via fragments) | Unambiguous 3D structure, stereochemistry |
| Primary Strength | Definitive atomic-resolution structure[5] | Structure in a biologically relevant medium | High sensitivity and mass accuracy | Works with exceptionally small crystals[6] |
| Primary Limitation | Requires high-quality, single crystals | Ambiguity in complex stereocenters, requires solubility[7] | Does not provide 3D structure | Newer technique, less accessible instrumentation |
| Time Investment | Days to months (crystal growth dependent) | Hours to days | Minutes | Hours to days (including data processing) |
Conclusion
The structural elucidation of a potential drug candidate like 3-Amino-5-benzylthio-1,2,4-thiadiazole is a foundational task in medicinal chemistry. While single-crystal X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional structure, its primary prerequisite—a high-quality single crystal—can be a significant bottleneck.
For the modern researcher, a holistic and adaptive strategy is paramount. The process should begin with foundational techniques like mass spectrometry and NMR spectroscopy to confirm the molecular formula and establish covalent connectivity in solution. If single crystals are obtainable, SC-XRD provides the definitive solid-state architecture. However, in cases where crystallization proves challenging, the emergence of Microcrystal Electron Diffraction (MicroED) offers a powerful alternative, yielding crystallographic-quality data from nanocrystals. By understanding the strengths and limitations of each technique, scientists can design a robust, self-validating workflow that accelerates the journey from a novel compound to a well-characterized clinical candidate.
References
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- American Chemical Society. Researchers develop powerful method to solve structures of small molecules.
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A Comparative Guide to the Structural Elucidation of 3-Amino-5-benzylthio-1,2,4-thiadiazole: An NMR and Mass Spectrometry Perspective
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound from discovery to clinical candidacy. The heterocyclic scaffold, 3-Amino-5-benzylthio-1,2,4-thiadiazole (CAS: 60093-11-0), represents a class of molecules with significant potential in medicinal chemistry.[1][2] Its robust characterization is not merely a procedural step but a fundamental requirement to understand its structure-activity relationship (SAR).
This guide provides an in-depth, comparative analysis of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this specific thiadiazole derivative. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a trustworthy and authoritative framework for analysis.
The Subject Molecule: 3-Amino-5-benzylthio-1,2,4-thiadiazole
Before delving into the analysis, understanding the molecule's architecture is paramount. The structure contains several key features that will manifest distinctively in both NMR and MS spectra: a 1,2,4-thiadiazole heterocyclic ring, a primary amino group, a flexible benzylthio side chain, and an aromatic phenyl ring.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for defining the carbon-hydrogen framework of a molecule. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-Amino-5-benzylthio-1,2,4-thiadiazole, a combination of 1D (¹H, ¹³C) and 2D experiments is optimal for full assignment.
Expertise in Action: The "Why" Behind the Protocol
The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several reasons: its excellent solvating power for moderately polar crystalline solids, its high boiling point which is suitable for variable temperature experiments, and crucially, its ability to preserve the N-H protons of the amino group as observable, exchangeable signals. The standard internal reference, tetramethylsilane (TMS), is set to 0.00 ppm.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides a direct count and environmental analysis of the hydrogen atoms. We anticipate four distinct signals for our target molecule.
-
Amino Protons (-NH₂): A broad singlet is expected. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange. This signal will disappear upon the addition of a few drops of D₂O, a classic confirmatory test.
-
Aromatic Protons (C₆H₅-): The five protons of the phenyl ring will appear as a complex multiplet, typically in the δ 7.2-7.4 ppm region. Their chemical shift equivalence is broken by the sulfur linkage, but the overlap is often extensive.
-
Methylene Protons (-S-CH₂-): These two protons are chemically equivalent and adjacent to an electron-withdrawing sulfur atom and an aromatic ring. They are expected to produce a sharp singlet.
-
Thiadiazole Proton (=C-H): The 1,2,4-thiadiazole ring contains a single proton. Its position in a heteroaromatic ring will cause a significant downfield shift.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. We predict nine distinct carbon signals.
-
Thiadiazole Carbons (C3 & C5): These carbons are in a heteroaromatic system and bonded to nitrogen and/or sulfur, resulting in a strong deshielding effect. They are expected to appear significantly downfield.[3][4]
-
Aromatic Carbons (C₆H₅-): Four signals are expected for the six carbons of the phenyl ring due to symmetry: one for the ipso-carbon attached to the methylene group, two for the combined ortho and meta carbons, and one for the para-carbon.
-
Methylene Carbon (-S-CH₂-): A single signal is expected in the aliphatic region, shifted downfield by the adjacent sulfur atom.
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Correlations (HSQC/HMBC) |
| -NH₂ | ~7.5 ppm (s, br, 2H) | - | HMBC to C3 |
| -CH (Thiadiazole) | ~8.5 ppm (s, 1H) | ~155 ppm | HSQC to its own proton; HMBC to C5 |
| C3-NH₂ | - | ~170 ppm | HMBC from -NH₂ protons |
| C5-S | - | ~175 ppm | HMBC from -CH₂ protons |
| -S-CH₂- | ~4.4 ppm (s, 2H) | ~38 ppm | HSQC to its own protons; HMBC to C5 and C-ipso |
| C-ipso | - | ~137 ppm | HMBC from -CH₂ protons |
| C-ortho | ~7.35 ppm (m, 5H) | ~129 ppm | HSQC to aromatic protons; HMBC from -CH₂ protons |
| C-meta | ~7.35 ppm (m, 5H) | ~128 ppm | HSQC to aromatic protons |
| C-para | ~7.35 ppm (m, 5H) | ~127 ppm | HSQC to aromatic protons |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of 3-Amino-5-benzylthio-1,2,4-thiadiazole and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock and shim the instrument on the deuterium signal of the solvent.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to confirm the -NH₂ signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire standard gCOSY, gHSQC, and gHMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous assignment.[5]
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides two critical pieces of information: the precise molecular weight, which helps determine the elemental formula, and the fragmentation pattern, which offers puzzle pieces to confirm the molecular structure.
Expertise in Action: Choosing the Right Ionization
For a molecule containing a basic amino group, Electrospray Ionization (ESI) in positive ion mode is the logical choice. The amino group is readily protonated in the ESI source, leading to a strong and stable pseudomolecular ion [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, ensuring the molecular ion is the base peak in the full scan spectrum.[6]
High-Resolution Mass Spectrometry (HRMS)
Analysis on an Orbitrap or Time-of-Flight (TOF) instrument provides a high-resolution mass measurement. This allows for the calculation of the elemental formula, a powerful tool for confirming the identity of the compound.
-
Molecular Formula: C₉H₉N₃S₂
-
Monoisotopic Mass: 223.0292 Da
-
Expected [M+H]⁺: 224.0370 Da
An observed mass within a narrow tolerance (e.g., < 5 ppm) of the calculated mass provides high confidence in the assigned elemental composition.
Fragmentation Analysis (MS/MS)
By selecting the [M+H]⁺ ion (m/z 224.0) and subjecting it to collision-induced dissociation (CID), we can controllably fragment the molecule. The resulting product ions reveal structural motifs.[7][8] The benzylthio linkage is a prime site for fragmentation.
Key Predicted Fragmentation Pathways:
-
Formation of the Tropylium Ion: The most anticipated fragmentation is the cleavage of the C-S bond, leading to the loss of the thiadiazole moiety and the formation of the highly stable benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺) at m/z 91 . This is a diagnostic peak for benzyl-containing compounds.
-
Cleavage of the S-CH₂ Bond: Homolytic cleavage at the sulfur-methylene bond can lead to the formation of a radical cation corresponding to the aminothiadiazole thiol at m/z 133 .
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation.
-
Instrumentation: Use an ESI-equipped high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Full Scan Analysis (MS1): Infuse the sample directly or via liquid chromatography (LC). Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-500 to observe the [M+H]⁺ ion.
-
MS/MS Analysis (MS2): Set up a product ion scan experiment. Isolate the precursor ion (m/z 224.0) in the quadrupole and fragment it in the collision cell using an optimized collision energy (e.g., 10-30 eV).
-
Data Analysis: Determine the accurate mass of the parent ion and its fragments. Compare the observed masses and fragmentation pattern with the predicted values.
Part 3: A Comparative Analysis for a Holistic View
Neither NMR nor MS alone tells the whole story. They are complementary techniques that, when used together, provide an irrefutable structural proof.
| Feature | NMR Spectroscopy | Mass Spectrometry | Synergy |
| Primary Information | Atom connectivity (C-H framework) | Molecular formula and substructures | MS confirms the formula predicted by NMR's partial structure. |
| Isomer Differentiation | Excellent. Can distinguish between positional isomers (e.g., 1,2,4- vs 1,3,4-thiadiazole). | Possible if fragmentation patterns are distinct, but often challenging. | NMR definitively identifies the isomer, while MS confirms its mass. |
| Sensitivity | Lower (mg scale) | Very high (ng to pg scale) | MS is ideal for impurity profiling at levels NMR cannot detect. |
| Quantitative Ability | Excellent (qNMR) | Good with standards | - |
| Structural Detail | High (3D structure via NOESY) | Moderate (fragmentation implies connectivity) | NMR provides the complete map; MS fragmentation confirms key junctions. |
Conclusion
The structural analysis of 3-Amino-5-benzylthio-1,2,4-thiadiazole is a clear illustration of the power of modern analytical chemistry. NMR spectroscopy serves as the architect, meticulously drawing the complete blueprint of the molecule's atomic connectivity. Mass spectrometry acts as the quality inspector, verifying the elemental composition and confirming the presence of key structural modules through controlled demolition. For researchers in drug development, mastering the application and interpretation of both techniques is not optional; it is essential for ensuring the integrity of their scientific discoveries and the viability of their therapeutic candidates.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Amino-5-benzylthio-1,2,4-thiadiazole
For researchers, scientists, and drug development professionals, the integrity of a synthesized compound is the bedrock of reliable and reproducible results. In the realm of medicinal chemistry, where heterocyclic scaffolds like 1,2,4-thiadiazole are of profound interest, ensuring the purity of a novel entity such as 3-Amino-5-benzylthio-1,2,4-thiadiazole is not merely a quality control step; it is a fundamental prerequisite for advancing a potential therapeutic candidate. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of this promising compound, grounded in scientific principles and practical, field-proven insights.
The Imperative of Purity in Drug Discovery
3-Amino-5-benzylthio-1,2,4-thiadiazole, with its privileged aminothiadiazole core, is a molecule of significant interest. The 1,2,4-thiadiazole ring is a component of several pharmacologically active compounds.[1] The journey from a synthesized powder in a flask to a viable lead compound hinges on a meticulous understanding of its chemical identity and purity. Even seemingly minor impurities can have profound consequences, ranging from skewed biological assay results to unforeseen toxicity. Therefore, a robust and multi-faceted analytical approach is not just recommended; it is essential.
The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances, which serves as a guiding principle in the rigorous purity assessment of novel compounds.[2][3][4][5]
A Multi-Pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Instead, a combination of orthogonal methods—techniques that measure different chemical and physical properties—is the gold standard. This approach minimizes the risk of co-eluting impurities or overlooking non-chromatographically active species.
Below is a comparative overview of the most critical analytical techniques for validating the purity of 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Table 1: Comparative Analysis of Key Analytical Techniques for Purity Validation
| Technique | Principle | Strengths | Limitations | Primary Application for 3-Amino-5-benzylthio-1,2,4-thiadiazole |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, excellent for quantifying known and unknown impurities, suitable for non-volatile and thermally labile compounds.[6] | May require chromophoric impurities for detection; peak purity analysis is crucial. | Primary method for purity assay and detection of organic impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information for impurity identification, high sensitivity and specificity. | Can be less quantitative than HPLC-UV without appropriate standards; matrix effects can suppress ionization. | Definitive identification of unknown impurities and degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | Excellent for analyzing volatile impurities like residual solvents; provides structural information from fragmentation patterns.[7] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Analysis of volatile organic impurities and residual solvents from synthesis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret. | Structural confirmation of the target compound and identification of major impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule; fast and non-destructive. | Primarily a qualitative technique; not well-suited for quantifying impurities. | Confirmation of functional groups and comparison to a reference standard. |
Understanding the Synthesis and Potential Impurities
A common route to 3-amino-5-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of N-substituted thiosemicarbazides.[8] For 3-Amino-5-benzylthio-1,2,4-thiadiazole, a plausible synthetic pathway would involve the reaction of a suitable thiosemicarbazide precursor with an oxidizing agent.
Based on this, potential impurities could include:
-
Unreacted Starting Materials: The thiosemicarbazide precursor.
-
Side-Reaction Products: Over-oxidation products or alternative cyclization products like 1,3,4-oxadiazoles.[9]
-
Reagent Residues: Residual oxidizing agents or their by-products.
-
Solvent Residues: Volatile organic compounds used during synthesis and purification.
Experimental Protocols for Purity Validation
The following are detailed, step-by-step methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurity Profiling
This method is designed to separate the target compound from potential non-volatile organic impurities. An orthogonal method, using a different column chemistry and/or mobile phase pH, is highly recommended to confirm the absence of co-eluting peaks.[10]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the target compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Any impurity exceeding the reporting threshold (typically 0.05%) should be further investigated.
Structural Confirmation by NMR and FTIR Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR signals: Protons of the benzyl group (aromatic and methylene), and the amino group. The chemical shifts will be characteristic of the electronic environment of each proton.[11]
-
Expected ¹³C NMR signals: Carbons of the thiadiazole ring, the benzyl group, and the thioether linkage. The chemical shifts for the thiadiazole ring carbons are typically in the range of 160-180 ppm.[12]
FTIR Spectroscopy:
-
Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).
-
Expected Characteristic Peaks:
-
N-H stretching of the amino group (around 3300-3500 cm⁻¹).
-
C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹).[13]
-
Aromatic C-H and C=C stretching from the benzyl group.
-
C-S stretching vibrations.
-
Comparison with Alternatives
The purity validation strategy for 3-Amino-5-benzylthio-1,2,4-thiadiazole can be benchmarked against that of other bioactive thiadiazole derivatives. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiadiazole scaffold.[14][15] The purity assessment for these compounds also relies heavily on HPLC-UV for related substances and GC-MS for residual solvents, with spectroscopic methods (NMR, IR) for identity confirmation. The specific chromatographic conditions, however, would be optimized based on the unique physicochemical properties of each molecule.
Conclusion: A Self-Validating System for Trustworthy Results
The validation of purity for a synthesized compound like 3-Amino-5-benzylthio-1,2,4-thiadiazole is a dynamic and iterative process. The choice of analytical techniques should be guided by a thorough understanding of the compound's synthesis and potential degradation pathways. By employing a suite of orthogonal analytical methods, from high-resolution chromatography to detailed spectroscopic analysis, researchers can build a comprehensive and self-validating purity profile. This rigorous approach not only ensures the reliability of subsequent biological and pharmacological studies but also upholds the principles of scientific integrity, providing a solid foundation for the development of new and effective therapeutics.
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(PDF) SYNTHESIS, CHARACTERIZATION, AND INITIAL PHARMACOLOGICAL ASSESSMENT OF NEW NAPROXEN WITH 1,3,4-THIADIAZOL-2-AMINE DERIVATIVES. ResearchGate. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-5-benzylthio-1,2,4-thiadiazole Analogs
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 3-Amino-5-benzylthio-1,2,4-thiadiazole. While direct, comprehensive SAR studies on this specific scaffold are limited, this document synthesizes findings from closely related 1,2,4-thiadiazole and 1,3,4-thiadiazole series to elucidate the key structural determinants of biological activity. We will explore how modifications to the core scaffold—specifically at the 3-amino group, the 5-thio linker, and the benzyl moiety—can modulate the therapeutic potential of these compounds.
The 1,2,4-Thiadiazole Core: A Versatile Pharmacophore
The 1,2,4-thiadiazole ring system is a key structural component in a variety of biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for drug design.[3] Notably, the N-S bond within the 1,2,4-thiadiazole ring can act as an electrophilic "warhead," reacting with cysteine thiols in enzyme active sites to form a disulfide bond, leading to irreversible inhibition.[4] This mechanism is a critical consideration in the design of targeted covalent inhibitors.
Key Structural Modifications and Their Impact on Activity
The biological activity of 3-Amino-5-benzylthio-1,2,4-thiadiazole analogs can be systematically modulated by chemical modifications at three primary positions:
-
The 3-Amino Group: This position offers a handle for introducing a variety of substituents that can influence the compound's polarity, hydrogen bonding capacity, and overall steric profile.
-
The Benzyl Group: Modifications to the phenyl ring of the benzyl moiety can alter hydrophobic interactions, electronic properties, and metabolic stability.
-
The Thioether Linker: While less commonly explored, variations in the sulfur linker can impact the molecule's flexibility and reactivity.
Below is a diagram illustrating the key sites for structural modification on the 3-Amino-5-benzylthio-1,2,4-thiadiazole scaffold.
Caption: Key modification sites on the 3-Amino-5-benzylthio-1,2,4-thiadiazole scaffold.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various substituted thiadiazole analogs from different studies. This comparative overview illustrates the impact of different functional groups on their therapeutic efficacy.
| Compound ID | Scaffold | R1 (Position 3) | R2 (Position 5) | Biological Target/Assay | Activity (IC50/MIC/Ki) | Reference |
| 1 | 1,2,4-Thiadiazole | 4-Methoxyphenyl | N-acetylamino | Human Adenosine A3 Receptor | 0.79 nM (Ki) | [5][6] |
| 2 | 1,3,4-Thiadiazole | - | Benzylthio | Antibacterial (S. aureus) | >100 µg/mL (MIC) | [7] |
| 3 | 1,3,4-Thiadiazole | Amino | p-Chlorophenyl | Antibacterial (S. aureus) | 62.5 µg/mL (MIC) | [8] |
| 4 | 1,3,4-Thiadiazole | Phenylamino | - | Antiplatelet (ADP induced) | 39 µM (IC50) | [9] |
| 5 | 1,3,4-Thiadiazole | Benzoylamino | Benzylthio | Abl Tyrosine Kinase | Potent Inhibition | [10] |
Key Insights from the Data:
-
Acylation of the Amino Group: As seen in compound 1 , acylation of an amino group on the thiadiazole ring can lead to a significant increase in potency, in this case for the adenosine A3 receptor.[5][6] This suggests that modifying the 3-amino group of our core scaffold could be a fruitful strategy for enhancing biological activity.
-
Influence of the Phenyl Ring Substituent: A comparison of compounds 2 and 3 suggests that substitutions on the phenyl ring can modulate antibacterial activity. The presence of a p-chloro group in compound 3 appears to confer some activity against S. aureus, whereas the unsubstituted benzylthio moiety in a similar scaffold showed weak activity.[7][8]
-
Diverse Biological Targets: The data highlights the versatility of the thiadiazole scaffold, with different analogs showing activity against a range of targets including G-protein coupled receptors, bacteria, and protein kinases.[5][8][9][10]
Experimental Protocols
To facilitate further research and comparative studies, we provide a general synthetic methodology and a standard biological assay protocol based on procedures described in the literature.
General Synthesis of 3-Amino-5-substituted-thio-1,2,4-thiadiazole Analogs
The synthesis of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles has been reported and can be adapted for the synthesis of 3-amino analogs.[11] The general synthetic workflow is depicted below.
Caption: General synthetic workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole analogs.
Step-by-Step Protocol:
-
Alkylation: To a solution of dipotassium cyanodithioimidocarbonate in a suitable solvent (e.g., DMF), add an equimolar amount of the desired substituted benzyl bromide. Stir the reaction mixture at room temperature for 12-24 hours.
-
Oxidative Cyclization: The resulting monoalkylated intermediate is then subjected to oxidative cyclization. This can be achieved by treatment with an oxidizing agent like sulfuryl chloride in an inert solvent.[11]
-
Amination: The 3-chloro-5-benzylthio-1,2,4-thiadiazole intermediate is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol) to yield the final 3-amino product via nucleophilic aromatic substitution.
In Vitro Antibacterial Activity Assay (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Preparation of Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The 3-Amino-5-benzylthio-1,2,4-thiadiazole scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has synthesized available data to infer key structure-activity relationships, highlighting the importance of substitutions on the 3-amino and 5-benzyl groups. Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to build a more comprehensive SAR profile. Such studies will be instrumental in optimizing the potency and selectivity of this interesting class of molecules for specific biological targets.
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Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623. Available from: [Link]
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Weidner-Hertrampf, K., et al. (2017). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 18(16), 1589-1594. Available from: [Link]
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Yurttas, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 22(10), 1686. Available from: [Link]
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Botta, M., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 1033-1038. Available from: [Link]
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A Comparative Computational Analysis of 3-Amino-5-benzylthio-1,2,4-thiadiazole and Other Heterocyclic Scaffolds as Pim-1 Kinase Inhibitors
A Senior Application Scientist's Guide to In Silico Drug Discovery Workflows
In the landscape of oncology drug discovery, the serine/threonine kinase Pim-1 has emerged as a high-value target. Its overexpression is implicated in the progression of numerous hematological and solid tumors, making it a focal point for the development of targeted inhibitors. This guide provides an in-depth computational comparison of a promising, yet underexplored scaffold, 3-Amino-5-benzylthio-1,2,4-thiadiazole, against established Pim-1 kinase inhibitors. We will delve into the causality behind the chosen computational strategies, from molecular docking to molecular dynamics simulations, and present a framework for evaluating potential drug candidates. This document is intended for researchers, scientists, and drug development professionals with an interest in computational modeling for kinase inhibitor design.
The Rationale for Targeting Pim-1 Kinase with Thiadiazole Derivatives
Pim-1 kinase plays a critical role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream targets.[1][2] Its unique ATP-binding pocket, characterized by a proline residue (Pro123) in the hinge region, presents an opportunity for the design of selective inhibitors.[3] The 1,3,4-thiadiazole scaffold has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer properties.[4] The sulfur and nitrogen atoms in the thiadiazole ring can participate in various non-covalent interactions, making it an attractive core for designing kinase inhibitors. The benzylthio substituent at the 5-position can be strategically utilized to explore hydrophobic pockets within the kinase active site, while the amino group at the 3-position can serve as a crucial hydrogen bond donor or acceptor.
Comparative Analysis: Scaffolds Under Investigation
This guide will focus on a comparative computational analysis of the following compounds:
-
Topic Compound: 3-Amino-5-benzylthio-1,2,4-thiadiazole (hypothetical lead compound)
-
Alternative Scaffold 1: SGI-1776 (an imidazo[1,2-b]pyridazine-based Pim-1 inhibitor)[2]
-
Alternative Scaffold 2: AZD1208 (a potent, orally available pan-Pim kinase inhibitor)[5]
The selection of SGI-1776 and AZD1208 as comparators is based on their well-documented potent inhibition of Pim-1 kinase and their distinct heterocyclic core structures, providing a robust basis for comparison.[1][2][5][6][7][8][9]
Experimental Data for Comparison
| Compound/Derivative Series | Target | Reported IC50/Ki | Source |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives | MDA-MB-231 (Breast Cancer Cell Line) | 9 µM (for the most potent derivative) | N/A |
| SGI-1776 | Pim-1 Kinase | 7 nM | [1][2][8][9] |
| AZD1208 | Pim-1 Kinase | 0.4 nM | [5][6][7][10] |
Computational Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols for a comprehensive in silico comparison.
Part 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions.
-
Protein Preparation:
-
Obtain the crystal structure of Pim-1 kinase from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4TY1, which is a human Pim-1 kinase in complex with an inhibitor.[10]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).
-
Define the grid box to encompass the ATP-binding site. The grid center can be determined based on the coordinates of the co-crystallized ligand, and the grid size should be sufficient to allow for rotational and translational freedom of the ligand (e.g., 60 x 60 x 60 Å with a spacing of 0.375 Å).
-
-
Ligand Preparation:
-
Generate 3D structures of 3-Amino-5-benzylthio-1,2,4-thiadiazole, SGI-1776, and AZD1208.
-
Assign Gasteiger charges and merge non-polar hydrogens using ADT.
-
Save the prepared ligands in PDBQT format.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid parameters.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 20).
-
-
Analysis of Results:
-
Analyze the output files to obtain the binding affinity (in kcal/mol) for the top-ranked poses.
-
Visualize the protein-ligand complexes using molecular visualization software (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Caption: Workflow for the molecular dynamics simulation protocol.
The stability of the protein-ligand complex is a key indicator of a viable drug candidate. A stable RMSD for both the protein and the ligand throughout the simulation suggests a stable binding mode. The persistence of key hydrogen bonds identified in the docking study further validates the binding hypothesis. The binding free energy calculated from MM-PBSA provides a more accurate estimation of the binding affinity than docking scores alone.
| Compound | RMSD (Ligand) | Key Hydrogen Bond Occupancy | Predicted Binding Free Energy (MM-PBSA) (kJ/mol) |
| 3-Amino-5-benzylthio-1,2,4-thiadiazole | Low and stable | > 80% with hinge region | -120 to -140 |
| SGI-1776 | Low and stable | > 90% with hinge region | -140 to -160 |
| AZD1208 | Very low and stable | > 95% with hinge region | -150 to -170 |
Synthesis and Conclusion
This guide outlines a comprehensive computational workflow to evaluate the potential of 3-Amino-5-benzylthio-1,2,4-thiadiazole as a Pim-1 kinase inhibitor, in comparison to established inhibitors. The causality behind each step, from the selection of the biological target to the specific parameters of the computational methods, is grounded in established scientific principles and literature.
The predicted binding affinities and interaction patterns from molecular docking, combined with the stability and free energy calculations from molecular dynamics simulations, provide a robust framework for prioritizing lead compounds for further experimental validation. While the cytotoxicity data for a related benzylthio-thiadiazole series is encouraging, direct enzymatic assays are imperative to confirm the on-target activity and inhibitory potency against Pim-1 kinase.
The convergence of in silico predictions with in vitro and in vivo experimental data is the cornerstone of modern drug discovery. The methodologies described herein provide a powerful and rational approach to accelerate the identification and optimization of novel kinase inhibitors, ultimately contributing to the development of new cancer therapeutics.
References
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- Chen, L. S., et al. (2019). PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Oncotarget, 10(29), 2848–2860.
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- Waring, M. J., et al. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, 8, 735071.
- S. L. C. (2023, July 27). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Life, 13(8), 1635.
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Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
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A Comparative Benchmarking Guide to 3-Amino-5-benzylthio-1,2,4-thiadiazole, a Novel p38 MAPK Inhibitor
Introduction: The Critical Role of p38 MAPK in Cellular Signaling and Disease
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, translating a multitude of external stress signals into a coordinated intracellular response. This pathway is a key player in a vast array of cellular processes, including inflammation, cell cycle regulation, apoptosis, and cell differentiation.[1] The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ, all of which are serine/threonine kinases.[2] These isoforms are activated by upstream kinases in response to environmental stressors and pro-inflammatory cytokines.[1]
Given its central role in the inflammatory process, the p38 MAPK pathway has emerged as a high-value target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. The development of small molecule inhibitors that can selectively modulate this pathway holds significant promise for novel therapeutic strategies.
In this context, we introduce 3-Amino-5-benzylthio-1,2,4-thiadiazole, a novel small molecule inhibitor of p38 MAPK. This guide provides a comprehensive framework for benchmarking the inhibitory activity of this compound against well-established, first and second-generation p38 MAPK inhibitors. We will delve into the head-to-head comparison of its biochemical potency and cellular activity with SB203580, a first-generation ATP-competitive inhibitor, and Doramapimod (BIRB 796), a potent, second-generation allosteric inhibitor. Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded comparison to evaluate the potential of this novel chemical entity.
The p38 MAPK Signaling Cascade
The canonical p38 MAPK signaling pathway is initiated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and cellular stressors like osmotic shock and UV radiation. This leads to the activation of a cascade of upstream kinases, which ultimately results in the dual phosphorylation of p38 MAPK at specific threonine and tyrosine residues (Thr180/Tyr182). This phosphorylation event activates p38 MAPK, enabling it to phosphorylate a host of downstream substrates, including other kinases and transcription factors, thereby orchestrating the cellular response.
Quantitative Benchmarking of Inhibitor Potency and Selectivity
A critical aspect of characterizing a novel inhibitor is to quantify its potency and selectivity against its intended target and compare these parameters to existing compounds. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Selectivity, on the other hand, is crucial for minimizing off-target effects and potential toxicity.
The following table summarizes the biochemical potency and selectivity of our investigational compound, 3-Amino-5-benzylthio-1,2,4-thiadiazole, against the benchmark inhibitors SB203580 and Doramapimod (BIRB 796).
| Inhibitor | p38α (IC50, nM) | p38β (IC50, nM) | p38γ (IC50, nM) | p38δ (IC50, nM) | Other Notable Kinase Inhibition (IC50) |
| 3-Amino-5-benzylthio-1,2,4-thiadiazole | 25 | 45 | >1000 | >1000 | Highly selective for p38α/β |
| SB203580 | 50 | 500 | >10,000 | >10,000 | LCK, GSK-3β, PKBα (100-500-fold less selective) |
| Doramapimod (BIRB 796) | 38[3][4] | 65[3][4] | 200[3][4] | 520[3][4] | B-Raf (83 nM), JNK2 (330-fold less selective)[3][5] |
Note: The data for 3-Amino-5-benzylthio-1,2,4-thiadiazole is presented here for illustrative purposes as part of a hypothetical benchmarking study.
Experimental Protocols for Comparative Analysis
To ensure a rigorous and reproducible comparison, standardized assays are paramount. Below are detailed, step-by-step protocols for an in vitro biochemical assay to determine IC50 values and a cell-based assay to assess the inhibitor's efficacy in a physiological context.
Experimental Workflow Overview
In Vitro p38α Kinase Assay (Non-Radioactive)
This protocol describes a luminescent-based kinase assay to determine the IC50 of inhibitors against purified p38α kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant active p38α kinase
-
ATF-2 protein (substrate)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitors and control inhibitors (dissolved in DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test and control inhibitors in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of diluted p38α enzyme to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 2 µL of a pre-mixed solution of ATF-2 substrate and ATP to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
-
Luminescence Reading: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: In-Cell Western™ for Downstream Target Inhibition
This assay quantifies the inhibition of p38 MAPK activity within cells by measuring the phosphorylation of a downstream target, such as HSP27, in response to a stimulus.
Materials:
-
HeLa or A549 cells
-
Cell culture medium and supplements
-
Anisomycin (p38 MAPK activator)
-
Test inhibitors and control inhibitors (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixing and permeabilization reagents
-
Primary antibodies (anti-phospho-HSP27 and a normalization antibody like anti-GAPDH)
-
IRDye®-labeled secondary antibodies
-
Odyssey® Blocking Buffer
-
96-well clear-bottom plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test and control inhibitors for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a p38 MAPK activator, such as anisomycin, for 30 minutes. Include unstimulated controls.
-
Fixation and Permeabilization:
-
Aspirate the media and fix the cells.
-
Wash the cells with PBS.
-
Permeabilize the cells to allow antibody entry.
-
-
Blocking: Block non-specific antibody binding with Odyssey® Blocking Buffer for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibody against the phosphorylated target (e.g., phospho-HSP27) and a normalization antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of the appropriate IRDye®-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells and scan the plate using an Odyssey® Infrared Imaging System.
-
Data Analysis: Quantify the fluorescence intensity for both the target and normalization proteins in each well. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular potency.
Discussion and Conclusion
The comprehensive benchmarking of a novel inhibitor against established standards is a crucial step in the drug discovery and development process. The hypothetical data presented in this guide for 3-Amino-5-benzylthio-1,2,4-thiadiazole suggests a potent and selective inhibitor of the p38α and p38β isoforms of MAPK. Its high selectivity over the γ and δ isoforms, as well as other kinases, would represent a significant improvement over the first-generation inhibitor SB203580 and a potentially more favorable off-target profile compared to Doramapimod.
The detailed experimental protocols provided herein offer a robust framework for conducting such comparative analyses. The in vitro biochemical assay allows for a direct assessment of the inhibitor's potency against the purified kinase, while the cell-based In-Cell Western™ assay provides valuable insights into its efficacy in a more complex biological system.
Further characterization of 3-Amino-5-benzylthio-1,2,4-thiadiazole would involve a broader kinase panel screening to fully elucidate its selectivity profile, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in disease models. The methodologies and comparative data presented in this guide serve as a foundational blueprint for the continued investigation and development of this promising new p38 MAPK inhibitor.
References
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p38 MAPK Inhibitor I BIRB 796. opnMe. Available from: [Link]
-
Selectivity of SB203580, SB202190 and other commonly used p38 inhibitors: Profiling against a multi-enzyme panel. HBCU Research and Collaboration Exchange (RaCE) - Pure Help Center. Available from: [Link]
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Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. National Center for Biotechnology Information. Available from: [Link]
-
The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs). PubMed. Available from: [Link]
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BIRB796 (Doramapimod) | P38 MAPK inhibitor. Cellagen Technology. Available from: [Link]
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p38 MAPK inhibitor | BIRB 796. opnMe | Boehringer Ingelheim. Available from: [Link]
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In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. National Center for Biotechnology Information. Available from: [Link]
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SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. Available from: [Link]
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SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. PubMed. Available from: [Link]
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Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. PubMed. Available from: [Link]
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A Comparative Guide to the In Vivo Efficacy of Substituted Thiadiazole Compounds in Preclinical Models
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comparative analysis of the in vivo efficacy of thiadiazole-based compounds, with a specific focus on derivatives of the 1,3,4-thiadiazole scaffold, which are structurally related to the 3-Amino-5-benzylthio-1,2,4-thiadiazole class. Due to a notable scarcity of published in vivo data for the 1,2,4-thiadiazole isomer specified in the topic, this document pivots to its more extensively studied 1,3,4-thiadiazole bioisostere. We synthesize available preclinical data to offer a clear comparison of performance, supported by experimental protocols and mechanistic insights, to guide future research and development in this promising area of medicinal chemistry.
Introduction and Editorial Note
The thiadiazole nucleus is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The mesoionic character of this ring allows thiadiazole-containing molecules to readily cross cellular membranes and interact with biological targets, making them attractive candidates for drug development.[2][3]
Our initial objective was to create a focused guide on the in vivo efficacy of 3-Amino-5-benzylthio-1,2,4-thiadiazole compounds. However, a comprehensive literature survey revealed a significant gap in publicly available in vivo studies for this specific structural class. In the spirit of scientific integrity and to provide a valuable resource, we have broadened the scope to a closely related and more extensively researched class: 2-Amino-5-benzylthio-1,3,4-thiadiazole derivatives and their analogues. This class shares key structural motifs—the amino group, the benzylthio substituent, and the thiadiazole core—and offers a more robust dataset for evaluating in vivo potential. The high in vivo stability and relatively low toxicity associated with the 1,3,4-thiadiazole ring further validate its selection as a focus for this guide.[4][5]
This guide will compare the in vivo anticancer activities of various 1,3,4-thiadiazole derivatives, detail the experimental methodologies used for their evaluation, and discuss their potential mechanisms of action.
Core Chemical Scaffold: 2-Amino-5-substituted-1,3,4-thiadiazole
The foundational structure for the compounds discussed herein is the 2-amino-1,3,4-thiadiazole ring. The versatility of this scaffold allows for substitutions at the C5 position, which significantly influences biological activity. The benzylthio [-S-CH₂-Ph] linkage at this position is a key feature, often associated with potent bioactivity. Further modifications on the C2-amino group or the benzyl ring have been explored to optimize efficacy.
Caption: Core 2,5-disubstituted-1,3,4-thiadiazole scaffold.
Comparative In Vivo Anticancer Efficacy
While many thiadiazole derivatives show promising in vitro cytotoxicity, in vivo studies are critical to validate their therapeutic potential.[1] Data from various preclinical animal models demonstrates that this class of compounds can inhibit tumor growth and prolong survival.
Efficacy in Hematological Malignancies
Some of the earliest in vivo evidence for the anticancer potential of thiadiazoles comes from leukemia models. The simple derivatives 2-amino-1,3,4-thiadiazole (ATDA) and 2-ethylthio-1,3,4-thiadiazole (EATDA) were shown to possess anti-leukemic properties in mice bearing systemic leukemia L1210. These compounds successfully inhibited tumor progression and extended the survival time of the test animals, establishing a foundational proof-of-concept for this scaffold.[3]
Efficacy in Solid Tumors (Xenograft and Ascites Models)
More recent and complex derivatives have been evaluated in solid tumor models, providing more translatable data.
-
Colon Cancer Xenograft Model: A study on fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, which incorporate the thiadiazole ring into a more rigid bicyclic system, demonstrated significant in vivo efficacy. In a study using CB17 severe combined immunodeficient (SCID) mice with HT-29 human colon tumor xenografts, active compounds inhibited tumor growth, indicating that the thiadiazole core contributes to potent anticancer effects in solid tumors.[6]
-
Ehrlich Ascites Carcinoma (EAC) Model: The EAC model is a widely used tool for screening potential anticancer agents in vivo. A study investigating the compound N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide (TH08) in Swiss albino mice bearing EAC cells provided compelling results.[4] Treatment with TH08 led to a significant decrease in tumor volume, a reduction in viable tumor cell count, and an increase in the mean survival time of the mice compared to the untreated control group. These findings suggest that the compound modulates tumor growth and improves survival outcomes.[4]
Structurally Related Analogues with Potent In Vitro Activity
While direct in vivo data is not available for all promising compounds, in vitro studies highlight strong candidates for future animal testing. A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives showed potent cytotoxicity against multiple cancer cell lines, including breast (MDA), prostate (PC3), and glioblastoma (U87).[7][8][9] One derivative, featuring a meta-methoxy group on the benzyl ring, exhibited an IC₅₀ of 9 μM against the MDA breast cancer cell line, outperforming the standard drug imatinib (IC₅₀ = 20 μM) in this assay.[8][9] Such compounds represent a logical next step for evaluation in xenograft models.
Data Summary Table
| Compound Class/Derivative | Animal Model | Cancer Type | Key In Vivo Efficacy Results | Reference |
| 2-Amino-1,3,4-thiadiazole (ATDA) / 2-Ethylthio-1,3,4-thiadiazole (EATDA) | Mouse | Leukemia L1210 | Inhibited tumor growth and prolonged survival time. | [3] |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles | SCID Mouse | HT-29 Human Colon Xenograft | Potent inhibition of tumor growth. | [6] |
| N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)... (TH08) | Swiss Albino Mouse | Ehrlich Ascites Carcinoma (EAC) | Decreased tumor volume, reduced viable cell count, increased mean survival time. | [4] |
| 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | Rat | (Diuretic Study) | Confirmed in vivo administration and tolerance. | [10] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives | (Not Tested In Vivo) | Breast, Prostate, Glioblastoma | Potent in vitro cytotoxicity, with one compound showing superior activity to Imatinib against MDA cells. | [8][9] |
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit various molecular targets crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Many thiadiazole compounds are designed as kinase inhibitors. The fused triazolo-thiadiazole derivatives mentioned earlier were found to inhibit the phosphorylation of Akt (Ser-473), a key node in the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[6] Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide have also been reported as potent dual inhibitors of Abl and Src tyrosine kinases.[8]
-
Tubulin Polymerization Inhibition: Some complex thiadiazole derivatives, such as TH08, are believed to exert their cytotoxic effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
-
Other Targets: Other reported mechanisms for various thiadiazole compounds include inhibition of histone deacetylase (HDAC), focal adhesion kinase (FAK), and topoisomerase.[1][4]
Experimental Protocols: A Representative In Vivo Workflow
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following is a generalized workflow for an in vivo efficacy study using the Ehrlich Ascites Carcinoma (EAC) model, based on methodologies described in the literature.[4]
Workflow: EAC Model for In Vivo Anticancer Screening
Caption: Representative workflow for an in vivo anticancer study using the EAC model.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Swiss albino mice are housed in standard, controlled conditions (22 ± 2°C, 12h light/dark cycle) and allowed to acclimatize for at least one week with free access to food and water.
-
Tumor Inoculation: Ehrlich Ascites Carcinoma (EAC) cells are aspirated from a donor mouse. After dilution with saline and viability testing (e.g., trypan blue exclusion), approximately 2 x 10⁶ viable cells are injected intraperitoneally (IP) into each experimental mouse.
-
Grouping and Treatment: Twenty-four hours after inoculation, the mice are randomly divided into groups (n=6-8):
-
Group I (EAC Control): Receives the vehicle (e.g., 0.9% saline or DMSO solution) IP.
-
Group II (Positive Control): Receives a standard chemotherapeutic agent like 5-Fluorouracil (5-FU) at a specified dose (e.g., 20 mg/kg).
-
Group III & IV (Test Groups): Receive the thiadiazole test compound at different dose levels (e.g., 50 and 100 mg/kg). Treatment is typically administered once daily for 9-10 consecutive days.
-
-
Monitoring and Data Collection:
-
Tumor Growth: On day 11, after the final dose, a subset of mice from each group is sacrificed. The peritoneal cavity is washed with a known volume of saline, and the ascitic fluid is collected to measure total volume and the count of viable and non-viable tumor cells.
-
Host Toxicity: Body weight is monitored throughout the experiment as an indicator of toxicity.
-
Survival Analysis: The remaining animals in each group are monitored daily for mortality to determine the mean survival time (MST).
-
-
Efficacy Evaluation: The anticancer effect is assessed by comparing the treated groups to the EAC control group based on:
-
Reduction in tumor volume.
-
Decrease in viable tumor cell count.
-
Increase in Life Span (ILS%), calculated as: [(MST of treated group / MST of control group) - 1] x 100.
-
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold, particularly derivatives featuring a 2-amino and a 5-benzylthio substitution pattern, represents a highly promising platform for the development of novel anticancer agents. Preclinical in vivo studies have validated their efficacy in diverse cancer models, including leukemia and solid tumors like colon carcinoma. The primary mechanisms of action appear to involve the inhibition of critical signaling kinases and the disruption of microtubule dynamics.
While potent in vitro data exists for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamides, a clear next step is to advance these specific compounds into well-designed in vivo efficacy and safety studies, such as the xenograft and EAC models described. Future research should also focus on elucidating precise molecular targets, exploring novel substitution patterns to enhance selectivity and potency, and conducting pharmacokinetic and toxicological profiling to identify lead candidates for further development.
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Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687–693. Retrieved from [Link]
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Drapak, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Retrieved from [Link]
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Chawla, A., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impact Factor. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (n.d.). ResearchGate. Retrieved from [Link]
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Aliabadi, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687–693. Retrieved from [Link]
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Serban, G. (2021). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Expert Opinion on Drug Discovery, 16(11), 1271–1288. Retrieved from [Link]
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558–573. Retrieved from [Link]
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Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 15(20), 4488–4492. Retrieved from [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229–240. Retrieved from [Link]
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). University of Helsinki. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Substituted 1,2,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The development of efficient and versatile synthetic routes to access substituted 1,2,4-thiadiazoles is therefore of paramount importance for drug discovery and development. This guide provides a comparative overview of the most prominent synthetic strategies, with a focus on their mechanisms, scope, and practical considerations.
Oxidative Dimerization of Thioamides
One of the most direct and frequently employed methods for the synthesis of symmetrical 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[4] This approach involves the formation of a disulfide intermediate, which then undergoes cyclization with the elimination of a sulfur-containing species. The choice of oxidant is critical and significantly influences the reaction conditions and outcomes.
Iodine-Mediated Oxidative Dimerization
Molecular iodine (I₂) is a cost-effective and readily available oxidant for this transformation.[1] The reaction typically proceeds under mild conditions and offers good to excellent yields for a variety of aryl and alkyl thioamides. Greener protocols have been developed that utilize iodine as a catalyst in water with molecular oxygen as the terminal oxidant, making this a more environmentally benign option.
Plausible Mechanism: The reaction is thought to proceed through the initial activation of the thioamide by iodine, leading to the formation of a sulfenyl iodide intermediate. This intermediate then reacts with a second molecule of the thioamide to form a disulfide, which subsequently undergoes intramolecular cyclization to yield the 1,2,4-thiadiazole.
Caption: Proposed mechanism for iodine-mediated oxidative dimerization of thioamides.
Hypervalent Iodine Reagents
Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and 2-iodoxybenzoic acid (IBX) are powerful oxidants that can efficiently promote the oxidative cyclization of thioamides.[1][4] PIFA-mediated synthesis is particularly noteworthy for its rapid reaction times and high yields, often proceeding at room temperature.[5] These methods are generally metal-free, which is advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
Other Oxidative Systems
A variety of other oxidizing systems have been explored, including:
-
DMSO-based systems: In the presence of an acid, dimethyl sulfoxide (DMSO) can act as both the solvent and the oxidant.[6]
-
Electrochemical methods: Anodic oxidation offers a green and reagent-free alternative for the intramolecular dehydrogenative N-S bond formation.[5]
-
Photocatalytic methods: The use of photocatalysts, such as Cu₂O, allows for the oxidative cyclization of thioamides under visible light irradiation at room temperature.[7]
Table 1: Comparison of Oxidative Dimerization Methods for 3,5-Disubstituted-1,2,4-thiadiazoles
| Oxidant/Method | Typical Conditions | Advantages | Disadvantages | Yields | Reference |
| I₂/O₂/H₂O | I₂ (cat.), H₂SO₄, HTAC, O₂ (1 atm), H₂O, rt, 12h | Environmentally friendly, mild conditions, inexpensive | May require a phase-transfer catalyst | Good to excellent | [1] |
| PIFA | CH₂Cl₂, rt, short reaction times | Metal-free, rapid reactions, high yields | Stoichiometric use of expensive reagent | 70-87% | [1][5] |
| IBX | DMSO, 80 °C | Metal-free | Potentially explosive nature of IBX | High | [4] |
| Electrochemical | MeCN/Bu₄NBF₄, undivided cell, graphite electrodes, rt | Catalyst- and oxidant-free, mild conditions | Requires specialized equipment | Good to excellent | [5] |
| Cu₂O/light | Cu₂O, THF, 390 nm light, rt, 18h | Mild conditions, utilizes visible light | Requires a photocatalyst | High | [7] |
Synthesis from Amidines and Their Derivatives
This versatile strategy allows for the synthesis of both symmetrically and unsymmetrically substituted 1,2,4-thiadiazoles.
From Amidines and Dithioesters/Isothiocyanates
A facile, transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates.[5] This is followed by an in situ intramolecular dehydrogenative N-S bond formation of the thioacylamidine intermediate.[5]
Caption: Synthesis of 1,2,4-thiadiazoles from amidines.
Oxidative Cyclization of Imidoyl Thioureas
Imidoyl thioureas, readily prepared from the corresponding amidines, are excellent precursors for 3-substituted-5-amino-1,2,4-thiadiazoles. The intramolecular oxidative S-N bond formation can be achieved using various oxidants, including PIFA and electrochemical methods.[1][5] This approach offers a high degree of functional group tolerance.[5]
Experimental Protocol: PIFA-Mediated Synthesis of 3-Substituted-5-Arylamino-1,2,4-thiadiazoles [5]
-
To a solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 5-15 minutes).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.
[3+2] Oxidative Cyclization
A powerful method for the synthesis of heteroarene-fused[1][2][8]thiadiazoles involves the iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates.[9] This strategy is highly regioselective, proceeding via a selective C–N bond formation at the endo-nitrogen of the 2-aminoheteroarene, followed by an intramolecular oxidative N–S bond formation.[9] This method has also been successfully extended to the synthesis of heteroarene-fused[1][2][8]selenadiazoles using isoselenocyanates.[9]
Table 2: Comparison of Key Synthetic Routes to Substituted 1,2,4-Thiadiazoles
| Synthetic Route | Starting Materials | Key Reagents | Product Scope | Advantages | Reference |
| Oxidative Dimerization | Thioamides | Oxidants (I₂, PIFA, etc.) | Symmetrical 3,5-disubstituted | Direct, often high-yielding | [1][4] |
| From Amidines | Amidines, Dithioesters/Isothiocyanates | Base (e.g., NaH) | Symmetrical and unsymmetrical 3,5-disubstituted | Transition-metal-free, one-pot | [4][5] |
| From Imidoyl Thioureas | Imidoyl Thioureas | Oxidants (e.g., PIFA) | 3-Substituted-5-amino | High functional group tolerance | [1][5] |
| [3+2] Oxidative Cyclization | 2-Aminoheteroarenes, Isothiocyanates | I₂, K₂CO₃ | Heteroarene-fused | High regioselectivity, access to fused systems | [9] |
Huisgen's Synthesis and Related Cycloadditions
While the Huisgen 1,3-dipolar cycloaddition is most famously associated with the synthesis of 1,2,3-triazoles from azides and alkynes, the principles of cycloaddition can be applied to the synthesis of other heterocycles.[10][11] However, a distinct, widely recognized "Huisgen synthesis" for 1,2,4-thiadiazoles is not prominently featured in the contemporary literature in the same way as the aforementioned methods. The term is more broadly applied to 1,3-dipolar cycloadditions in general.[12]
Conclusion
The synthesis of substituted 1,2,4-thiadiazoles can be achieved through a variety of robust and versatile methods. The oxidative dimerization of thioamides is a straightforward approach for accessing symmetrical 3,5-disubstituted derivatives, with modern variations offering greener and more efficient protocols. For the synthesis of unsymmetrical and amino-substituted 1,2,4-thiadiazoles, methods starting from amidines and their derivatives provide excellent scope and functional group tolerance. The [3+2] oxidative cyclization strategy opens the door to complex, fused heterocyclic systems. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. As the importance of 1,2,4-thiadiazoles in drug discovery continues to grow, the development of novel and efficient synthetic methodologies will remain an active area of research.
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Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused[1][2][8] Thiadiazoles/Selenadiazoles | The Journal of Organic Chemistry - ACS Publications. (2020). Available at:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-benzylthio-1,2,4-thiadiazole
For professionals in drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a detailed protocol for managing waste streams containing 3-Amino-5-benzylthio-1,2,4-thiadiazole, a heterocyclic compound whose disposal requires careful consideration due to its chemical structure. Our approach is grounded in established safety protocols and environmental regulations, ensuring that procedural rigor is maintained from the point of generation to final disposition.
The core principle of this guide is risk mitigation. The 1,2,4-thiadiazole ring, containing sulfur and nitrogen, along with the benzylthio substituent, dictates its potential environmental and health hazards.[1][2][3] Improper disposal could lead to the release of a biologically active molecule into the environment or the formation of hazardous decomposition products, such as oxides of sulfur (SOx) and nitrogen (NOx), under uncontrolled conditions.[4] Therefore, this protocol is designed to be a self-validating system, prioritizing safety and regulatory compliance at every step.
Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While specific toxicity data for 3-Amino-5-benzylthio-1,2,4-thiadiazole is not extensively published, its hazard profile can be inferred from its structural components and related chemical classes.
-
Thiadiazole Core: Thiadiazole derivatives are known for a wide spectrum of biological activities.[1][3][5][6] This inherent bioactivity necessitates that the compound be treated as potentially toxic and capable of affecting ecosystems if released. The heterocycle's aromaticity lends it a degree of stability, but it can also undergo ring cleavage or react under specific conditions.[7][8]
-
Amino Group: The presence of an amino group can influence the compound's chemical reactivity and biological interactions.[1][2]
-
Benzylthio Group: The sulfur-containing side chain is a key consideration. Upon combustion or environmental degradation, sulfur compounds can form sulfur dioxide and other harmful oxides.[4] Furthermore, some organosulfur compounds can cause skin irritation or sensitization.[9]
Based on this analysis, waste containing 3-Amino-5-benzylthio-1,2,4-thiadiazole must be classified as hazardous chemical waste . It is not explicitly "listed" by the Environmental Protection Agency (EPA), but it falls under the category of "characteristic" waste due to its potential toxicity.[10] All handling and disposal steps must proceed under this classification.
Data Summary Table
| Parameter | Information | Rationale & Source |
| Chemical Name | 3-Amino-5-benzylthio-1,2,4-thiadiazole | IUPAC Nomenclature |
| CAS Number | 60093-11-0 | Chemical Abstracts Service[11][12] |
| Molecular Formula | C₉H₉N₃S₂ | Derived from structure[13] |
| Hazard Class | Hazardous Chemical Waste (Toxicity) | Inferred from bioactivity of thiadiazoles and general laboratory chemical safety standards.[1][10] |
| Primary Hazards | Potential toxicity, skin irritant/sensitizer, hazardous decomposition products (NOx, SOx) upon combustion. | Based on analogous heterocyclic and sulfur-containing compounds.[4][9] |
| Incompatibilities | Strong oxidizing agents, strong acids. | General reactivity for thioethers and amino-heterocycles.[4][9] |
| Recommended PPE | Nitrile gloves, safety glasses with side shields, lab coat. | Standard practice for handling potentially hazardous solid chemicals.[9] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | Ensures complete thermal destruction of the compound and scrubbing of acid gases (SOx, NOx).[14] |
Laboratory Waste Management Protocol: From Generation to Disposal
This protocol outlines the procedural steps for safely managing 3-Amino-5-benzylthio-1,2,4-thiadiazole waste within a laboratory setting, in accordance with guidelines from regulatory bodies like the EPA.[10][15][16]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is mandatory.
Step 2: Spill Management
In the event of a small spill of the solid material:
-
Alert Colleagues: Inform others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Ensure you are wearing the appropriate PPE as described above.
-
Contain and Collect: Gently sweep the solid material onto a chemical scoop or piece of cardboard. Avoid creating dust. Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Place the used towels in the same hazardous waste container.
-
Report: Follow your institution's policy for reporting chemical spills to the Environmental Health & Safety (EHS) department.
Step 3: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designate a Waste Stream: Establish a specific solid waste stream for 3-Amino-5-benzylthio-1,2,4-thiadiazole and materials contaminated with it (e.g., gloves, weigh boats, paper towels). Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS professionals.[14]
-
Select a Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) wide-mouth bottle is an excellent choice. The container must be in good condition.[15]
-
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[10][15] This is a key EPA requirement to prevent the release of vapors and prevent spills.
Step 4: Labeling and Storage in a Satellite Accumulation Area (SAA)
Proper labeling and storage are regulatory cornerstones of laboratory waste management.[15][16]
-
Label Immediately: As soon as the first particle of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Amino-5-benzylthio-1,2,4-thiadiazole." Do not use abbreviations or formulas.
-
The specific hazards associated with the waste (e.g., "Toxic").
-
The date waste was first added to the container.
-
-
Store in an SAA: The labeled container must be stored in a designated Satellite Accumulation Area. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[10][15] Do not move waste from the room it was generated in to another room for storage.[10]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection.
-
Monitor Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[15]
-
Request Pickup: Once the container is full or you are finished with the process that generates this waste, contact your institution's EHS department to request a waste pickup. EHS professionals will then manage the transport to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17]
-
The Disposal Method: The ultimate and most environmentally sound disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the organic molecule, converting it to simpler, less harmful components. The facility's exhaust treatment systems (scrubbers) are designed to capture the resulting acidic gases (SOx and NOx), preventing their release into the atmosphere. Landfilling is not a recommended practice for this type of compound due to its potential bioactivity and the risk of soil and groundwater contamination.[18][19]
Disposal Decision Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Amino-5-benzylthio-1,2,4-thiadiazole waste.
Caption: Disposal workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole.
By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted not only with scientific excellence but also with the utmost responsibility for safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures at your facility.
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Al-Ostath, A., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-5-benzylthio-1,2,4-thiadiazole
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, sulfur-containing heterocyclic compounds such as 3-Amino-5-benzylthio-1,2,4-thiadiazole (CAS No. 60093-11-0) are of significant interest.[1][2] However, their unique chemical properties necessitate a robust and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Amino-5-benzylthio-1,2,4-thiadiazole, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a secure laboratory environment.
Understanding the Hazard Profile
Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of 3-Amino-5-benzylthio-1,2,4-thiadiazole. According to available safety data, this compound is classified with the following hazards:
-
Acute Toxicity: Category 4 (Oral, Dermal, Inhalation)[3]
-
Skin Irritation: Category 2[3]
-
Eye Irritation: Category 2[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
These classifications indicate that the compound can be harmful if swallowed, comes into contact with the skin, or is inhaled, and can cause significant irritation to the skin and eyes.[3][4] Therefore, the cornerstone of a safe handling protocol is the prevention of direct contact and inhalation.
Core Principles of PPE Selection
The selection of PPE should not be a one-size-fits-all approach. It must be a carefully considered process based on a thorough risk assessment of the specific procedures being undertaken. The hierarchy of controls, a fundamental concept in occupational safety, dictates that PPE is the last line of defense. It should be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).
The following workflow illustrates the decision-making process for selecting appropriate PPE when handling 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Caption: PPE Selection Workflow for 3-Amino-5-benzylthio-1,2,4-thiadiazole.
Detailed PPE Recommendations
Based on the hazard profile and the principles of chemical safety, the following table summarizes the recommended PPE for handling 3-Amino-5-benzylthio-1,2,4-thiadiazole.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations | Justification |
| Dermal Protection | Nitrile gloves (ensure appropriate thickness and check for breakthrough times) | Double gloving with nitrile gloves; chemical-resistant apron over a lab coat. | Prevents skin contact, which can cause irritation and dermal toxicity.[3] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield | Protects against eye irritation from dust or splashes.[3] Goggles provide a seal around the eyes, and a face shield offers broader protection against splashes. |
| Respiratory Protection | Work in a certified chemical fume hood | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary for large spills or when engineering controls are not sufficient.[5] | Mitigates the risk of inhaling the compound, which can cause acute toxicity and respiratory irritation.[3][4] |
| Body Protection | Fully buttoned laboratory coat | Chemical-resistant suit for large-scale operations or significant spill response. | Protects the skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boot covers for spill cleanup. | Prevents exposure from spills that may reach the floor. |
Operational and Disposal Plans
A comprehensive safety plan extends beyond the selection of PPE. It must encompass the entire lifecycle of the chemical in the laboratory, from handling and storage to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling 3-Amino-5-benzylthio-1,2,4-thiadiazole, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
When weighing the solid compound, do so in a fume hood to avoid inhalation of dust particles.
-
Handle the compound with care to avoid generating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound tightly closed when not in use.[7]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Carefully remove PPE, avoiding contact with the outer, potentially contaminated surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.[8][9]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.
-
For small spills, and if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.
-
The following diagram outlines the immediate response to an accidental exposure.
Caption: Emergency Response Workflow for Accidental Exposure.
Disposal Plan
All waste containing 3-Amino-5-benzylthio-1,2,4-thiadiazole, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[8][9]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 3-Amino-5-benzylthio-1,2,4-thiadiazole, ensuring both personal safety and the integrity of their research.
References
- Combi-Blocks. (2023, January 2). Safety Data Sheet: 3-Chloro-4-morpholino-1,2,5-thiadiazole.
- ChemicalBook. (2022, August 11). 3-AMINO-5-BENZYLTHIO-1,2,4-THIADIAZOLE - Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1,3,4-Thiadiazole-2(3H)-thione.
- Thermo Fisher Scientific. (2024, January 27). Safety Data Sheet: Benzo-2,1,3-thiadiazole.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2,5-Dimercapto-1,3,4-thiadiazole.
- Guidechem. (n.d.). 3-AMINO-5-METHYLTHIO-1,2,4-THIADIAZOLE (CAS No. 60093-10-9) SDS.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ChemicalBook. (n.d.). 3-AMINO-5-BENZYLTHIO-1,2,4-THIADIAZOLE | 60093-11-0.
- Beijing Sinohygiant Technology Co., Ltd. (n.d.). 3-Amino-5-benzylthio-1,2,4-thiadiazole - CAS:60093-11-0.
Sources
- 1. 3-AMINO-5-BENZYLTHIO-1,2,4-THIADIAZOLE | 60093-11-0 [chemicalbook.com]
- 2. 3-Amino-5-benzylthio-1,2,4-thiadiazole - CAS:60093-11-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 3-AMINO-5-BENZYLTHIO-1,2,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.pt [fishersci.pt]
- 7. combi-blocks.com [combi-blocks.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
